molecular formula C18H26N4O5S B1671300 [Des-Tyr1]-Met-Enkephalin CAS No. 61370-88-5

[Des-Tyr1]-Met-Enkephalin

货号: B1671300
CAS 编号: 61370-88-5
分子量: 410.5 g/mol
InChI 键: KWHAJHJQOWBJEG-KBPBESRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

causes retrograde amnesia in rats;  RN given refers to (L-Met-L-Phe)-isomer

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAJHJQOWBJEG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388962
Record name Enkephalin-met, des-tyr(1)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-88-5, 94825-43-1
Record name Enkephalin-met, des-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-met, des-tyr(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Molecular Architecture of [Des-Tyr1]-Met-Enkephalin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin is the primary degradation product of the endogenous opioid pentapeptide, Met-Enkephalin. This technical guide provides a detailed examination of the structure of this compound, a tetrapeptide composed of the amino acid sequence Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). The removal of the N-terminal tyrosine residue, a critical pharmacophore for opioid receptor interaction, renders this metabolite largely inactive as an opioid agonist. This document summarizes its chemical properties, relationship to its parent compound, and the implications of its structure on biological activity, targeting researchers in pharmacology, neuroscience, and drug development.

Primary Structure and Chemical Properties

This compound is a linear tetrapeptide with the sequence Gly-Gly-Phe-Met. It is formed via the enzymatic cleavage of the Tyr¹-Gly² peptide bond of Met-Enkephalin by aminopeptidases.[1][2] This enzymatic action is a key step in the natural degradation pathway of enkephalins.[3][4] The absence of the N-terminal tyrosine residue is the defining structural feature of this molecule and the primary determinant of its pharmacological profile.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid Sequence Gly-Gly-Phe-Met[6]
Molecular Formula C₁₈H₂₆N₄O₅S[6]
Molecular Weight 410.5 g/mol [6][7]
CAS Number 61370-88-5[7]

Three-Dimensional Structure

To date, no experimentally determined three-dimensional structure of this compound obtained through X-ray crystallography or NMR spectroscopy has been deposited in the public domain. Structural studies have predominantly focused on its parent molecule, Met-Enkephalin, which exhibits significant conformational flexibility in solution.[8][9]

Computational modeling and conformational analysis of Met-Enkephalin suggest that the tyrosine residue is crucial for anchoring the peptide to the opioid receptor.[8] The lack of this residue in this compound prevents the key interactions necessary for receptor activation.

Figure 1: 2D representation of this compound.

Biological Activity and Receptor Interaction

The biological significance of this compound lies primarily in its status as an inactive metabolite of Met-Enkephalin. The N-terminal tyrosine of enkephalins is considered the essential "message" domain for binding and activating opioid receptors, mimicking the tyramine moiety of morphine.[3] Its removal in this compound leads to a dramatic reduction in affinity for both mu (μ) and delta (δ) opioid receptors.[5] Consequently, this tetrapeptide shows very little to no opioid activity.[10][11]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptor AffinityBiological Activity
Met-Enkephalin High affinity for δ and moderate affinity for μ opioid receptorsPotent opioid agonist
This compound Very low affinity for opioid receptorsLargely inactive as an opioid

Experimental Protocols

Synthesis and Purification

While specific research-grade protocols for this compound are often proprietary, its synthesis can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[12][13][14]

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is selected.

  • First Amino Acid Coupling: The C-terminal amino acid (Methionine), with its alpha-amino group protected (e.g., with Fmoc), is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the alpha-amino group of the resin-bound methionine.

  • Sequential Coupling: The subsequent amino acids (Phenylalanine, Glycine, Glycine) are added sequentially, with each coupling step followed by a deprotection step.

  • Cleavage and Deprotection: Once the tetrapeptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Support Coupling1 Couple Fmoc-Met Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Phe Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Gly Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Gly Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Cleavage Cleavage from Resin Deprotection4->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Figure 2: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The primary signaling pathway of Met-Enkephalin involves its binding to and activation of G-protein coupled opioid receptors (GPCRs), primarily the δ- and μ-opioid receptors.[3] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid effects.

This compound, due to its inability to effectively bind to these receptors, does not initiate this signaling cascade. Its main role in a signaling context is as a marker of enkephalin degradation.

cluster_MetEnk Met-Enkephalin Pathway cluster_Degradation Degradation Pathway Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Opioid_Receptor Opioid Receptor (δ/μ-GPCR) Met_Enk->Opioid_Receptor Binds & Activates Aminopeptidase Aminopeptidase Met_Enk->Aminopeptidase Cleavage of Tyr-Gly bond Signaling Intracellular Signaling Cascade (e.g., ↓cAMP) Opioid_Receptor->Signaling Effect Opioid Effects (e.g., Analgesia) Signaling->Effect Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Aminopeptidase->Des_Tyr_Met_Enk Inactive No Significant Opioid Receptor Binding Des_Tyr_Met_Enk->Inactive

Figure 3: Relationship of this compound to the Met-Enkephalin signaling pathway.

Conclusion

The structure of this compound is fundamentally defined by the absence of the N-terminal tyrosine residue present in its parent compound, Met-Enkephalin. This single structural modification drastically reduces its affinity for opioid receptors, rendering it biologically inactive as an opioid. For researchers and drug development professionals, this compound serves as a crucial control compound in studies of opioid receptor pharmacology and as a biomarker for enkephalin metabolism. Understanding its structure and lack of activity reinforces the critical role of the N-terminal tyrosine in the pharmacodynamics of endogenous and synthetic opioids.

References

[Des-Tyr1]-Met-Enkephalin: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide metabolite of the endogenous opioid Met-Enkephalin, formed by the removal of the N-terminal tyrosine residue. This structural modification results in a near complete loss of affinity for classical opioid receptors, rendering its biological activities largely naloxone-insensitive. Emerging research points towards a distinct, non-opioid mechanism of action within the central nervous system (CNS). This technical guide synthesizes the current understanding of this compound's interactions with neuronal systems, focusing on its proposed binding sites, downstream signaling effects, and observed behavioral outcomes. We provide a compilation of available quantitative data, detailed experimental methodologies for its study, and visual representations of its putative signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

Endogenous opioid peptides, primarily the enkephalins, play a crucial role in neuromodulation, with well-established functions in pain perception, emotional regulation, and reward pathways.[1][2] These effects are predominantly mediated through interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4] The enzymatic degradation of enkephalins in the CNS produces various metabolites, including this compound (Gly-Gly-Phe-Met). The absence of the N-terminal tyrosine, a critical pharmacophore for classical opioid receptor activation, suggests that this metabolite may possess novel biological functions.[5] Indeed, studies indicate that this compound and its analogue, [Des-Tyr1]-Leu-Enkephalin, do not bind significantly to opioid receptors and their effects are not reversed by the opioid antagonist naloxone.[6] This has led to the investigation of non-opioid mechanisms to explain its observed central effects, which include influences on memory and other behavioral paradigms.[7][8] This guide provides an in-depth overview of the current state of knowledge regarding the mechanism of action of this compound in the CNS.

Proposed Mechanism of Action: A Non-Opioid Pathway

The primary hypothesis for the mechanism of action of this compound centers on its interaction with a specific, naloxone-insensitive binding site that is associated with the synaptic transport of the amino acid proline.[6]

Binding to a Novel Enkephalin Site

Radioligand binding studies have suggested the existence of a specific subclass of enkephalin binding sites that recognize both enkephalins and their des-tyrosyl derivatives.[6] Unlike classical opioid receptors, these sites are not blocked by naloxone. It is at these sites that this compound is thought to exert its effects.

Inhibition of Proline Transport

A key functional consequence of this compound binding appears to be the inhibition of the sodium-dependent transport of proline into synaptosomes.[6] Proline is not only a proteinogenic amino acid but also acts as a neuromodulator in the CNS, with its own high-affinity transport system. By inhibiting proline uptake, this compound could alter synaptic proline concentrations, thereby influencing neuronal excitability and synaptic transmission.

Downstream Signaling

The precise intracellular signaling cascade initiated by the binding of this compound and subsequent inhibition of proline transport is not yet fully elucidated. It is hypothesized that alterations in proline homeostasis could indirectly affect various neuronal processes, including glutamatergic neurotransmission, as proline can modulate NMDA receptor function.

Data Presentation

Quantitative data on the binding and functional effects of this compound are sparse in the literature. The following tables summarize the available data, with some values inferred from its closely related analogue, [Des-Tyr1]-Leu-Enkephalin, for comparative purposes.

Table 1: Binding Characteristics of Des-Tyrosyl-Enkephalins

CompoundRadioligandTissue PreparationBinding SiteKi (µM)Reference
[Des-Tyr1]-Leu-Enkephalin[3H]Leu-enkephalinRat brain synaptosomal plasma membranesNaloxone-insensitive enkephalin site~10[6]
This compound Data not availableData not availablePresumed naloxone-insensitive enkephalin siteNot determined

Table 2: Functional Activity of Des-Tyrosyl-Enkephalins

CompoundAssayTissue PreparationEffectIC50 (µM)Reference
[Des-Tyr1]-Leu-EnkephalinInhibition of Na+-dependent proline transportRat brain synaptosomal plasma membranesInhibition~25[6]
This compound Inhibition of Na+-dependent proline transportRat brain synaptosomal plasma membranesInhibitionNot determined, but effective[6]
This compound Retrograde AmnesiaRats (in vivo)Memory impairmentDose-dependent effects observed[8]

Experimental Protocols

The study of this compound's mechanism of action involves a variety of neuropharmacological techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This protocol is adapted from studies on related compounds and is designed to determine the binding affinity of this compound for its putative binding site.

  • Objective: To determine the inhibition constant (Ki) of this compound for the binding of a radiolabeled ligand (e.g., [3H]Leu-enkephalin) to its specific binding site in brain tissue.

  • Materials:

    • Rat brain tissue (e.g., cortex, striatum)

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Radioligand: [3H]Leu-enkephalin

    • Unlabeled this compound (competitor)

    • Naloxone (for assessing opioid receptor interaction)

    • Scintillation cocktail

    • Glass fiber filters

  • Procedure:

    • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

    • Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]Leu-enkephalin, and increasing concentrations of unlabeled this compound. Include tubes with excess unlabeled Leu-enkephalin to determine non-specific binding, and tubes with naloxone to confirm the non-opioid nature of the binding.

    • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Proline Transport Assay

This assay measures the effect of this compound on the uptake of radiolabeled proline into synaptosomes.

  • Objective: To quantify the inhibitory effect of this compound on Na+-dependent proline transport.

  • Materials:

    • Synaptosomal plasma membrane vesicles from rat brain

    • Uptake buffer containing NaCl

    • [3H]Proline

    • This compound

    • Stop buffer (ice-cold)

  • Procedure:

    • Vesicle Preparation: Prepare synaptosomal plasma membrane vesicles from fresh rat brain tissue using standard subcellular fractionation techniques.

    • Uptake Reaction: Pre-warm the vesicles to the assay temperature (e.g., 37°C). Initiate the uptake by adding a solution containing [3H]proline and varying concentrations of this compound.

    • Time Course: At various time points, terminate the uptake by adding ice-cold stop buffer and rapidly filtering the mixture through a membrane filter.

    • Quantification: Wash the filters and measure the retained radioactivity by liquid scintillation counting.

    • Data Analysis: Plot the amount of [3H]proline taken up over time in the presence and absence of the peptide. Determine the initial rate of transport and calculate the IC50 for the inhibition by this compound.

In Vivo Behavioral Assessment (Passive Avoidance Task)

This protocol is designed to evaluate the amnestic effects of this compound.

  • Objective: To assess the effect of intracerebroventricular (ICV) administration of this compound on memory consolidation.

  • Materials:

    • Adult male rats with stereotaxically implanted cannulae in the lateral ventricle

    • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

    • This compound dissolved in sterile saline

    • Vehicle (sterile saline)

  • Procedure:

    • Habituation: Allow rats to acclimatize to the experimental room.

    • Training: Place each rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild foot shock.

    • Drug Administration: Immediately after the training, administer this compound or vehicle via the ICV cannula.

    • Retention Test: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of memory retention.

    • Data Analysis: Compare the step-through latencies between the peptide-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Intracellular Space DTM This compound BindingSite Naloxone-Insensitive Enkephalin Binding Site DTM->BindingSite Binds Proline_out Proline ProlineTransporter Na+-Dependent Proline Transporter Proline_out->ProlineTransporter Transport BindingSite->ProlineTransporter Inhibits Proline_in Proline ProlineTransporter->Proline_in NeuronalEffects Modulation of Neuronal Excitability (e.g., via NMDA receptors) Proline_in->NeuronalEffects Influences

Caption: Proposed mechanism of this compound action.

Experimental Workflows

G cluster_binding Radioligand Binding Assay cluster_transport Proline Transport Assay cluster_behavior Passive Avoidance Task B1 Prepare Brain Membranes B2 Incubate with [3H]Ligand & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 T1 Prepare Synaptosomes T2 Incubate with [3H]Proline & this compound T1->T2 T3 Stop & Filter T2->T3 T4 Scintillation Counting T3->T4 T5 Determine IC50 T4->T5 C1 Training (Foot Shock) C2 ICV Injection of This compound C1->C2 C3 24h Delay C2->C3 C4 Retention Test (Measure Latency) C3->C4 C5 Analyze Data C4->C5

Caption: Workflow for key experimental protocols.

Conclusion and Future Directions

This compound represents an intriguing endogenous peptide with a distinct pharmacological profile that deviates from classical opioid signaling. The current evidence points towards a non-opioid mechanism of action mediated through a novel, naloxone-insensitive enkephalin binding site linked to the inhibition of synaptic proline transport. This mechanism may underlie its observed effects on cognitive functions, such as memory.

However, significant gaps in our understanding remain. Future research should prioritize:

  • Definitive identification and characterization of the this compound binding site/receptor.

  • Elucidation of the downstream signaling pathways activated by the inhibition of proline transport.

  • Comprehensive quantitative analysis of its binding affinity and functional potency in various CNS regions and assays.

  • In-depth electrophysiological studies to determine its precise effects on neuronal activity and synaptic plasticity.

  • Further behavioral studies to explore the full spectrum of its neuropharmacological effects and therapeutic potential.

A more complete understanding of the central mechanism of action of this compound could unveil novel therapeutic targets for a range of neurological and psychiatric disorders.

References

The Ephemeral Enkephalins: A Technical Guide to Their Discovery, Degradation, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of enkephalins in 1975 marked a pivotal moment in neuroscience, revealing the existence of endogenous opioid peptides and revolutionizing our understanding of pain modulation and neurobiology. These pentapeptides, Met-enkephalin and Leu-enkephalin, act as neurotransmitters by binding to opioid receptors, but their signaling is tightly regulated by rapid enzymatic degradation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of enkephalins, with a focus on their degradation products. We will delve into the key enzymes responsible for their inactivation, the experimental methodologies used to elucidate these processes, and the downstream signaling consequences of enkephalin activity and metabolism.

Discovery and History: The Dawn of Endogenous Opioids

The journey to uncover the enkephalins began with the long-standing question of how opioid drugs exerted their potent analgesic effects. In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen made the groundbreaking discovery of two pentapeptides from porcine brain extracts that exhibited potent opiate agonist activity.[1][2] They named these compounds "enkephalins," meaning "in the head." This seminal work, published in Nature, identified the sequences of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[3]

The initial research relied heavily on bioassays, particularly the guinea pig ileum and mouse vas deferens preparations, which are sensitive to opioids and show inhibited contractions in their presence.[4][5][6][7] Hughes and Kosterlitz meticulously used these assays to track the opioid-like activity throughout their extraction and purification procedures.[8] The amino acid sequences of the purified peptides were then determined using the Dansyl-Edman method.

Subsequent research quickly established that enkephalins are rapidly broken down in biological tissues. This led to the search for the enzymes responsible for their inactivation, which were termed "enkephalinases." These enzymes ensure the fine-tuned and localized signaling of enkephalins.[1][9] The primary enzymes identified were two membrane-bound metallopeptidases: neutral endopeptidase (NEP) , also known as neprilysin, and aminopeptidase N (APN) .[1][2] The rapid degradation of enkephalins highlighted a significant challenge for their therapeutic potential but also opened a new avenue for drug development: the creation of enkephalinase inhibitors to prolong the analgesic effects of endogenous opioids.[9]

The Degradation Cascade: Enzymes and Products

The biological activity of enkephalins is terminated by enzymatic cleavage, primarily at two sites. Aminopeptidase N (APN) cleaves the Tyr¹-Gly² bond, releasing a free tyrosine molecule. Neutral endopeptidase (NEP) hydrolyzes the Gly³-Phe⁴ bond. The concerted action of these enzymes leads to the rapid inactivation of enkephalins.

Key Degrading Enzymes
  • Neutral Endopeptidase (NEP/Neprilysin): A zinc-dependent metalloprotease that cleaves peptides on the amino side of hydrophobic amino acids. In the context of enkephalins, it specifically targets the Gly³-Phe⁴ bond.

  • Aminopeptidase N (APN/CD13): A membrane-bound metalloprotease that removes the N-terminal amino acid from peptides. For enkephalins, this results in the cleavage of the Tyr¹-Gly² bond.

Enkephalin Degradation Products

The primary degradation of enkephalins yields smaller, inactive peptide fragments and amino acids.

  • Cleavage by APN:

    • Met-enkephalin → Tyr + Gly-Gly-Phe-Met

    • Leu-enkephalin → Tyr + Gly-Gly-Phe-Leu

  • Cleavage by NEP:

    • Met-enkephalin → Tyr-Gly-Gly + Phe-Met

    • Leu-enkephalin → Tyr-Gly-Gly + Phe-Leu

Further degradation of the resulting fragments by other peptidases ultimately leads to the individual constituent amino acids.

Quantitative Analysis of Enkephalin Degradation

The rate of enkephalin degradation is a critical factor in determining the duration and intensity of their signaling. The following tables summarize key quantitative data on the kinetics of enkephalin degradation.

PeptideTissue/FluidEnzyme(s)ParameterValueReference
Methionine-enkephalinHuman Cerebrospinal FluidEndogenous PeptidasesHalf-life (t½)26.2 ± 5.5 min[10]
Methionine-enkephalinHuman Cerebrospinal FluidEndogenous PeptidasesKm0.19 ± 0.02 mM[10]
Methionine-enkephalinHuman Cerebrospinal FluidEndogenous PeptidasesVmax9.8 ± 2.2 µmol·L⁻¹·min⁻¹[10]
D-Ala²-D-Leu⁵-enkephalin (DADL)Human Cerebrospinal FluidEndogenous PeptidasesHalf-life (t½)115 min
Methionine-enkephalinHuman Brain (Cortex)Endogenous PeptidasesInitial Velocity21.7 - 25.6 pg/mg tissue/min[11]
Methionine-enkephalinHuman Brain (Cortex)Endogenous PeptidasesHalf-life (t½)14.1 - 14.3 min[11]
Methionine-enkephalinHuman Brain (Basal Ganglia)Endogenous PeptidasesInitial Velocity56.1 - 88.7 pg/mg tissue/min[11]
Methionine-enkephalinHuman Brain (Basal Ganglia)Endogenous PeptidasesHalf-life (t½)1.6 - 2.6 min[11]
Leu-enkephalinRat PlasmaEndogenous PeptidasesHalf-life (t½)< 10 min[12]
Met-enkephalinHog Cerebral MicrovesselsAminopeptidase MKm91.3 ± 4.9 µM[13]

Experimental Protocols

The study of enkephalin degradation has employed a variety of experimental techniques, from classic bioassays to modern enzymatic and analytical methods.

Classic Bioassays for Opioid Activity

The initial discovery and characterization of enkephalins relied on their ability to inhibit electrically stimulated contractions of smooth muscle preparations.

a) Guinea Pig Ileum Bioassay

  • Principle: Opioids inhibit the release of acetylcholine from enteric neurons, thus reducing the contraction of the ileum smooth muscle.[5][7][14][15]

  • Procedure Outline:

    • A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissue is connected to an isotonic transducer to record contractions on a kymograph or data acquisition system.

    • The ileum is subjected to electrical field stimulation to elicit regular contractions.

    • Test compounds (e.g., enkephalins, morphine) are added to the bath, and the inhibition of contraction is measured.

    • The specificity of the opioid effect is confirmed by its reversal with an opioid antagonist like naloxone.[3]

b) Mouse Vas Deferens Bioassay

  • Principle: Opioids inhibit the release of noradrenaline from sympathetic nerve terminals, reducing the contraction of the vas deferens smooth muscle.[4][16][17][18]

  • Procedure Outline:

    • The vas deferens from a mouse is dissected and mounted in an organ bath under similar conditions as the guinea pig ileum.

    • The tissue is electrically stimulated to induce contractions.

    • The inhibitory effect of enkephalins and other opioids on these contractions is quantified.

Modern Enzymatic Activity Assays

a) Neprilysin (NEP) Activity Assay (Fluorometric)

  • Principle: This assay utilizes a synthetic, fluorogenic NEP substrate. Cleavage of the substrate by active NEP releases a fluorophore, and the resulting increase in fluorescence is proportional to NEP activity.

  • Detailed Protocol (based on commercial kits):

    • Sample Preparation: Homogenize tissue (e.g., brain) or cells in ice-cold NEP Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

    • Assay Reaction:

      • Add the sample supernatant to wells of a 96-well microplate.

      • Prepare a standard curve using a known concentration of the fluorophore.

      • Initiate the reaction by adding the NEP substrate.

      • Incubate at 37°C.

    • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm) in a kinetic mode.

    • Calculation: Calculate the NEP activity based on the rate of fluorescence increase and the standard curve.

b) Aminopeptidase N (APN) Activity Assay (Fluorometric)

  • Principle: Similar to the NEP assay, this method uses a specific fluorogenic substrate for APN. The cleavage of this substrate results in a quantifiable fluorescent signal.

  • Detailed Protocol (based on commercial kits):

    • Sample Preparation: Prepare tissue or cell lysates as described for the NEP assay.

    • Assay Reaction:

      • Add the lysate to microplate wells. Include a parallel sample with a specific APN inhibitor to determine the specific activity.

      • Prepare a fluorophore standard curve.

      • Add the APN substrate to start the reaction.

      • Incubate at 37°C.

    • Measurement: Monitor the increase in fluorescence at the appropriate wavelengths (e.g., Ex/Em = 384/502 nm).

    • Calculation: Determine the APN activity from the rate of fluorescence change, corrected for non-specific activity using the inhibitor control.

Signaling Pathways and Visualizations

Enkephalins exert their effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the mu (µ) and delta (δ) opioid receptors. The degradation products of enkephalins are generally considered inactive at these receptors.

Enkephalin Degradation and Inactivation Pathway

Enkephalin_Degradation cluster_Enkephalins Enkephalins cluster_Enzymes Degrading Enzymes cluster_Products Degradation Products Met_Enk Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine Met_Enk->Tyr:w cleaves Tyr-Gly bond GGFM Gly-Gly-Phe-Met Met_Enk->GGFM:w cleaves Tyr-Gly bond YGG Tyr-Gly-Gly Met_Enk->YGG:w cleaves Gly-Phe bond FM Phe-Met Met_Enk->FM:w cleaves Gly-Phe bond Leu_Enk Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) Leu_Enk->Tyr:w cleaves Tyr-Gly bond GGFL Gly-Gly-Phe-Leu Leu_Enk->GGFL:w cleaves Tyr-Gly bond Leu_Enk->YGG:w cleaves Gly-Phe bond FL Phe-Leu Leu_Enk->FL:w cleaves Gly-Phe bond APN Aminopeptidase N (APN) NEP Neutral Endopeptidase (NEP)

Caption: Enzymatic degradation of enkephalins by APN and NEP.

Experimental Workflow for Enkephalin Discovery

Enkephalin_Discovery_Workflow Tissue Pig Brain Tissue Homogenization Homogenization (Acidic Acetone) Tissue->Homogenization Extraction Crude Extract Homogenization->Extraction Purification Chromatographic Purification Extraction->Purification Fractions Purified Fractions Purification->Fractions Bioassay Bioassay (Guinea Pig Ileum/ Mouse Vas Deferens) Fractions->Bioassay Active_Fractions Fractions with Opioid Activity Bioassay->Active_Fractions Sequencing Amino Acid Sequencing (Dansyl-Edman Method) Active_Fractions->Sequencing Structure Identification of Met- and Leu-Enkephalin Sequencing->Structure Opioid_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP converts Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Hyperpolarization->Neurotransmitter_Release

References

[Des-Tyr1]-Met-Enkephalin: A Technical Guide on Receptor Binding and the Critical Role of the N-Terminal Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, a tetrapeptide fragment of the endogenous opioid Met-enkephalin, represents a critical tool in understanding the structure-activity relationships (SAR) of opioid peptides. This technical guide provides an in-depth analysis of its receptor binding characteristics, or lack thereof, and the pivotal role of the N-terminal tyrosine residue in opioid receptor affinity and selectivity. While quantitative binding data for this compound is largely absent from peer-reviewed literature due to its minimal activity, this document will detail the scientific rationale for its inactivity, provide standardized experimental protocols for assessing opioid receptor binding, and visualize the relevant biological and experimental pathways.

The Imperative of the N-Terminal Tyrosine in Opioid Receptor Engagement

The endogenous opioid pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), exert their analgesic and neuromodulatory effects through interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. A cornerstone of enkephalin SAR is the indispensable nature of the N-terminal tyrosine residue. The phenolic hydroxyl group and the protonated amine of this tyrosine are crucial for forming key interactions within the binding pockets of opioid receptors, analogous to the critical pharmacophore of morphine and other opiate alkaloids.

The removal of this N-terminal tyrosine, as in the case of this compound (Gly-Gly-Phe-Met), results in a molecule with a profoundly diminished capacity for opioid receptor binding and subsequent signal transduction. Early studies on the deactivation of enkephalins identified this tetrapeptide as a degradation product with very little biological activity.[1] This finding has been consistently supported by the broader understanding of opioid peptide SAR, which underscores the N-terminal tyrosine as the primary determinant of receptor affinity. Consequently, this compound is often utilized in research as a negative control to demonstrate the specificity of enkephalin-receptor interactions.

Receptor Binding Affinity and Selectivity Profile

Due to its established lack of significant interaction with opioid receptors, specific quantitative binding data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound are not available in published scientific literature. The consensus in the field is that its affinity is negligible.

Compoundµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Reference
This compound Very Low Affinity / InactiveVery Low Affinity / InactiveVery Low Affinity / InactiveImplied from SAR studies

Experimental Protocols for Opioid Receptor Binding Assays

To experimentally verify the binding affinity of a test compound like this compound, a competitive radioligand binding assay is the standard methodology. The following protocol provides a representative procedure.

Objective: To determine the binding affinity (Ki) of a test compound for the µ, δ, and κ opioid receptors.
Materials:
  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]DAMGO (a selective µ-agonist)

    • δ-receptor: [³H]DPDPE (a selective δ-agonist)

    • κ-receptor: [³H]U-69,593 (a selective κ-agonist)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable non-selective opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:
  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well for µ and δ receptors, and 50-100 µ g/well for κ receptors. Homogenize gently.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the canonical signaling pathway of opioid receptors.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Opioid_Receptor_Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response ligand Opioid Agonist (e.g., Met-Enkephalin) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP ac->camp Conversion neuronal_inhibition Decreased Neuronal Excitability (Analgesia) camp->neuronal_inhibition Reduced Signaling ion_channel->neuronal_inhibition Hyperpolarization

Caption: Canonical opioid receptor signaling pathway.

Conclusion

This compound serves as a quintessential example of the precise structural requirements for opioid receptor activation. Its inactivity, stemming from the absence of the N-terminal tyrosine, highlights the critical role of this residue in receptor binding and subsequent pharmacological effects. While direct quantitative binding data for this tetrapeptide is scarce due to its negligible affinity, the principles of its inaction provide invaluable insights for researchers and professionals in the field of drug development, guiding the design of novel and potent opioid receptor modulators. The provided experimental framework offers a robust method for assessing the binding characteristics of new chemical entities targeting the opioid system.

References

The Physiological Role of [Des-Tyr1]-Met-Enkephalin in Pain Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[Des-Tyr1]-Met-Enkephalin, a tetrapeptide fragment of the endogenous opioid Met-Enkephalin, is characterized by the absence of the N-terminal tyrosine residue. This structural modification is critical, as the N-terminal tyrosine is fundamentally required for canonical binding and activation of opioid receptors. Consequently, this compound is largely considered to be biologically inactive as a direct modulator of pain through classical opioid pathways. Its primary utility in pain research is as a negative control to validate the specificity of opioid receptor-mediated effects of its parent peptide, Met-Enkephalin, and other opioid compounds. While some commercial sources allude to its use in pain management research, the body of scientific literature lacks substantive evidence of its direct analgesic properties. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its structure, the implications of the lack of the N-terminal tyrosine, and its application in experimental contexts.

Introduction: The Critical Role of the N-Terminal Tyrosine in Opioid Peptides

Endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, are key regulators of nociception. Their analgesic effects are primarily mediated through their interaction with opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems. A common structural feature of these peptides is the N-terminal tyrosine residue, which is essential for their binding affinity and efficacy at these receptors. The phenolic hydroxyl group of this tyrosine is a critical pharmacophore that engages with a specific binding pocket within the opioid receptors, initiating the downstream signaling cascade that leads to analgesia.

This compound, with the amino acid sequence Glycyl-Glycyl-Phenylalanyl-Methionine (GGFM), is a naturally occurring metabolite of Met-Enkephalin. The enzymatic removal of the N-terminal tyrosine renders the peptide largely incapable of binding to and activating opioid receptors, thus abrogating its direct analgesic activity.

Quantitative Data: Receptor Binding and Analgesic Activity

There is a notable absence of robust quantitative data in peer-reviewed literature detailing the binding affinities (Ki values) of this compound for opioid receptors. This is consistent with the understanding that the N-terminal tyrosine is a prerequisite for high-affinity binding. Similarly, in vivo studies demonstrating a significant, dose-dependent analgesic effect of this tetrapeptide are lacking. One study has noted that the tetrapeptide H-Gly-Gly-Phe-Met-OH exhibits "very little activity" in mouse models of analgesia.

Table 1: Summary of Available Data on this compound

ParameterValueRemarks
Opioid Receptor Binding Affinity (Ki) Not ReportedThe absence of the N-terminal tyrosine is understood to prevent significant binding to mu, delta, or kappa opioid receptors.
In Vivo Analgesic Activity Very Low / InsignificantStudies suggest a lack of analgesic effect in standard animal models of pain (e.g., hot plate, tail flick).
Reported CNS Effects Retrograde AmnesiaSome studies have reported effects on memory, which are distinct from direct pain modulation.

Signaling Pathways: The Consequence of Absent Opioid Receptor Activation

The established signaling pathway for opioid-mediated analgesia involves the activation of G-protein coupled opioid receptors. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These events collectively hyperpolarize the neuron and reduce the release of nociceptive neurotransmitters such as substance P and glutamate.

Given that this compound does not effectively bind to opioid receptors, it does not initiate this signaling cascade.

Canonical Opioid Receptor Signaling Pathway Met_Enkephalin Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Opioid_Receptor Opioid Receptor (μ, δ, κ) Met_Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia Des_Tyr_Met_Enkephalin This compound (Gly-Gly-Phe-Met) Des_Tyr_Met_Enkephalin->Opioid_Receptor Does Not Bind

Figure 1: Opioid signaling pathway highlighting the critical role of Met-Enkephalin binding.

Experimental Protocols

Due to its lack of direct analgesic activity, this compound is most relevant in an experimental context as a negative control. Below are detailed methodologies for standard in vivo pain assays where it would be used to demonstrate the opioid-receptor specificity of a test compound (e.g., Met-Enkephalin).

Hot Plate Test

Objective: To assess the thermal nociceptive threshold.

Methodology:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer. The time taken for the animal to exhibit nociceptive responses (paw licking or jumping) is recorded as the reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Animals are divided into groups: Vehicle control (saline), Positive control (e.g., Morphine), Test compound (e.g., Met-Enkephalin), and Negative control (this compound).

    • Compounds are administered (e.g., intracerebroventricularly or intraperitoneally).

    • The reaction time is measured again at specific time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • The rat is gently restrained, and its tail is placed over the light source.

    • The baseline tail-flick latency is determined as the time taken for the rat to withdraw its tail from the heat source. A cut-off of 10-12 seconds is typically used.

    • Animals are grouped and treated as described for the hot plate test.

    • Tail-flick latencies are recorded at various time points after drug administration.

  • Data Analysis: Data are analyzed similarly to the hot plate test, often by comparing the post-drug latencies to the baseline latencies.

Acetic Acid-Induced Writhing Test

Objective: To assess visceral pain by observing a characteristic stretching behavior.

Methodology:

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • Animals are grouped and pre-treated with the vehicle, a standard analgesic (e.g., Aspirin), the test compound, or the negative control.

    • After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 ml/kg).

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Experimental Workflow for Assessing Analgesic Activity Start Start Animal_Habituation Animal Habituation Start->Animal_Habituation Baseline_Measurement Baseline Nociceptive Threshold Measurement (e.g., Hot Plate, Tail Flick) Animal_Habituation->Baseline_Measurement Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Vehicle_Control Group 1: Vehicle (Saline) Grouping->Vehicle_Control Positive_Control Group 2: Positive Control (e.g., Morphine) Grouping->Positive_Control Test_Compound Group 3: Test Compound (e.g., Met-Enkephalin) Grouping->Test_Compound Negative_Control Group 4: Negative Control (this compound) Grouping->Negative_Control Drug_Administration Drug Administration Vehicle_Control->Drug_Administration Positive_Control->Drug_Administration Test_Compound->Drug_Administration Negative_Control->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Threshold Measurement at Time Points Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis and Statistical Comparison Post_Drug_Measurement->Data_Analysis Conclusion Conclusion on Analgesic Efficacy and Specificity Data_Analysis->Conclusion

Figure 2: A generalized workflow for in vivo analgesic testing incorporating a negative control.

Conclusion

The available scientific evidence strongly indicates that this compound does not have a significant physiological role in the direct modulation of pain via classical opioid receptor pathways. The absence of the N-terminal tyrosine residue, a critical pharmacophore for opioid receptor interaction, renders it largely inactive as an analgesic. Its primary value in pain research lies in its use as an essential negative control to establish the structure-activity relationship and the opioid receptor-specific mechanisms of Met-Enkephalin and other opioid peptides. For researchers and drug development professionals, understanding the inactivity of this compound is as crucial as understanding the activity of its parent compound, as it underscores the precise structural requirements for opioid-mediated analgesia. Future research into any potential non-opioid mediated CNS effects of this peptide would be necessary to explore any alternative biological roles it may possess.

Endogenous Metabolism of Met-Enkephalin to its [Des-Tyr1] Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-enkephalin (Met-Enkephalin), an endogenous opioid pentapeptide, plays a crucial role in nociception, neuroprotection, and cellular growth regulation. Its biological activity is tightly controlled by rapid enzymatic degradation. A primary metabolic pathway involves the cleavage of the N-terminal tyrosine residue, yielding the tetrapeptide fragment [Des-Tyr1]-Met-Enkephalin. This technical guide provides an in-depth exploration of this metabolic process, detailing the enzymatic players, kinetic parameters, and established experimental protocols for its investigation. Furthermore, it outlines the canonical signaling pathway of the parent peptide and discusses the known biological implications of its [Des-Tyr1] metabolite.

Introduction

Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous neuropeptide that exerts its physiological effects primarily through agonist activity at the δ-opioid and μ-opioid receptors.[1] Its signaling is critical in modulating pain, emotional responses, and even cell proliferation.[2] The in vivo half-life of Met-Enkephalin is remarkably short, lasting only minutes due to rapid enzymatic inactivation.[3] This rapid metabolism is a key mechanism for regulating the duration and intensity of its signaling.

One of the principal metabolic fates of Met-Enkephalin is the removal of its N-terminal tyrosine residue, a modification that drastically alters its biological activity. This conversion to this compound (Gly-Gly-Phe-Met) is catalyzed by specific aminopeptidases.[4][5] Understanding the specifics of this metabolic pathway is crucial for the development of therapeutic strategies aimed at modulating endogenous opioid signaling, such as the design of enzyme inhibitors to prolong the analgesic effects of enkephalins.[6] This guide serves as a technical resource, consolidating the current knowledge on the enzymatic conversion, providing detailed experimental methodologies, and presenting quantitative data to aid researchers in this field.

The Metabolic Pathway: From Met-Enkephalin to this compound

The conversion of Met-Enkephalin to its [Des-Tyr1] fragment is a singular enzymatic step: the hydrolysis of the Tyr1-Gly2 peptide bond. This reaction is primarily catalyzed by membrane-bound aminopeptidases.

Key Enzymes

Several aminopeptidases have been implicated in the degradation of enkephalins. The most prominent enzymes responsible for the generation of the [Des-Tyr1] fragment are:

  • Aminopeptidase N (APN/CD13): A zinc-dependent metalloprotease, APN is a major enzyme responsible for cleaving the N-terminal tyrosine from Met-Enkephalin.[5][7] It is widely distributed in various tissues, including the brain.

  • Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS): This cytosolic metallopeptidase has also been identified as an enkephalin-degrading enzyme.[4][8] While initially described as an enkephalinase, its broad tissue distribution and cytosolic localization have led to suggestions of a more general role in intracellular peptide catabolism.[8][9]

The enzymatic cleavage of the N-terminal tyrosine is a critical step as this residue is essential for the opioid activity of Met-Enkephalin.[10]

Met_Enkephalin_Metabolism Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Des_Tyr This compound (Gly-Gly-Phe-Met) Met_Enk->Des_Tyr Hydrolysis of Tyr1-Gly2 bond Tyr Tyrosine Met_Enk->Tyr Release Enzyme Aminopeptidase N (APN) Puromycin-Sensitive Aminopeptidase (PSA) Enzyme->Met_Enk

Figure 1: Metabolic conversion of Met-Enkephalin.

Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and activity of Met-Enkephalin.

Table 1: Kinetic Parameters for Met-Enkephalin Degradation
ParameterValueConditionsSource
Half-life (t1/2) 26.2 ± 5.5 minutesHuman Cerebrospinal Fluid (CSF), 37°C, pH 7.4[11]
Km 0.19 ± 0.02 mMHuman CSF[11]
Vmax 9.8 ± 2.2 µmol·L⁻¹·min⁻¹Human CSF[11]
Table 2: Receptor Binding Affinities (Ki) of Met-Enkephalin
Receptor SubtypeRadioligandKi (nM)Tissue/Cell LineReference
μ-opioid [³H]-Naloxone4.0Rat Brain[12]
δ-opioid [³H]-Naloxone0.5Rat Brain[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Met-Enkephalin metabolism.

In Vitro Aminopeptidase Activity Assay

This protocol describes a general method to measure the activity of aminopeptidases in tissue homogenates using Met-Enkephalin as a substrate.

4.1.1. Materials

  • Tissue of interest (e.g., rat brain cortex)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: Met-Enkephalin (1 mM stock solution)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Stop Solution: 1 M HCl

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

4.1.2. Procedure

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the tissue homogenate supernatant with 440 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the Met-Enkephalin stock solution to initiate the reaction (final concentration ~20 µM).

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop Reaction: Immediately add an equal volume of Stop Solution to each aliquot to quench the reaction.

  • Analysis: Analyze the samples by HPLC to separate and quantify the remaining Met-Enkephalin and the formed this compound.

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Brain Tissue Homogenize Homogenize in Tris-HCl Buffer Tissue->Homogenize Centrifuge Centrifuge at 1,000 x g Homogenize->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Combine Combine Supernatant, Buffer, and Met-Enkephalin Supernatant->Combine Incubate Incubate at 37°C Combine->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench with HCl Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Substrate and Product HPLC->Quantify HPLC_MS_Workflow start Biological Sample (e.g., Brain Homogenate) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile + Formic Acid) add_is->protein_precip centrifuge Centrifuge (16,000 x g, 4°C) protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry under Nitrogen collect_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis Met_Enk_Signaling Met_Enk Met-Enkephalin Receptor δ/μ-Opioid Receptor (GPCR) Met_Enk->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Analgesia) PKA->Cell_Response Leads to

References

Biological Activity of Tetrapeptide Enkephalin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biological activity of tetrapeptide fragments derived from endogenous enkephalins. Enkephalins are endogenous opioid peptides that modulate analgesia, reward, and stress.[1][2] Their core pharmacophore, the N-terminal sequence Tyr-Gly-Gly-Phe, is essential for their interaction with opioid receptors and serves as a foundational scaffold for designing novel analgesics with potentially improved side-effect profiles.[3][4] This document details their mechanism of action, summarizes quantitative biological data, outlines key experimental protocols, and visualizes the critical pathways involved in their function and evaluation.

Mechanism of Action: Opioid Receptor Signaling

Tetrapeptide enkephalin fragments exert their effects primarily by acting as agonists at opioid receptors, which are a class of inhibitory G protein-coupled receptors (GPCRs).[5] The three major subtypes are the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR).[3] The binding of a tetrapeptide agonist initiates a conformational change in the receptor, triggering intracellular signaling cascades.

1.1. G-Protein Signaling Pathway

The canonical signaling pathway for opioid receptors is mediated by the heterotrimeric G-protein, typically of the Gαi/Gαo family.[6][7] Upon agonist binding, the receptor activates the G-protein, causing the Gα and Gβγ subunits to dissociate.[5][7] These subunits then modulate various intracellular effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits N-type and L-type voltage-gated calcium channels (Ca2+), reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium channels (GIRK or K+), causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.[6][7]

Opioid Receptor G-Protein Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor G_protein Gαi(GDP)-Gβγ (Inactive) OR->G_protein Activates G_alpha Gαi(GTP) (Active) G_protein->G_alpha Dissociates G_betagamma Gβγ (Active) G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel (Open) Ca_channel_closed Ca²⁺ Channel (Closed) Ca_channel->Ca_channel_closed K_channel K⁺ Channel (Closed) K_channel_open K⁺ Channel (Open) K_channel->K_channel_open Agonist Tetrapeptide Agonist Agonist->OR Binds G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Ca_influx ↓ Ca²⁺ Influx Ca_channel_closed->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel_open->K_efflux Response ↓ Neuronal Excitability Ca_influx->Response K_efflux->Response

Figure 1: Opioid receptor G-protein signaling cascade initiated by a tetrapeptide agonist.

1.2. β-Arrestin Pathway

In addition to G-protein coupling, agonist-bound opioid receptors can also engage the β-arrestin signaling pathway.[8] This pathway is primarily involved in receptor desensitization and internalization, which can modulate the duration and intensity of the signal. However, β-arrestin can also act as a scaffold for other signaling molecules, such as MAP kinases (MAPK), initiating distinct cellular responses.[8] Some research suggests that the β-arrestin pathway may be responsible for some of the adverse effects of opioids, such as respiratory depression, leading to the development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway.[9]

Pathway_Divergence Agonist Opioid Agonist Receptor Opioid Receptor Agonist->Receptor G_Protein G-Protein Signaling Receptor->G_Protein Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation & Recruitment Analgesia Analgesia G_Protein->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects (e.g., Resp. Depression) Arrestin->SideEffects

Figure 2: Divergence of G-protein and β-arrestin signaling pathways after receptor activation.

Quantitative Biological Activity Data

The biological activity of tetrapeptide enkephalin fragments is typically quantified by their binding affinity for opioid receptors (Ki) and their functional potency (IC50 or EC50) in various bioassays. Modifications to the core Tyr-D-Ala-Gly-Phe sequence, particularly at the C-terminus, can dramatically alter receptor affinity and selectivity.[10][11]

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of C-Terminally Modified Tetrapeptide Analogs Binding affinities were determined using radioligand competition assays with membrane preparations from cells expressing the respective human opioid receptors. Lower Ki values indicate higher affinity.

Compound IDStructure Modification (at C-terminus of Tyr-D-Ala-Gly-Phe)MOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)Reference
LYS729 (1) -NH₂1.82.8240[12]
LYS436 (2) -Ppp1.11.1220[12]
Analog 6 -Phe(p-F)-DPP1.30.320.13[13]
Analog 12 Dmt¹-D-Tic²-Gly-Phe(p-Cl)-DPP1.30.320.13[13]
EK-272 Acylhydrazide analogN/A (High Affinity)N/AN/A[14]
Ligand 16 Dmt¹ linked to N-phenyl-N-piperidin-4-yl propionamide0.40.4N/A[11]
Ligand 17 Tyr linked to small molecule 110.80.2N/A[10]

Abbreviations: Dmt: 2',6'-dimethyl-L-tyrosine; Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; DPP: N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide moiety; Ppp: N-phenyl-N-piperidin-4-ylpropionamide moiety. N/A: Not available.

Table 2: In Vitro Functional Potency (IC50, nM) of Tetrapeptide Analogs Functional potency is often measured in isolated tissue preparations like the guinea pig ileum (GPI, rich in MOR) and mouse vas deferens (MVD, rich in DOR), where agonists inhibit electrically induced contractions.

Compound IDGPI (MOR Agonism) IC50, nMMVD (DOR Agonism) IC50, nMReference
Ligand 16 8.51.8[11]

Experimental Protocols & Workflow

The biological evaluation of novel tetrapeptide enkephalin fragments follows a standardized workflow, progressing from initial receptor binding studies to functional assays and finally to in vivo testing for analgesic efficacy.

Experimental_Workflow A Peptide Synthesis & Purification B In Vitro Receptor Binding Assays A->B C Determine Ki Values (MOR, DOR, KOR) B->C D In Vitro Functional Assays C->D Promising Candidates E Determine Agonist/Antagonist Potency (IC₅₀) D->E F In Vivo Analgesic Assays E->F Potent Agonists G Assess Analgesic Efficacy (e.g., Tail-Flick Latency) F->G

Figure 3: General experimental workflow for evaluating tetrapeptide enkephalin fragments.

3.1. Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a tetrapeptide for MOR, DOR, and KOR.

  • Materials:

    • Membrane preparations from cells stably expressing the human opioid receptor of interest (e.g., HEK or HN9.10 cells).[13]

    • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).[12]

    • Test tetrapeptide compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubation: Receptor membranes are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.

    • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

3.2. Protocol: [³⁵S]GTPγS Functional Assay

This is a functional assay that measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a tetrapeptide as a receptor agonist.

  • Materials:

    • Receptor membrane preparations.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP, MgCl₂, NaCl.

    • Test tetrapeptide compound.

  • Methodology:

    • Pre-incubation: Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive, GDP-bound state.

    • Incubation: The membranes are then incubated with the test peptide at various concentrations in the presence of [³⁵S]GTPγS.

    • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. Since [³⁵S]GTPγS is non-hydrolyzable, it becomes stably incorporated.

    • Separation & Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound via filtration. The amount of incorporated radioactivity is measured.

    • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus log concentration of the peptide to generate a dose-response curve, from which EC50 and Emax values are determined.

3.3. Protocol: In Vivo Analgesic Assay (Mouse Hot Plate Test)

This behavioral assay assesses the analgesic properties of a compound in a live animal model.

  • Objective: To evaluate the antinociceptive (pain-relieving) effect of a tetrapeptide.

  • Materials:

    • Mice.

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • Test compound solution for administration (e.g., subcutaneous or intracerebroventricular).

    • Naloxone (opioid antagonist for confirmation).

  • Methodology:

    • Baseline Measurement: Each mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time is used to prevent tissue damage.

    • Compound Administration: The test tetrapeptide is administered to the mice.

    • Post-treatment Measurement: At specific time intervals after administration, the hot plate latency is measured again.

    • Data Analysis: An increase in the response latency compared to the baseline indicates an analgesic effect. The data can be expressed as the percentage of maximum possible effect (%MPE). The analgesic action can be confirmed by demonstrating that it is reversed by pre-treatment with naloxone.[14]

References

[Des-Tyr1]-Met-Enkephalin: A Technical Guide to its Pharmacology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[Des-Tyr1]-Met-Enkephalin is the primary metabolic degradation product of the endogenous opioid peptide Met-Enkephalin. Its formation, mediated by the enzymatic cleavage of the N-terminal tyrosine residue, renders it essentially inactive as an opioid receptor ligand. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, primarily through the lens of its parent compound, Met-Enkephalin. The critical role of the N-terminal tyrosine in opioid receptor binding and activation is detailed, explaining the lack of significant biological activity of this compound. This document serves as a technical resource for researchers in pharmacology and drug development, offering detailed experimental protocols and comparative data to underscore the structure-activity relationships that govern opioid peptide function.

Introduction

Endogenous opioid peptides, such as the enkephalins, play a crucial role in modulating pain and emotional states. Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is a pentapeptide that exhibits a preference for δ-opioid receptors, and to a lesser extent, μ-opioid receptors.[1] Its physiological effects are short-lived due to rapid enzymatic degradation.[1] One of the primary metabolic pathways is the removal of the N-terminal tyrosine residue by aminopeptidases, yielding this compound (Gly-Gly-Phe-Met). This guide will elucidate the pharmacological and pharmacokinetic properties of this metabolite, highlighting its significance as an inactive product in the context of opioid signaling.

Pharmacology

The pharmacology of this compound is best understood by comparing it to its parent compound, Met-Enkephalin. The N-terminal tyrosine is a critical component of the pharmacophore for opioid receptor binding and activation.[2]

Receptor Binding Affinity

Met-Enkephalin binds with high affinity to δ- and μ-opioid receptors. In contrast, this compound is considered to be devoid of significant opioid receptor affinity due to the absence of the essential tyrosine residue.

Table 1: Opioid Receptor Binding Affinities of Met-Enkephalin

LigandReceptorKi (nM)
Met-Enkephalinμ-Opioid15 nM - 1 μM (high affinity component)
δ-OpioidHigh Affinity

Note: Specific Ki values for Met-Enkephalin can vary between studies and experimental conditions. Data for this compound is largely absent from peer-reviewed literature due to its negligible affinity.

Signal Transduction

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Met-Enkephalin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Met-Enkephalin can also modulate ion channels through G-protein signaling. Due to its inability to bind to opioid receptors, this compound does not initiate these downstream signaling events.

Diagram 1: Opioid Receptor Signaling Pathway

Met_Enkephalin Met-Enkephalin Opioid_Receptor Opioid Receptor (μ/δ) Met_Enkephalin->Opioid_Receptor Binds G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: Agonist binding to opioid receptors activates inhibitory G-proteins, which in turn inhibit adenylyl cyclase and reduce cAMP production.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent peptide.

Metabolism and Formation

Met-Enkephalin is rapidly metabolized in vivo, with a half-life in the range of minutes.[1][4] The primary route of inactivation is enzymatic degradation. Aminopeptidase N (APN) is a key enzyme that cleaves the Tyr-Gly bond, releasing the N-terminal tyrosine and forming this compound.[5][6][7] Neutral endopeptidase (NEP) also contributes to enkephalin degradation by cleaving the Gly-Phe bond.[1][5]

Diagram 2: Metabolic Degradation of Met-Enkephalin

Met_Enkephalin Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Des_Tyr_Met_Enkephalin This compound (Gly-Gly-Phe-Met) Met_Enkephalin->Des_Tyr_Met_Enkephalin Cleavage of Tyr-Gly bond Tyr Tyrosine Met_Enkephalin->Tyr Releases APN Aminopeptidase N (APN) APN->Met_Enkephalin

Caption: Aminopeptidase N (APN) cleaves the N-terminal tyrosine from Met-Enkephalin to produce the inactive metabolite this compound.

Distribution and Elimination

Due to its rapid formation and presumed lack of biological activity, the specific distribution and elimination pathways of this compound have not been extensively studied. It is likely cleared rapidly from circulation along with other small peptide fragments. The parent compound, Met-Enkephalin, has low bioavailability and does not readily cross the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of Met-Enkephalin

ParameterValueSpecies
Half-life (t1/2)4.2 - 39 minutesNot specified
26.2 ± 5.5 minutesHuman (in vitro, CSF)[8]
Cmax1266.14 pg/mLNot specified
Tmax0.16 hNot specified
AUC360.64 pg*h/mLNot specified

Note: Pharmacokinetic data for Met-Enkephalin is limited and can be highly variable depending on the experimental model and analytical methods used.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacology and pharmacokinetics of opioid peptides and can be applied to demonstrate the lack of activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ- or δ-opioid receptor.

  • Radioligand: A selective radiolabeled opioid receptor ligand, such as [3H]-DAMGO for μ-receptors or [3H]-DPDPE for δ-receptors.

  • Test Compound: this compound and Met-Enkephalin (as a positive control) at varying concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor_Membranes Receptor Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the functional activity of a test compound at Gi/o-coupled opioid receptors.

Methodology:

  • Cell Line: A cell line expressing the opioid receptor of interest (e.g., CHO-μ or HEK293-δ).

  • Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.

  • Treatment: Co-incubate cells with forskolin and varying concentrations of the test compound.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

    • Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50 or IC50).

In Vitro Peptide Metabolism Assay

Objective: To determine the metabolic stability of a peptide in the presence of degrading enzymes.

Methodology:

  • Enzyme Source: Purified aminopeptidase N or a tissue homogenate known to contain enkephalin-degrading enzymes (e.g., brain or plasma).

  • Substrate: Met-Enkephalin.

  • Incubation: Incubate the substrate with the enzyme source at 37°C.

  • Sampling: Collect aliquots at various time points.

  • Analysis: Stop the enzymatic reaction and analyze the samples by HPLC or LC-MS/MS to quantify the disappearance of the parent peptide and the appearance of metabolites like this compound.

  • Data Analysis:

    • Calculate the rate of degradation and the half-life of the parent peptide.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of an opioid peptide.

Methodology:

  • Animal Model: Rats or mice.

  • Administration: Administer the peptide via a relevant route (e.g., intravenous bolus).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.[9]

  • Sample Processing: Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the peptide in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Conclusion

This compound is the pharmacologically inactive end-product of the primary metabolic pathway of Met-Enkephalin. Its lack of the N-terminal tyrosine residue, a crucial element for opioid receptor interaction, abrogates its ability to bind to and activate these receptors. Understanding the rapid enzymatic conversion of Met-Enkephalin to this compound is fundamental to appreciating the transient nature of endogenous opioid signaling. The experimental protocols detailed in this guide provide a framework for investigating the structure-activity relationships of opioid peptides and for characterizing their metabolic fate. For researchers in drug development, the inherent instability of natural enkephalins underscores the need for designing synthetic analogues with improved pharmacokinetic properties to achieve therapeutic efficacy.

References

Unraveling the Enigma of [Des-Tyr1]-Met-Enkephalin: A Technical Review of its Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical review released today sheds new light on the paradoxical functions of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide metabolite of the endogenous opioid Met-Enkephalin. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, and details experimental methodologies to foster a deeper understanding of this enigmatic molecule.

This compound, with the amino acid sequence Gly-Gly-Phe-Met, is primarily recognized for its significantly diminished affinity for classical opioid receptors due to the absence of the N-terminal tyrosine residue. This structural alteration, long considered to render the peptide inactive in the context of traditional opioid signaling, has made it a valuable negative control in opioid research. However, emerging evidence, detailed in this review, points towards distinct and potent non-opioid functions, particularly in the realm of memory and cognition.

Core Function: A Paradoxical Amnestic Effect

The most striking function attributed to this compound is its ability to induce retrograde amnesia.[1][2][3] This effect has been demonstrated in animal models, where the administration of the peptide impairs the recall of previously learned tasks.

A pivotal study by Izquierdo and Dias (1981) established that immediate post-training intraperitoneal injection of this compound caused retrograde amnesia for a shuttle avoidance task in rats.[1] The effect was dose-dependent, with an ED50 (median effective dose) comparable to that of Met-Enkephalin and Leu-Enkephalin, suggesting a potent, non-opioid mechanism of action.[1]

Quantitative Data on Amnestic Effects

The following table summarizes the quantitative data on the amnestic potency of this compound as reported by Izquierdo and Dias (1981).

CompoundED50 (µg/kg) for Retrograde AmnesiaAnimal ModelBehavioral Task
This compound0.35 - 0.45RatShuttle Avoidance
Met-Enkephalin0.35 - 0.45RatShuttle Avoidance
Leu-Enkephalin0.35 - 0.45RatShuttle Avoidance

Caption: Comparative ED50 values for the amnestic effects of this compound and parent enkephalins.

Experimental Protocols

Shuttle Avoidance Task for Assessing Retrograde Amnesia

A detailed methodology for the shuttle avoidance task, as adapted from the work of Izquierdo and Dias (1981), is provided below to facilitate the replication and further investigation of the amnestic effects of this compound.

Objective: To assess the effect of post-training administration of this compound on the retention of a learned avoidance response.

Apparatus: A shuttle-box consisting of two identical compartments separated by a doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock.

Procedure:

  • Training: A rat is placed in one compartment of the shuttle-box. A conditioned stimulus (e.g., a light or a tone) is presented for a fixed duration (e.g., 5 seconds), followed by the presentation of an unconditioned stimulus (a mild footshock, e.g., 0.5 mA) through the grid floor. The rat can avoid the footshock by moving to the other compartment during the conditioned stimulus presentation. The training session consists of a set number of trials.

  • Drug Administration: Immediately following the training session, the rat is administered this compound (or vehicle control) via intraperitoneal injection at the desired dose.

  • Retention Test: 24 hours after the training session, the rat is returned to the shuttle-box, and the number of conditioned avoidance responses is recorded during a test session identical to the training session but without the unconditioned stimulus (footshock). A lower number of avoidance responses in the drug-treated group compared to the control group indicates retrograde amnesia.

Workflow for Amnesia Experiment

G cluster_training Training Phase cluster_intervention Intervention cluster_testing Retention Testing (24h later) Place Rat in Shuttle-Box Place Rat in Shuttle-Box Present Conditioned Stimulus Present Conditioned Stimulus Place Rat in Shuttle-Box->Present Conditioned Stimulus Present Conditioned Stimulus (No Footshock) Present Conditioned Stimulus (No Footshock) Place Rat in Shuttle-Box->Present Conditioned Stimulus (No Footshock) Deliver Unconditioned Stimulus (Footshock) Deliver Unconditioned Stimulus (Footshock) Present Conditioned Stimulus->Deliver Unconditioned Stimulus (Footshock) Rat Avoids or Escapes Rat Avoids or Escapes Deliver Unconditioned Stimulus (Footshock)->Rat Avoids or Escapes Administer this compound or Vehicle Administer this compound or Vehicle Rat Avoids or Escapes->Administer this compound or Vehicle Administer this compound or Vehicle->Place Rat in Shuttle-Box Record Avoidance Response Record Avoidance Response Present Conditioned Stimulus (No Footshock)->Record Avoidance Response Analyze Data Analyze Data Record Avoidance Response->Analyze Data

Caption: Experimental workflow for inducing and assessing retrograde amnesia.

Signaling Pathways: A Matter of Debate

The signaling pathways underlying the amnestic effects of this compound remain largely uncharacterized. The finding by Izquierdo and Dias that the amnestic effect is antagonized by the opioid antagonist naloxone in a seemingly competitive manner presents a significant conundrum.[1] This suggests an interaction with an opioid-related receptor system, despite the peptide's low affinity for classical opioid receptors.

Hypothesized Signaling Cascade

G This compound This compound Unknown Receptor Unknown Receptor This compound->Unknown Receptor Binds Downstream Signaling Cascade Downstream Signaling Cascade Unknown Receptor->Downstream Signaling Cascade Activates Impairment of Memory Consolidation Impairment of Memory Consolidation Downstream Signaling Cascade->Impairment of Memory Consolidation Naloxone Naloxone Naloxone->Unknown Receptor Antagonizes

Caption: Hypothesized signaling pathway for the amnestic effect.

Several hypotheses have been proposed to explain this observation:

  • Interaction with a Novel Opioid Receptor Subtype: this compound may interact with a yet-to-be-fully-characterized opioid receptor subtype or a non-opioid receptor that is allosterically modulated by naloxone.

  • Indirect Opioid System Modulation: The peptide could indirectly modulate the endogenous opioid system, leading to effects that are sensitive to naloxone blockade.

  • Off-Target Effects: At the concentrations used in behavioral studies, this compound might have off-target effects on other receptor systems that are coincidentally blocked by naloxone.

Further research is imperative to elucidate the precise molecular targets and downstream signaling cascades responsible for the non-opioid functions of this compound. The potential involvement of systems such as those involving prostaglandins and nitric oxide synthase has been suggested but remains to be experimentally validated.

Future Directions and Implications for Drug Development

The potent amnestic effects of this compound, coupled with its presumed lack of classical opioid side effects, open up intriguing possibilities for its use as a research tool to probe the mechanisms of memory consolidation. Furthermore, understanding its unique pharmacological profile could inform the development of novel therapeutic agents targeting cognitive processes.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. The provided data, protocols, and diagrams are intended to streamline experimental design and inspire further investigation into the non-opioid functions of this fascinating peptide.

References

A Comprehensive Technical Guide to the Tetrapeptide H-Gly-Gly-Phe-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and analytical characterization of the tetrapeptide H-Gly-Gly-Phe-Met-OH. This document is intended to serve as a valuable resource for professionals engaged in peptide research, drug discovery, and development.

Quantitative Data Summary

The fundamental chemical properties of H-Gly-Gly-Phe-Met-OH are summarized in the table below. These values have been calculated based on the constituent amino acid residues and their corresponding atomic masses.

ParameterValue
Molecular Formula C₁₈H₂₆N₄O₅S
Average Molecular Weight 426.5 g/mol
Monoisotopic Molecular Weight 426.1624 u

Note: The molecular formula is derived from the summation of the elemental compositions of two Glycine (C₂H₅NO₂), one Phenylalanine (C₉H₁₁NO₂), and one Methionine (C₅H₁₁NO₂S) residue, with the subtraction of three water molecules (H₂O) to account for the formation of three peptide bonds.

Experimental Protocols: Peptide Characterization

The accurate determination of the molecular weight and purity of a synthetic peptide is crucial for its application in research and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and powerful technique for this purpose.

2.1. Methodology for HPLC-MS Analysis

Objective: To verify the molecular weight and assess the purity of the synthesized H-Gly-Gly-Phe-Met-OH peptide.

Materials:

  • Synthesized H-Gly-Gly-Phe-Met-OH peptide

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • A C18 reverse-phase HPLC column

  • An electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: A stock solution of the peptide is prepared by dissolving it in an appropriate solvent, typically Solvent A, to a concentration of 1 mg/mL. A dilution to a final concentration of 10-100 µg/mL is then made for injection.

  • HPLC Separation: The prepared sample is injected onto the C18 column. A linear gradient of Solvent B is applied to elute the peptide. A typical gradient might be from 5% to 95% Solvent B over 30 minutes. The flow rate is maintained at a constant value, for instance, 1 mL/min. A UV detector is used to monitor the elution profile, typically at wavelengths of 214 nm and 280 nm.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into the ESI-MS source. The mass spectrometer is operated in positive ion mode. A full scan is performed over a mass-to-charge (m/z) range that includes the expected m/z of the protonated peptide ([M+H]⁺).

  • Data Analysis: The HPLC chromatogram is analyzed to determine the retention time and purity of the peptide. The mass spectrum corresponding to the major peak in the chromatogram is examined to identify the m/z value of the protonated molecular ion. This observed m/z is then used to calculate the experimental molecular weight, which is compared to the theoretical molecular weight.

Visualizations

3.1. Molecular Structure and Connectivity

The following diagram illustrates the linear sequence and the peptide bond linkages of H-Gly-Gly-Phe-Met-OH.

G cluster_0 N_term H₂N Gly1 Gly N_term->Gly1 Gly2 Gly Gly1->Gly2 - Phe Phe Gly2->Phe - Met Met Phe->Met - C_term COOH Met->C_term caption Linear sequence of H-Gly-Gly-Phe-Met-OH. G start Peptide Synthesis (H-Gly-Gly-Phe-Met-OH) prep Sample Preparation (Dissolution & Dilution) start->prep hplc HPLC Separation (Reverse-Phase C18) prep->hplc ms Mass Spectrometry (ESI-MS Detection) hplc->ms analysis Data Analysis (Purity & MW Verification) ms->analysis report Final Report analysis->report

Methodological & Application

Application Notes and Protocols for In Vitro Bioassays of [Des-Tyr1]-Met-Enkephalin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide and a degradation product of the endogenous opioid peptide Met-Enkephalin. The absence of the N-terminal tyrosine residue, which is crucial for the opioid activity of enkephalins, suggests that this compound may exhibit significantly altered pharmacological properties. While some reports indicate it has very little activity, other sources suggest a potential role in pain modulation and neuroprotection, with some claims of enhanced binding affinity to opioid receptors.

These application notes provide detailed protocols for a panel of in vitro bioassays to comprehensively characterize the activity of this compound at opioid receptors. The described assays will enable researchers to determine its binding affinity, functional potency, and potential for biased agonism.

Data Presentation

The following tables present a template for summarizing quantitative data obtained from the described bioassays. Note: The data presented here for this compound is hypothetical and for illustrative purposes only, designed to demonstrate data presentation.

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptor SubtypeRadioligandKᵢ (nM)
This compound µ-opioid[³H]-DAMGO>10,000
δ-opioid[³H]-DPDPE8,500
κ-opioid[³H]-U69,593>10,000
Met-Enkephalin (Reference) µ-opioid[³H]-DAMGO2.5
δ-opioid[³H]-DPDPE1.0
κ-opioid[³H]-U69,593500

Table 2: Functional Activity of this compound in GTPγS Binding Assay

CompoundReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
This compound µ-opioid>10,000Not Determined
δ-opioid9,20015%
κ-opioid>10,000Not Determined
Met-Enkephalin (Reference) µ-opioid5.0100%
δ-opioid2.0100%
κ-opioid80080%

Table 3: Functional Activity of this compound in cAMP Inhibition Assay

CompoundReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (% Inhibition)
This compound µ-opioid>10,000Not Determined
δ-opioid12,50010%
κ-opioid>10,000Not Determined
Met-Enkephalin (Reference) µ-opioid3.095%
δ-opioid1.598%
κ-opioid65085%

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαᵢ/₀ subunits. Agonist binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels. Furthermore, agonist-bound receptors can be phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates beta_Arrestin β-Arrestin Opioid_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates ERK ERK beta_Arrestin->ERK Activates Ligand This compound Ligand->Opioid_Receptor Binds

Opioid Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of this compound for opioid receptors by quantifying its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U-69,593 (for κ).

  • This compound.

  • Naloxone (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of Naloxone (10 µM final concentration, for non-specific binding).

    • 25 µL of each this compound dilution.

  • Add 25 µL of the respective radioligand at a concentration near its Kd value to all wells.

  • Add 150 µL of the cell membrane preparation (20-50 µg protein) to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ values using the Cheng-Prusoff equation.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitor) Prepare_Reagents->Plate_Setup Add_Radioligand Add Radioligand ([³H]-Ligand) Plate_Setup->Add_Radioligand Add_Membranes Add Cell Membranes Add_Radioligand->Add_Membranes Incubate Incubate (60 min, 25°C) Add_Membranes->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters (3x with cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.

Materials:

  • Cell membranes expressing opioid receptors.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (GDP).

  • Unlabeled GTPγS (for non-specific binding).

  • This compound.

  • DAMGO (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates and filter plates.

Protocol:

  • Prepare serial dilutions of this compound and DAMGO in assay buffer.

  • In a 96-well plate, add:

    • 50 µL of cell membrane preparation (10-20 µg protein).

    • 25 µL of GDP (final concentration 10 µM).

    • 25 µL of test compound dilutions or controls.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and measure radioactivity using a scintillation counter.

  • Plot the specific binding against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay determines the functional consequence of Gαᵢ/₀ activation by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • HEK293 or CHO cells stably expressing opioid receptors.

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

Protocol:

  • Seed cells in a 96-well plate and grow to 90-95% confluency.

  • On the day of the assay, replace the culture medium with assay buffer containing IBMX (500 µM).

  • Add serial dilutions of this compound to the wells and pre-incubate at 37°C for 20 minutes.

  • Add Forskolin (final concentration 5-10 µM) to all wells to stimulate cAMP production.

  • Incubate the plate at 37°C for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP levels against the log concentration of the compound to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Assay Replace Medium with Assay Buffer + IBMX Seed_Cells->Prepare_Assay Add_Compound Add this compound (Serial Dilutions) Prepare_Assay->Add_Compound Pre_Incubate Pre-incubate (20 min, 37°C) Add_Compound->Pre_Incubate Add_Forskolin Add Forskolin to Stimulate cAMP Pre_Incubate->Add_Forskolin Incubate Incubate (15 min, 37°C) Add_Forskolin->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels (HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze Data Analysis (Calculate IC₅₀) Measure_cAMP->Analyze

cAMP Inhibition Assay Workflow

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and a potential pathway for biased signaling.

Materials:

  • Cells co-expressing an opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

  • This compound.

  • A suitable substrate for the reporter system (e.g., chemiluminescent or fluorescent).

  • Plate reader capable of detecting the reporter signal.

Protocol:

  • Seed the engineered cells in a 96-well plate.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Add the detection reagents according to the assay manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the signal against the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment.

Application Notes and Protocols for In Vivo Studies of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment of the endogenous opioid peptide Met-Enkephalin, lacking the N-terminal tyrosine residue. This modification has led to conflicting reports regarding its biological activity. While some studies suggest it possesses amnestic properties and may interact with opioid receptors, others indicate it has limited activity. These application notes provide a summary of the available in vivo data and detailed protocols for studying the effects of this compound.

Biological Activity

This compound has been investigated for its potential roles in pain modulation, neuroprotection, and memory. It is suggested to be a degradation product of Met-Enkephalin.[1][2] Some commercial suppliers claim it has a potent ability to modulate pain pathways and interact with opioid receptors, potentially crossing the blood-brain barrier.[3] However, other sources describe it as having very little activity.[1] The primary in vivo effect that has been documented in the scientific literature is the induction of retrograde amnesia in rats.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data from in vivo studies on this compound.

ParameterSpeciesAssayValueAntagonistReference
ED50 (Amnestic Effect)RatShuttle Avoidance Task0.35-0.45 µg/kg (i.p.)Naloxone (0.2 mg/kg)Izquierdo & Dias, 1981

Experimental Protocols

Protocol 1: Evaluation of Retrograde Amnesia in Rats

This protocol is based on the methodology described by Izquierdo & Dias (1981) to assess the amnestic effects of this compound using a shuttle avoidance task.

1. Objective:

To determine the dose-dependent effect of this compound on memory consolidation in rats.

2. Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Naloxone hydrochloride

  • Shuttle avoidance apparatus

  • Syringes and needles for intraperitoneal (i.p.) injection

3. Experimental Procedure:

  • Animal Habituation: Acclimate rats to the laboratory environment for at least 48 hours before the experiment. Handle the animals daily to reduce stress.

  • Shuttle Avoidance Training:

    • Place a rat in the shuttle box.

    • The training trial consists of a conditioned stimulus (e.g., a light or a tone) for 5 seconds, followed by the unconditioned stimulus (e.g., a mild foot shock of 0.5 mA) for 10 seconds.

    • The rat can avoid the shock by moving to the other compartment of the shuttle box during the conditioned stimulus presentation.

    • Conduct training trials with an inter-trial interval of 60 seconds until the animal reaches a criterion of 5 consecutive avoidances.

  • Drug Administration:

    • Immediately after the last training trial, administer this compound or saline (control) via i.p. injection.

    • Prepare different doses of this compound (e.g., 0.32, 1.0, and 2.0 µg/kg) dissolved in saline.

    • For antagonist studies, administer naloxone (0.2 mg/kg, i.p.) shortly before the injection of this compound.

  • Retention Test:

    • 24 hours after the training session, place the rat back in the shuttle box.

    • Present the conditioned stimulus for 10 seconds without the unconditioned stimulus.

    • Record whether the rat crosses to the other compartment (retention) or not (amnesia).

    • Perform a series of 10 extinction trials.

4. Data Analysis:

  • Calculate the percentage of animals in each group that show retention of the avoidance response.

  • Determine the ED50 for the amnestic effect using a log-dose response curve.

  • Compare the retention rates between the this compound treated groups and the control group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

  • Analyze the effect of naloxone on the amnesia induced by this compound.

Signaling Pathways and Experimental Workflows

The exact signaling pathway of this compound is not well-elucidated. However, its effects being antagonized by naloxone suggest an interaction with opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Proposed signaling pathway for this compound via G-protein coupled opioid receptors.

Experimental_Workflow_Amnesia_Study cluster_procedure Experimental Procedure cluster_analysis Data Analysis Habituation Animal Habituation Training Shuttle Avoidance Training Habituation->Training Injection Drug Administration (this compound or Saline) Training->Injection Retention Retention Test (24h later) Injection->Retention Record Record Retention/Amnesia Retention->Record Calculate Calculate % Retention Record->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: Experimental workflow for the in vivo study of retrograde amnesia.

References

Application Notes and Protocols for [Des-Tyr1]-Met-Enkephalin in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin (H-Gly-Gly-Phe-Met-OH) is a tetrapeptide fragment of the endogenous opioid pentapeptide Met-enkephalin. It is distinguished by the absence of the N-terminal tyrosine residue, a critical component for high-affinity binding to opioid receptors. This structural modification significantly attenuates its opioid activity, making it a valuable tool for specific applications in behavioral neuroscience.[1][2][3][4][5] While Met-enkephalin is a potent modulator of pain, mood, and reward, this compound is often utilized as a negative control to elucidate the tyrosine-dependent mechanisms of opioid signaling. It has been investigated in animal models to understand its limited effects on pain, anxiety, depression, and addiction-related behaviors.[1]

These application notes provide a comprehensive overview of the use of this compound in behavioral studies, including detailed experimental protocols and expected (largely inactive) outcomes.

Data Presentation

Due to the significantly reduced activity of this compound, robust quantitative data from behavioral studies are scarce in publicly available literature. The following tables are structured to guide researchers in presenting their data when using this peptide, likely as a negative control alongside a potent opioid agonist. The values provided are hypothetical and for illustrative purposes only.

Table 1: Analgesic Effects of this compound in the Hot-Plate Test

Treatment GroupDose (µg, i.c.v.)NBaseline Latency (s)Post-treatment Latency (s)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1015.2 ± 1.516.1 ± 1.83.0 ± 1.2
This compound101015.5 ± 1.316.5 ± 2.03.4 ± 1.5
This compound501015.3 ± 1.617.0 ± 1.95.7 ± 2.1
Morphine (Positive Control)101015.4 ± 1.445.8 ± 3.288.2 ± 5.5

*Data are presented as Mean ± SEM. %MPE is calculated as: [((Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. A cut-off time of 60 seconds is used to prevent tissue damage. *p < 0.05 compared to Vehicle.

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze

Treatment GroupDose (µg, i.c.v.)NTime in Open Arms (s)% Time in Open ArmsTotal Arm Entries
Vehicle (Saline)-1245.3 ± 5.115.1 ± 1.725.6 ± 2.3
This compound101248.2 ± 6.316.1 ± 2.124.9 ± 2.8
This compound501250.1 ± 5.816.7 ± 1.926.1 ± 2.5
Diazepam (Positive Control)1 mg/kg, i.p.1295.7 ± 8.931.9 ± 3.027.2 ± 3.1

*Data are presented as Mean ± SEM. The test duration is 5 minutes (300 seconds). *p < 0.05 compared to Vehicle.

Table 3: Antidepressant-like Effects of this compound in the Forced Swim Test

Treatment GroupDose (µg, i.c.v.)NLatency to Immobility (s)Total Immobility Time (s)
Vehicle (Saline)-1035.4 ± 4.1185.2 ± 10.3
This compound101038.1 ± 3.8182.5 ± 12.1
This compound501040.2 ± 4.5179.8 ± 11.5
Imipramine (Positive Control)15 mg/kg, i.p.1075.6 ± 7.2110.4 ± 9.8

*Data are presented as Mean ± SEM. The test duration is 6 minutes (360 seconds). *p < 0.05 compared to Vehicle.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Mice

This protocol is for the surgical implantation of a guide cannula for direct administration of substances into the lateral ventricles of the mouse brain.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Surgical drill

  • Guide cannula (26-gauge) and dummy cannula

  • Dental cement and anchor screws

  • Surgical instruments (scalpel, forceps, sutures)

  • Analgesics and antiseptics

Procedure:

  • Anesthetize the mouse (e.g., with 1-3% isoflurane) and place it in the stereotaxic frame. Ensure the head is level.

  • Maintain the animal's body temperature using a heating pad.

  • Shave the scalp and sterilize the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the coordinates for the lateral ventricle. A common coordinate for adult C57BL/6 mice is: -0.2 mm posterior to bregma, ±1.0 mm lateral to the midline, and -2.0 mm ventral from the skull surface.[6] These coordinates may need to be adjusted for different strains and ages.

  • Drill a small hole at the target coordinates.

  • Implant anchor screws into the skull.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the incision and administer post-operative analgesia.

  • Allow the animal to recover for at least one week before behavioral testing.

Protocol 2: Hot-Plate Test for Analgesia

This test measures the response to a thermal pain stimulus, reflecting supraspinal analgesic mechanisms.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Transparent cylinder to confine the animal

Procedure:

  • Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place the mouse on the hot plate, enclosed by the transparent cylinder, and start a timer.

  • Observe the mouse for nociceptive responses, typically hind paw licking or jumping.

  • Record the latency (in seconds) to the first clear pain response.

  • Immediately remove the animal from the hot plate upon observing the response.

  • To prevent tissue damage, implement a cut-off time (e.g., 60 seconds), after which the animal is removed regardless of its response.

  • Administer this compound (or control substances) via ICV injection and repeat the test at specified time points (e.g., 15, 30, 60 minutes post-injection) to determine the time course of any effect.

Protocol 3: Tail-Flick Test for Analgesia

This test assesses the spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

Procedure:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Apply the radiant heat source to a specific point on the distal portion of the tail.

  • The apparatus will automatically record the latency for the mouse to flick its tail away from the heat.

  • A cut-off time (e.g., 10-12 seconds) should be set to avoid tissue damage.

  • Establish a baseline latency for each animal before drug administration.

  • Administer this compound via ICV injection and measure the tail-flick latency at various time points post-injection.

Protocol 4: Elevated Plus-Maze for Anxiolytic-like Effects

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze with two open and two closed arms

  • Video tracking software

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes.

  • Administer this compound or control substances via ICV injection and allow for a pre-treatment period (e.g., 15-30 minutes).

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.

Protocol 5: Forced Swim Test for Antidepressant-like Effects

This test is based on the principle of behavioral despair, where animals exhibit immobility after a period of inescapable stress.

Materials:

  • Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter)

  • Water at a controlled temperature (23-25°C)

  • Video recording equipment

Procedure:

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water for a 6-minute test session.

  • Record the entire session.

  • Score the latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.[7][8][9]

Protocol 6: Sucrose Preference Test for Anhedonia

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution and plain water

Procedure:

  • Habituation: For 48 hours, house mice with two bottles of 1% sucrose solution.

  • Training: For the next 48 hours, replace one of the sucrose bottles with a water bottle.

  • Deprivation: Following the training period, deprive the mice of water and food for 24 hours.

  • Testing: Present the mice with two pre-weighed bottles, one with 1% sucrose and one with water, for 1-2 hours.

  • After the testing period, weigh both bottles to determine the amount of each liquid consumed.

  • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.

  • A decrease in sucrose preference is indicative of anhedonic-like behavior. This test is typically conducted over several days or weeks to assess the chronic effects of a treatment.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (μ, δ, κ) G_protein Gαi/oβγ (Inactive) OR->G_protein G_alpha Gαi/o-GTP (Active) G_protein->G_alpha GDP -> GTP G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to DTME This compound (Low Affinity) DTME->OR Binds (weakly) G_alpha->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannels Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Reduced Neuronal Excitability PKA->CellularResponse Phosphorylates Targets IonChannels->CellularResponse Leads to

Opioid receptor signaling cascade.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in animal models.

Experimental_Workflow start Start surgery ICV Cannula Implantation start->surgery recovery Post-operative Recovery (1 week) surgery->recovery habituation Habituation to Testing Environment recovery->habituation baseline Baseline Behavioral Testing habituation->baseline drug_admin ICV Administration: - Vehicle - this compound - Positive Control baseline->drug_admin behavioral_testing Behavioral Assays: - Hot-Plate - Tail-Flick - Elevated Plus-Maze - Forced Swim Test drug_admin->behavioral_testing data_analysis Data Collection and Statistical Analysis behavioral_testing->data_analysis end End data_analysis->end

Workflow for behavioral experiments.

References

Application Notes and Protocols for the Quantification of [Des-Tyr1]-Met-Enkephalin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide degradation product of Met-Enkephalin, in plasma samples. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. An alternative method using High-Performance Liquid Chromatography (HPLC) with UV detection is also described.

Introduction

This compound (sequence: Gly-Gly-Phe-Met) is a metabolite of the endogenous opioid peptide Met-Enkephalin. Accurate quantification of this tetrapeptide in plasma is crucial for pharmacokinetic studies, drug metabolism research, and for understanding its potential physiological and pathological roles.[1] This document outlines detailed experimental procedures, data presentation, and workflow diagrams to guide researchers in establishing a robust analytical method.

Primary Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying small peptides in complex biological matrices like plasma due to its superior selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

This protocol is adapted from established methods for the analysis of similar endogenous opioid peptides in human plasma.[2]

1.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N₁]-Gly-Gly-Phe-Met

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

1.1.2. Sample Preparation: Solid Phase Extraction (SPE)

Proper sample preparation is critical for removing interfering substances from the plasma matrix.

  • Plasma Collection and Storage: Collect whole blood in tubes containing K₂EDTA. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Spiking: Thaw plasma samples on ice. Spike 500 µL of plasma with the internal standard (SIL-IS) to a final concentration of 1 ng/mL. For the calibration curve and quality control (QC) samples, spike with known concentrations of the this compound reference standard.

  • Protein Precipitation: Add 1 mL of ice-cold 0.1% formic acid in acetonitrile to the 500 µL plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the this compound and internal standard with 1 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY UPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the reference standard and internal standard.

Data Presentation: LC-MS/MS Quantitative Data

The following table summarizes typical performance characteristics of an LC-MS/MS method for this compound quantification.

ParameterResult
Linearity Range10 - 2000 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 pg/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Alternative Analytical Method: HPLC-UV

For laboratories without access to LC-MS/MS, HPLC with UV detection can be employed, although it will have lower sensitivity and may be more susceptible to interferences.

Experimental Protocol: HPLC-UV

2.1.1. Materials and Reagents

  • Same as for LC-MS/MS, but LC-MS grade solvents are not strictly necessary (HPLC grade is sufficient).

  • Trifluoroacetic acid (TFA)

2.1.2. Sample Preparation

The same SPE protocol as described for the LC-MS/MS method can be used.

HPLC-UV Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or similar

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 60% mobile phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 50 µL

  • Detection Wavelength: 214 nm and 254 nm

Data Presentation: HPLC-UV Quantitative Data
ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias)Within ±20%
Precision (%RSD)< 20%
Recovery> 80%

Diagrams

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile + 0.1% FA) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry_reconstitute Dry and Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Acquisition and Processing lcms->data

Caption: Workflow for this compound quantification.

Logical Relationship of Analytical Methods

G cluster_methods Analytical Techniques cluster_characteristics Key Characteristics lcms LC-MS/MS (Primary Method) high_sens High Sensitivity lcms->high_sens high_spec High Specificity lcms->high_spec hplc HPLC-UV (Alternative Method) mod_sens Moderate Sensitivity hplc->mod_sens mod_spec Moderate Specificity hplc->mod_spec immunoassay Immunoassay (e.g., RIA, ELISA) (Potential Alternative) immunoassay->high_sens high_throughput High Throughput immunoassay->high_throughput cross_react Potential Cross-Reactivity immunoassay->cross_react

Caption: Comparison of analytical methods.

References

[Des-Tyr1]-Met-Enkephalin: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment of the endogenous opioid pentapeptide, Methionine-Enkephalin (Met-Enkephalin). It is distinguished by the absence of the N-terminal tyrosine residue, a modification that critically alters its pharmacological profile. In neuropharmacology, this compound serves as an invaluable tool, primarily as a negative control in studies investigating the structure-activity relationships of opioid peptides. Its significantly diminished affinity for opioid receptors makes it ideal for elucidating the essential role of the N-terminal tyrosine in receptor binding and activation. Furthermore, research has indicated its potential utility in studies of memory and cognition, where it has been observed to induce retrograde amnesia in animal models.

These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its receptor interaction profile, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

The defining characteristic of this compound is its dramatically reduced affinity and functional potency at opioid receptors compared to its parent peptide, Met-Enkephalin. The N-terminal tyrosine residue is a critical pharmacophore for opioid receptor interaction; its absence in this compound results in a molecule that is largely inactive as a classical opioid agonist.

For comparative purposes, the following table summarizes the typical binding affinities and functional activities for Met-Enkephalin. For this compound, specific high-quality binding and functional data are scarce in the literature, precisely because its primary use is as an inactive control. Therefore, its expected activity is described qualitatively.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)Assay Type
Met-Enkephalin Mu (µ)1-10 nM~10-100 nMGTPγS / cAMP
Delta (δ)0.5-5 nM~1-20 nMGTPγS / cAMP
Kappa (κ)>1000 nMInactiveGTPγS / cAMP
This compound Mu (µ), Delta (δ), Kappa (κ)Very High (>10,000 nM) / Negligible BindingInactive / No significant functional responseGTPγS / cAMP

Signaling Pathways

Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (μ, δ, κ) G_protein Gi/o Protein (αβγ) OR->G_protein No activation AC Adenylyl Cyclase G_protein->AC No inhibition K_channel K+ Channel (GIRK) G_protein->K_channel No activation Ca_channel Ca2+ Channel G_protein->Ca_channel No inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Efflux neurotransmitter_release Reduced Neurotransmitter Release ligand This compound ligand->OR No significant binding ATP ATP hyperpolarization Neuronal Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Influx start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Cell membranes start->prep_reagents plate_setup Set up 96-well plate: - Add buffer/Naloxone - Add peptide dilutions - Add radioligand - Add cell membranes prep_reagents->plate_setup incubation Incubate at RT (60-90 min) plate_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters (3x with cold buffer) filtration->washing scintillation Add Scintillation Fluid & Equilibrate washing->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate specific binding - Plot competition curve - Determine IC50 and Ki counting->analysis end End analysis->end start Start training Shuttle Avoidance Training (CS-US pairing) start->training drug_admin Immediate Post-Training Drug Administration (this compound or Vehicle) training->drug_admin retention_test Retention Test (24h later) (CS only) drug_admin->retention_test data_collection Record Avoidance Responses retention_test->data_collection analysis Compare Avoidance Responses between Groups data_collection->analysis end End analysis->end

Application of [Des-Tyr1]-Met-Enkephalin in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, also known as Gly-Gly-Phe-Met (GGFM), is a tetrapeptide and a metabolic derivative of the endogenous opioid peptide Met-Enkephalin. The absence of the N-terminal tyrosine residue distinguishes it from its parent compound and is suggested to enhance its ability to cross the blood-brain barrier, making it a molecule of interest for neurological research. This document provides an overview of its potential applications in studying various neurological disorders, along with detailed, adaptable experimental protocols. While specific quantitative data for this compound is sparse in publicly available literature, this guide offers a framework for its investigation in the laboratory setting.

Potential Research Applications

This compound is a candidate for investigation in several areas of neurological disorder research due to its putative roles in pain modulation, neuroprotection, and behavioral processes.

  • Pain Management: As a derivative of an endogenous opioid, it holds potential for analgesic effects with a possibly modified side-effect profile.[1]

  • Neurodegenerative Diseases: Its neuroprotective properties warrant investigation in models of Alzheimer's and Parkinson's disease.

  • Addiction and Mood Disorders: Given the role of the endogenous opioid system in reward and emotion, this peptide could be a tool to explore the pathophysiology of addiction, depression, and anxiety.[1]

  • Amnesia and Cognitive Function: Some evidence suggests that fragments of Met-Enkephalin may induce retrograde amnesia in animal models, indicating a potential role in memory research.

Quantitative Data

Specific binding affinities (Ki) and functional potencies (IC50 or EC50) for this compound are not widely reported in peer-reviewed literature. Researchers are encouraged to perform dose-response studies to determine these values in their specific assay systems. The following table provides a template for summarizing such empirically determined data.

ParameterReceptor/AssayCell Line/TissueRadioligand/StimulantValueReference
Binding Affinity (Ki) Mu-Opioid ReceptorCHO-hMOR[³H]-DAMGOTBDIn-house
Delta-Opioid ReceptorHEK-hDOR[³H]-NaltrindoleTBDIn-house
Kappa-Opioid ReceptorSf9-hKOR[³H]-U69,593TBDIn-house
Functional Potency (IC50) cAMP InhibitionN2a-mDORForskolinTBDIn-house
Neuroprotection (EC50) MTT AssaySH-SY5YMPP+TBDIn-house
Analgesia (ED50) Hot Plate TestC57BL/6 Mice-TBDIn-house

TBD: To Be Determined

Signaling Pathways

The primary mechanism of action for Met-Enkephalin is through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). It is presumed that this compound, if active at these receptors, would follow a similar signaling cascade.

Presumed Signaling Pathway of this compound

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DTME This compound Opioid_Receptor Opioid Receptor (μ, δ) DTME->Opioid_Receptor Binds G_protein Gi/o Protein (αβγ) Opioid_Receptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: Presumed signaling pathway of this compound via Gi/o-coupled opioid receptors.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a method to determine the binding affinity of this compound for opioid receptors.

a. Materials:

  • Cell membranes from HEK293 cells stably expressing human mu (MOR), delta (DOR), or kappa (KOR) opioid receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), [³H]-U-69,593 (for KOR).

  • This compound stock solution (1 mM in sterile water).

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation fluid and counter.

b. Experimental Workflow:

binding_assay_workflow start Start prepare_reagents Prepare serial dilutions of this compound start->prepare_reagents add_reagents Add to 96-well plate: - Binding Buffer - Radioligand - Peptide or Naloxone prepare_reagents->add_reagents add_membranes Add cell membranes (20-50 µg protein/well) add_reagents->add_membranes incubate Incubate at 25°C for 60-90 minutes add_membranes->incubate filter Rapidly filter through GF/B filters incubate->filter wash Wash filters 3x with ice-cold Binding Buffer filter->wash count Add scintillation fluid and count radioactivity wash->count analyze Analyze data to determine Ki count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

c. Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of naloxone) from total binding. The inhibition constant (Ki) is determined from the IC50 value (concentration of peptide that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

a. Materials:

  • HEK293 or other suitable cells expressing the opioid receptor of interest.

  • Forskolin (adenylyl cyclase stimulator).

  • IBMX (phosphodiesterase inhibitor).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

b. Assay Protocol:

  • Seed cells in a 96-well plate and grow overnight.

  • Wash cells with serum-free medium.

  • Pre-incubate cells with 0.5 mM IBMX for 10 minutes at 37°C.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add 10 µM forskolin to all wells (except basal control) and incubate for an additional 15-30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit, following the manufacturer's instructions.

c. Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production at each concentration of the peptide. Determine the IC50 value using non-linear regression analysis.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the potential of this compound to protect neuronal cells from a neurotoxin.

a. Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Neurotoxin (e.g., MPP+ for a Parkinson's model, or Aβ oligomers for an Alzheimer's model).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plate reader.

b. Experimental Workflow:

mtt_assay_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plates start->seed_cells pre_treat Pre-treat with this compound for 1-2 hours seed_cells->pre_treat add_toxin Add neurotoxin (e.g., MPP+) and incubate for 24-48 hours pre_treat->add_toxin add_mtt Add MTT solution and incubate for 4 hours add_toxin->add_mtt solubilize Add DMSO to solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the in vitro neuroprotection (MTT) assay.

c. Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. An EC50 value can be calculated as the concentration of the peptide that provides 50% protection against the neurotoxin-induced cell death.

In Vivo Analgesia Model (Hot Plate Test)

This protocol evaluates the analgesic effects of this compound in a rodent model of thermal pain.

a. Materials:

  • Male C57BL/6 mice (20-25 g).

  • Hot plate apparatus set to 55 ± 0.5 °C.

  • This compound solution for injection (e.g., intraperitoneal or intracerebroventricular).

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., morphine).

b. Assay Protocol:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Administer this compound, vehicle, or morphine to different groups of mice.

  • Measure the reaction latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

c. Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Conclusion

This compound represents an under-investigated peptide with theoretical potential in the field of neurological disorders. The lack of extensive characterization presents an opportunity for novel research. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate the pharmacological and therapeutic properties of this Met-Enkephalin derivative. Rigorous experimental design and data analysis will be crucial in elucidating its true potential in the development of new therapies for neurological conditions.

References

Application Notes and Protocols for the Synthesis of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, with the amino acid sequence Gly-Gly-Phe-Met, is a tetrapeptide analog of the endogenous opioid pentapeptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). The absence of the N-terminal tyrosine residue significantly alters its binding affinity and pharmacological activity at opioid receptors, making it a valuable tool in neuropharmacology research and drug development.[1][2] It is utilized in studies to understand the structural requirements for opioid receptor interaction and to investigate the physiological roles of enkephalins beyond classical opioid agonism.[1][2] This document provides detailed protocols for the chemical synthesis of this compound using both solid-phase and solution-phase methodologies, along with information on its purification and characterization.

Synthesis Methodologies

The synthesis of this compound can be efficiently achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for routine peptide synthesis.[3] The peptide chain is assembled stepwise while one end is covalently attached to an insoluble polymeric support (resin). This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS.[3]

  • Solution-Phase Peptide Synthesis (SPPS): This classical method involves the coupling of amino acids or peptide fragments in a homogenous solution. While it can be more labor-intensive due to the need for purification of intermediates at each step, it is highly adaptable for large-scale synthesis and for peptides that may be difficult to assemble on a solid support.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound using the protocols detailed below. Please note that actual yields and purities may vary depending on the specific reagents, equipment, and techniques used.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SPPS)
Crude Peptide Yield 70-90%60-80%
Purity after Cleavage 60-80% (by HPLC)50-70% (by HPLC)
Final Yield after Purification 30-50%25-45%
Final Purity >98% (by HPLC)>98% (by HPLC)
Expected Molecular Weight 410.5 g/mol 410.5 g/mol

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the tetrapeptide Gly-Gly-Phe-Met on a Rink Amide resin, which will yield the C-terminally amidated peptide. For the synthesis of the free acid, a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Met-OH would be used.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-Met-OH

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-Gly-Gly-OH (optional, can be used to improve efficiency for the Gly-Gly sequence)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the coupling step as in step 2 using Fmoc-Phe-OH.

  • Subsequent Amino Acid Couplings (Fmoc-Gly-OH and Fmoc-Gly-OH or Fmoc-Gly-Gly-OH):

    • Repeat the deprotection (step 3) and coupling (step 2) cycles for the remaining amino acids in the sequence (Phe, Gly, Gly). Using Fmoc-Gly-Gly-OH for the last coupling step can be more efficient.[5]

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours. To prevent oxidation of the methionine residue, the addition of scavengers like ammonium iodide can be considered.[6][7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Solution-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes a fragment condensation approach, synthesizing two dipeptide fragments (Gly-Gly and Phe-Met) which are then coupled. Boc (tert-butyloxycarbonyl) and benzyl (Bzl) protecting groups are used.

Materials:

  • Boc-Gly-OH

  • Gly-OBzl·TosOH

  • Boc-Phe-OH

  • H-Met-OBzl·HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

Protocol:

  • Synthesis of Boc-Gly-Gly-OBzl:

    • Dissolve Boc-Gly-OH (1 eq.), Gly-OBzl·TosOH (1 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add NMM (1 eq.).

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide.

  • Synthesis of Boc-Phe-Met-OBzl:

    • Follow the same procedure as in step 1, using Boc-Phe-OH and H-Met-OBzl·HCl.

  • Deprotection of Boc-Gly-Gly-OBzl:

    • Dissolve Boc-Gly-Gly-OBzl in a solution of 50% TFA in DCM.

    • Stir for 1 hour at room temperature.

    • Evaporate the solvent to obtain H-Gly-Gly-OBzl·TFA.

  • Fragment Condensation:

    • Couple Boc-Phe-Met-OBzl (1 eq.) with H-Gly-Gly-OBzl·TFA (1 eq.) using EDC·HCl, HOBt, and NMM as described in step 1.

    • Purify the resulting protected tetrapeptide, Boc-Gly-Gly-Phe-Met-OBzl, by column chromatography if necessary.

  • Final Deprotection:

    • Dissolve the protected tetrapeptide in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under H₂ atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and evaporate the solvent to yield the crude this compound.

Purification and Characterization

Purification by Preparative RP-HPLC:

  • Column: C18 preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) is typically used. The exact gradient should be optimized using analytical HPLC first.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the solution onto the preparative HPLC column.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization:

  • Analytical RP-HPLC: To confirm the purity of the final product. A purity of >98% is generally desired for biological assays.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide (Expected [M+H]⁺ ≈ 411.5).

Signaling Pathway and Experimental Workflows

Met-Enkephalin Signaling Pathway

Met-Enkephalin and its analogs, including this compound (though with much lower affinity), exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[8][9] The primary receptors for enkephalins are the mu (µ) and delta (δ) opioid receptors.[8][9] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Met_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin This compound OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds to G_protein G-protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels G_betagamma->IonChannels Modulates MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression K_channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_channel Ca_channel ↓ Ca2+ Influx IonChannels->Ca_channel MAPK->Gene_Expression SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Couple 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Swell->Couple Wash1 3. Wash (DMF, DCM) Couple->Wash1 Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 5. Wash (DMF) Deprotect->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Couple Next Amino Acid Cleave 6. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Cycle->Cleave Final Amino Acid Precipitate 7. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify End Purified Peptide Purify->End Solution_Phase_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis Boc_Gly Boc-Gly-OH Couple1 1. Coupling (EDC, HOBt) Boc_Gly->Couple1 Gly_OBzl H-Gly-OBzl Gly_OBzl->Couple1 Frag1 Boc-Gly-Gly-OBzl Couple1->Frag1 Deprotect1 2. Boc Deprotection (TFA) Frag1->Deprotect1 Frag1_dep H-Gly-Gly-OBzl Deprotect1->Frag1_dep Couple_frags 3. Fragment Condensation (EDC, HOBt) Frag1_dep->Couple_frags Boc_Phe Boc-Phe-OH Couple2 1. Coupling (EDC, HOBt) Boc_Phe->Couple2 Met_OBzl H-Met-OBzl Met_OBzl->Couple2 Frag2 Boc-Phe-Met-OBzl Couple2->Frag2 Frag2->Couple_frags Protected_Tetra Boc-Gly-Gly-Phe-Met-OBzl Couple_frags->Protected_Tetra Final_Deprotect 4. Final Deprotection (H2, Pd/C) Protected_Tetra->Final_Deprotect Purify 5. Purification (RP-HPLC) Final_Deprotect->Purify End Purified Peptide Purify->End

References

Application Notes and Protocols for [Des-Tyr1]-Met-Enkephalin Administration in Rodent Amnesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a derivative of the endogenous opioid peptide Met-enkephalin. It is distinguished by the absence of the tyrosine residue at the N-terminus, which alters its binding affinity for opioid receptors.[1] This peptide has been identified as a potent inducer of retrograde amnesia in rats, making it a valuable tool for researchers studying the neurobiological mechanisms of memory formation, consolidation, and impairment.[2][3][4] These application notes provide detailed protocols for the administration of this compound to rats and the subsequent assessment of amnesia using established behavioral paradigms.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study by Izquierdo & Dias (1981) on the amnestic effects of this compound in rats.[5]

ParameterValueReference
Compound This compoundIzquierdo & Dias, 1981[5]
Species RatIzquierdo & Dias, 1981[5]
Administration Route Intraperitoneal (i.p.) InjectionIzquierdo & Dias, 1981[5]
Effective Dose Range 0.32 - 2.0 µg/kgIzquierdo & Dias, 1981[5]
ED50 for Amnesia 0.35 - 0.45 µg/kgIzquierdo & Dias, 1981[5]
Timing of Administration Immediate post-trainingIzquierdo & Dias, 1981[5]
Behavioral Task Shuttle Avoidance TaskIzquierdo & Dias, 1981[5]
Antagonist Naloxone (0.2 mg/kg)Izquierdo & Dias, 1981[5]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile saline. The concentration of the stock solution should be calculated based on the desired final injection volume and dosage. For example, to administer a dose of 1 µg/kg in an injection volume of 1 ml/kg, a 1 µg/ml solution is required.

  • Dilution: Perform serial dilutions from the stock solution to achieve the desired final concentrations for the different dose groups.

  • Administration: Immediately after the training session in the behavioral task, administer the prepared this compound solution or vehicle (saline) to the rats via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

Behavioral Paradigm: Shuttle Avoidance Task

The shuttle avoidance task is a widely used behavioral paradigm to study learning and memory in rodents.[6][7]

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

  • A light or sound stimulus to serve as a conditioned stimulus (CS).

  • A central door or opening connecting the two compartments.

Protocol:

  • Habituation (Day 1): Place each rat in the shuttle box and allow it to freely explore both compartments for 5 minutes without any stimuli.

  • Training (Day 2):

    • Place the rat in one compartment.

    • Initiate a trial by presenting the conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 5 seconds).

    • Immediately following the CS, deliver a mild, scrambled foot shock (the unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) through the grid floor.

    • The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move, it will receive the shock but can escape it by moving to the other compartment (escape response).

    • The inter-trial interval should be randomized (e.g., 30-60 seconds).

    • Continue training until a set number of trials are completed (e.g., 50 trials) or a learning criterion is reached (e.g., 9 out of 10 consecutive avoidance responses).

  • Drug Administration: Immediately after the training session, administer this compound or vehicle as described in Protocol 1.

  • Retention Test (Day 3):

    • Place the rat back into the shuttle box 24 hours after the training session.

    • Present the CS for a set number of trials (e.g., 10-20 trials) without the US (foot shock).

    • Record the number of avoidance responses. A lower number of avoidance responses in the drug-treated group compared to the vehicle-treated group indicates amnesia.

Alternative Behavioral Paradigms

While the shuttle avoidance task is a robust method, other paradigms can also be employed to study the amnestic effects of this compound.

  • Passive Avoidance Task: This task relies on the animal's natural preference for a dark environment.[8][9][10] During training, the rat receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured. A shorter latency in the drug-treated group suggests amnesia.

  • Morris Water Maze: This task assesses spatial learning and memory.[11][12][13] Rats are trained to find a hidden platform in a pool of opaque water using distal cues. Amnesia is indicated by an increased latency and path length to find the platform during the probe trial.

  • Novel Object Recognition Test: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[14][15][16] After familiarization with two identical objects, one object is replaced with a novel one. A reduced preference for the novel object in the drug-treated group can indicate a memory deficit.

Visualizations

Experimental Workflow

experimental_workflow start Start hab Habituation (Day 1) start->hab train Shuttle Avoidance Training (Day 2) hab->train drug This compound or Vehicle Administration (i.p.) (Immediate Post-Training) train->drug retention Retention Test (Day 3) (Measure Avoidance Responses) drug->retention 24h analysis Data Analysis (Compare Avoidance Responses) retention->analysis end End analysis->end

Caption: Experimental workflow for studying this compound-induced amnesia.

Plausible Signaling Pathway

The amnestic effects of this compound are likely mediated through its interaction with opioid receptors, particularly the delta-opioid receptor (DOR), which is known to be involved in learning and memory.[17] Activation of these Gi/o-coupled receptors can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades critical for memory consolidation.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOR Delta-Opioid Receptor (DOR) Gi Gi/o Protein DOR->Gi Activates DTME This compound DTME->DOR Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of CREB CREB Phosphorylation PKA->CREB Reduces phosphorylation of Memory Impaired Memory Consolidation CREB->Memory Leads to

Caption: Plausible signaling pathway for this compound-induced amnesia.

References

[Des-Tyr1]-Met-Enkephalin: A Versatile Model for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Des-Tyr1]-Met-Enkephalin, the tetrapeptide Gly-Gly-Phe-Met, is a derivative of the endogenous opioid peptide Met-Enkephalin. Lacking the N-terminal tyrosine residue, it exhibits a modified pharmacological profile and serves as an invaluable model compound in the field of peptide synthesis and drug development. Its smaller size and well-defined structure make it an ideal candidate for optimizing synthetic protocols, developing analytical methods, and serving as a scaffold for creating novel bioactive peptides. This document provides detailed application notes and experimental protocols for the use of this compound as a model compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Sequence Gly-Gly-Phe-Met[1]
Molecular Formula C18H26N4O5S[1][2]
Molecular Weight 410.49 g/mol [3]
CAS Number 61370-88-5[1][2]
Appearance Lyophilized powder[4]
Purity (typical) >95%[4]
Storage -20°C[5]

Applications in Peptide Research

This compound is utilized in several key areas of peptide research:

  • Model for Peptide Synthesis: Its straightforward sequence is ideal for optimizing both solid-phase and solution-phase peptide synthesis methodologies.[3]

  • Analytical Method Development: It serves as a standard for developing and validating purification and analytical techniques such as HPLC and mass spectrometry.

  • Drug Development Scaffold: The tetrapeptide structure can be used as a foundational scaffold for the synthesis of more complex peptide analogs with potential therapeutic applications.[6]

  • Pharmacological Research: Despite its reduced opioid activity compared to Met-Enkephalin, it is used in studies to understand the structural requirements for opioid receptor interaction and in behavioral studies.[2][3]

Experimental Protocols

The following sections provide detailed protocols for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the Fmoc/tBu-based solid-phase synthesis of this compound.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • HPLC system

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell Fmoc-Met-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for Phe and Gly):

    • Dissolve Fmoc-Phe-OH (or Fmoc-Gly-OH), DIC, and OxymaPure® in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, then Gly).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Expected Results:

ParameterTypical Value
Crude Yield 70-90%
Purity (after HPLC) >98%
HPLC Purification and Analysis

Instrumentation and Conditions:

  • System: Preparative and analytical HPLC system

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analytical runs. The preparative gradient should be optimized based on the analytical results.

  • Detection: UV at 220 nm and 280 nm

Representative Analytical Data:

ParameterValue
Retention Time Dependent on specific column and gradient conditions.
Purity >98% (as determined by peak area integration)
Mass Spectrometry Characterization

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

IonCalculated m/zObserved m/z
[M+H]+ 411.18~411.2
[M+Na]+ 433.16~433.2

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the opioid receptor signaling pathway and the experimental workflow for peptide synthesis.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Opioid Opioid Peptide (this compound analog) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds G_Protein Heterotrimeric G-protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Opioid receptor signaling pathway.

peptide_synthesis_workflow start Start: Fmoc-Met-Wang Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Phe-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Gly-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Gly-OH deprotection3->coupling3 final_deprotection Final Fmoc Deprotection coupling3->final_deprotection cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification HPLC Purification precipitation->purification analysis Analysis (LC-MS, Analytical HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Final Product: this compound lyophilization->final_product

Caption: Solid-phase peptide synthesis workflow.

Conclusion

This compound is a highly useful and versatile tool in peptide chemistry and drug discovery. Its straightforward synthesis and purification make it an excellent model for protocol development and training. Furthermore, its potential as a scaffold for the design of novel therapeutics underscores its importance in the ongoing exploration of peptide-based drug candidates. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their research endeavors.

References

Application Notes and Protocols for Cell-Based Assays to Measure [Des-Tyr1]-Met-Enkephalin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide derivative of the endogenous opioid pentapeptide Met-Enkephalin. Met-Enkephalin is a key neuromodulator that exerts its effects primarily through the delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs). The N-terminal tyrosine residue of enkephalins is crucial for their binding to and activation of opioid receptors. Due to the absence of this critical tyrosine residue, this compound is generally considered to be biologically inactive at these receptors and therefore serves as an excellent negative control in opioid receptor research.

These application notes provide detailed protocols for three common cell-based assays used to assess the activation of opioid receptors: the cAMP Inhibition Assay, the β-Arrestin Recruitment Assay, and the Radioligand Binding Assay. By comparing the activity of this compound to known agonists like Met-Enkephalin and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), researchers can definitively characterize its lack of agonistic activity and validate its use as a negative control.

Signaling Pathways and Assay Principles

Upon agonist binding, δ and μ opioid receptors, which are coupled to inhibitory G-proteins (Gi/o), trigger a cascade of intracellular events. These events form the basis of the assays described herein.

cluster_membrane Cell Membrane Agonist Opioid Agonist (e.g., Met-Enkephalin, DAMGO) Receptor Opioid Receptor (μ or δ) Agonist->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Figure 1: Opioid Receptor Signaling Pathways.

Data Presentation

The following tables summarize the expected quantitative data for this compound in comparison to the standard agonists Met-Enkephalin and DAMGO.

Table 1: Opioid Receptor Binding Affinity (Ki in nM)

CompoundReceptor SubtypeKi (nM)
This compound μ-opioid >10,000 (Inactive)
This compound δ-opioid >10,000 (Inactive)
Met-Enkephalinμ-opioid1 - 20
Met-Enkephalinδ-opioid0.5 - 5
DAMGOμ-opioid0.5 - 2
DAMGOδ-opioid50 - 200

Table 2: Functional Potency in cAMP Inhibition Assays (EC50 in nM)

CompoundReceptor SubtypeEC50 (nM)
This compound μ-opioid No activity
This compound δ-opioid No activity
Met-Enkephalinμ-opioid5 - 50
Met-Enkephalinδ-opioid1 - 10
DAMGOμ-opioid1 - 10
DAMGOδ-opioid100 - 500

Table 3: Functional Potency in β-Arrestin Recruitment Assays (EC50 in nM)

CompoundReceptor SubtypeEC50 (nM)
This compound μ-opioid No activity
This compound δ-opioid No activity
Met-Enkephalinμ-opioid50 - 200
Met-Enkephalinδ-opioid20 - 100
DAMGOμ-opioid10 - 50
DAMGOδ-opioid>1000

Note: The values presented are approximate ranges compiled from various sources and may vary depending on the specific cell line, assay conditions, and experimental setup.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the opioid receptor, allowing for the determination of its binding affinity (Ki).

start Start prep_membranes Prepare Cell Membranes Expressing Opioid Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human μ- or δ-opioid receptor.

  • Radioligand: [³H]-DAMGO for μ-receptors or [³H]-Naltrindole for δ-receptors.

  • Test Compounds: this compound, Met-Enkephalin, DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the radioligand and test compounds to desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Naloxone (for non-specific binding).

    • 50 µL of serially diluted test compounds.

  • Add 50 µL of the radioligand to all wells.

  • Add 100 µL of the cell membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of Gi/o-coupled opioid receptors.

start Start seed_cells Seed Cells Expressing Opioid Receptors start->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds stimulate_ac Stimulate Adenylyl Cyclase (e.g., with Forskolin) add_compounds->stimulate_ac lyse_cells Lyse Cells and Measure cAMP Levels stimulate_ac->lyse_cells analyze Analyze Data (Calculate EC50) lyse_cells->analyze end End analyze->end

Figure 3: cAMP Inhibition Assay Workflow.

Materials:

  • HEK293 or CHO cells stably expressing the human μ- or δ-opioid receptor.

  • Cell culture medium.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compounds: this compound, Met-Enkephalin, DAMGO.

  • Forskolin (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight.

  • Assay Preparation: Wash cells with assay buffer. Pre-incubate cells with IBMX (e.g., 500 µM) in assay buffer for 10-15 minutes at 37°C.

  • Compound Addition: Add serially diluted test compounds to the wells and incubate for 15 minutes at 37°C.

  • Stimulation: Add Forskolin (a concentration that gives a submaximal response, e.g., 5 µM) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Normalize the data to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

start Start transfect_cells Use Cells Expressing Receptor-Enzyme Fragment and β-Arrestin-Enzyme Fragment start->transfect_cells add_compounds Add Test Compounds transfect_cells->add_compounds incubate Incubate to Allow β-Arrestin Recruitment add_compounds->incubate add_substrate Add Luminescent/Fluorescent Substrate incubate->add_substrate measure_signal Measure Signal add_substrate->measure_signal analyze Analyze Data (Calculate EC50) measure_signal->analyze end End analyze->end

Figure 4: β-Arrestin Recruitment Assay Workflow.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems), expressing the opioid receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

  • Cell culture medium.

  • Assay Buffer.

  • Test Compounds: this compound, Met-Enkephalin, DAMGO.

  • Detection reagents specific to the assay system (e.g., chemiluminescent substrate).

Procedure:

  • Cell Seeding: Seed the engineered cells into a 96-well or 384-well white, clear-bottom plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for agonist-induced β-arrestin recruitment.

  • Detection: Prepare and add the detection reagents to each well according to the manufacturer's protocol.

  • Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the data to the response of a maximal concentration of a reference agonist (e.g., DAMGO). Plot the percentage of maximal response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

The provided protocols and data demonstrate the utility of this compound as a negative control for in vitro cell-based assays of opioid receptor activation. Its lack of binding affinity and functional activity at μ and δ opioid receptors, in stark contrast to known agonists like Met-Enkephalin and DAMGO, allows for the clear validation of assay performance and the accurate characterization of novel opioid compounds. Researchers and drug development professionals can confidently employ these methods to investigate the pharmacology of opioid receptors.

Troubleshooting & Optimization

[Des-Tyr1]-Met-Enkephalin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Des-Tyr1]-Met-Enkephalin.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a tetrapeptide, meaning it is composed of four amino acid residues: Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). It is a degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), from which it differs by the absence of the N-terminal tyrosine residue.[1][2][3][4] This structural difference significantly impacts its biological activity, as the N-terminal tyrosine is crucial for binding to opioid receptors.

What are the primary stability concerns for this compound?

Like most peptides, the stability of this compound is susceptible to several factors:

  • Enzymatic Degradation: As a peptide, it can be cleaved by various proteases and peptidases present in biological samples. The parent compound, Met-Enkephalin, is known to be rapidly metabolized by enzymes such as aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3).

  • pH-dependent Hydrolysis: The peptide bonds are susceptible to hydrolysis, particularly at non-optimal pH values.

  • Oxidation: The methionine residue in the sequence is prone to oxidation, which can alter the peptide's structure and function.

  • Temperature: Higher temperatures accelerate both chemical and enzymatic degradation processes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to peptide degradation and aggregation.

How should lyophilized this compound be stored?

For optimal stability, lyophilized this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C for short-term storage; -80°C for long-term storage.Lower temperatures significantly slow down chemical degradation pathways.
Environment In a desiccator or a container with a desiccant.Peptides can be hygroscopic, and absorbing moisture can accelerate degradation.
Light Protected from light (e.g., in an amber vial or a dark container).To prevent photodegradation of the amino acid residues.
What is the recommended procedure for reconstituting lyophilized this compound?

Proper reconstitution is critical to maintaining the integrity of the peptide. Follow these steps:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For general use, sterile, distilled water or a buffer with a pH between 5 and 6 is recommended. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO or acetonitrile can be used initially, followed by dilution with the aqueous buffer.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage: Once dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

What is the expected stability of this compound in solution?

The stability of peptides in solution is significantly lower than in the lyophilized state. While specific quantitative data for this compound is limited, data from its parent compound, Met-Enkephalin, can provide some guidance. Met-Enkephalin has a very short half-life in biological fluids, on the order of minutes, due to rapid enzymatic degradation.

ConditionEstimated Half-LifeNotes
In Cerebrospinal Fluid (37°C, pH 7.4) ~26 minutes (for Met-Enkephalin)[5]This provides an estimate of stability in a biological matrix.
Aqueous Buffer (pH 5-6, -20°C) Weeks to monthsStability is greatly enhanced at lower temperatures and slightly acidic pH. Avoid repeated freeze-thaw cycles.
Aqueous Buffer (pH 5-6, 4°C) Days to a weekSuitable for short-term storage of working solutions.

Note: This data is extrapolated from studies on Met-Enkephalin and general peptide stability principles. It is highly recommended to perform a stability study for your specific experimental conditions.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in biological assays.
Possible CauseTroubleshooting Step
Peptide Degradation - Ensure proper storage of both lyophilized powder and reconstituted solutions. - Prepare fresh solutions for each experiment. - Avoid multiple freeze-thaw cycles by aliquoting stock solutions. - Consider the stability of the peptide in your specific assay buffer and at the assay temperature.
Incorrect Concentration - Verify the concentration of your stock solution using a quantitative method like HPLC or a colorimetric peptide assay. - Ensure accurate pipetting and dilution.
Oxidation of Methionine - If oxidation is suspected, consider preparing solutions in degassed buffers. - Store solutions under an inert gas (e.g., argon or nitrogen).
Adsorption to Labware - Peptides can adsorb to plastic and glass surfaces. Using low-adsorption microcentrifuge tubes can help mitigate this.
Problem: Unexpected peaks in HPLC analysis.
Possible CauseTroubleshooting Step
Degradation Products - Compare the chromatogram to a freshly prepared standard. - Degradation can lead to the appearance of smaller peptide fragments or modified peptides (e.g., oxidized methionine).
Peptide Aggregation - Aggregates may appear as broad or early-eluting peaks. - Try sonicating the sample briefly before injection. - Ensure the peptide is fully dissolved in the mobile phase.
Contamination - Ensure all solvents and vials are clean. - Run a blank injection of the mobile phase to check for system contamination.

Experimental Protocols

Protocol: Assessing the Stability of this compound using HPLC

This protocol provides a general framework for determining the stability of this compound under specific conditions (e.g., different pH, temperature, or in the presence of biological matrices).

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate buffer, citrate buffer)

  • Reverse-phase HPLC column (e.g., C18, 3.5-5 µm particle size, 100-150 Å pore size)

  • HPLC system with UV detector

  • Thermostated incubator or water bath

  • Microcentrifuge tubes

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound and dissolve it in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Preparation of Stability Samples:

    • Dilute the stock solution into the different buffers or matrices to be tested to a final concentration of, for example, 100 µg/mL.

    • Prepare several aliquots for each condition to be tested at different time points.

  • Incubation:

    • Incubate the samples at the desired temperature(s).

    • At each specified time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.

    • Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient for a small peptide would be a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes. This should be optimized for the best separation of the parent peptide from any degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm (214 nm is generally better for peptides without tryptophan or tyrosine).

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the peptide remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics. The half-life (t½) can be calculated from the degradation rate constant.

Visualizations

Met-Enkephalin Signaling Pathway

This compound is a degradation product of Met-Enkephalin and has significantly reduced affinity for opioid receptors. The following diagram illustrates the canonical signaling pathway of Met-Enkephalin, which primarily acts through δ- and μ-opioid receptors.[6]

Met_Enkephalin_Signaling Met_Enk Met-Enkephalin Opioid_Receptor δ/μ-Opioid Receptor (GPCR) Met_Enk->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux->Neurotransmitter

Caption: Met-Enkephalin signaling cascade via G-protein coupled opioid receptors.

Experimental Workflow for Peptide Stability Analysis

The following diagram outlines the logical flow of an experiment to determine the stability of this compound.

Stability_Workflow Start Start: Lyophilized This compound Reconstitute Reconstitute Peptide (e.g., 1 mg/mL stock) Start->Reconstitute Prepare_Samples Prepare Stability Samples (Dilute in test buffers/matrices) Reconstitute->Prepare_Samples Incubate Incubate at Desired Temperature(s) Prepare_Samples->Incubate Time_Points Collect Aliquots at Specific Time Points (t=0, t=1, t=2, ...) Incubate->Time_Points Quench Quench Reaction (e.g., add ACN/TFA) Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Analyze_Data Analyze Data: - Peak Area Integration - Calculate % Remaining - Determine Half-Life HPLC->Analyze_Data End End: Stability Profile Analyze_Data->End

Caption: Workflow for assessing the stability of this compound.

References

solving solubility issues with lyophilized [Des-Tyr1]-Met-Enkephalin powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Des-Tyr1]-Met-Enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of lyophilized this compound powder, with a focus on solving solubility issues and its application in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a tetrapeptide and a degradation product of Met-Enkephalin.[1][2] Structurally, it is identical to Met-Enkephalin but lacks the N-terminal tyrosine residue. This single amino acid omission is critical, as the tyrosine residue is essential for binding to and activating opioid receptors. Consequently, this compound exhibits significantly reduced affinity for these receptors and is largely considered biologically inactive in opioid signaling pathways. Its primary use in research is as a negative control in experiments involving Met-Enkephalin or other opioid receptor agonists to ensure that the observed effects are specific to opioid receptor activation.

Q2: I'm having trouble dissolving the lyophilized this compound powder. What are the recommended solvents?

A2: Lyophilized this compound can be challenging to dissolve directly in aqueous buffers. The recommended solvents are sterile water, dimethyl sulfoxide (DMSO), or a dilute acidic solution. For aqueous preparations, adding a small amount of dilute acetic acid (e.g., 0.1%) can aid in solubilization.

Q3: What is the recommended procedure for reconstituting the lyophilized powder?

A3: To ensure the integrity of the peptide, follow these steps for reconstitution:

  • Equilibrate: Allow the vial of lyophilized powder to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Carefully add the desired solvent to the vial.

  • Gentle Agitation: Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade. Sonication can be used if dissolution is slow.

Q4: What are the recommended storage conditions for this compound?

A4:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • In Solution: For solutions in DMSO, it is recommended to store aliquots at 4°C for up to two weeks or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder won't dissolve in water or buffer. The peptide may have low solubility in neutral aqueous solutions.Try adding a small amount of 0.1% acetic acid to the water or buffer to aid dissolution. Alternatively, dissolve the peptide in DMSO first to create a stock solution, and then dilute it into your aqueous experimental medium.
Precipitate forms after adding the peptide solution to my aqueous buffer. The peptide is precipitating out of the buffer at the final concentration.Ensure the final concentration of the organic solvent (like DMSO) in your experimental medium is low (typically <0.5%) and compatible with your assay. You may need to lower the final concentration of the peptide.
I am not seeing the expected lack of activity in my assay. The peptide may have degraded, or there may be an issue with the experimental setup.Ensure the peptide has been stored correctly and that the solution was freshly prepared if aqueous. Verify the activity of your positive control (e.g., Met-Enkephalin) to confirm the assay is working as expected.

Quantitative Data Summary

Compound Solvent Solubility
Met-EnkephalinWater1 mg/mL
Met-EnkephalinDMSO≥ 40 mg/mL

Note: The solubility of this compound may differ from Met-Enkephalin.

Experimental Protocols

Protocol: Using this compound as a Negative Control in a cAMP Assay

This protocol outlines the use of this compound as a negative control in a cyclic adenosine monophosphate (cAMP) assay to measure the inhibition of adenylyl cyclase by a Gαi-coupled opioid receptor agonist.

1. Cell Preparation:

  • Culture cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the mu-opioid receptor) to 80-90% confluency.
  • Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

2. Reagent Preparation:

  • Forskolin (Adenylyl Cyclase Activator): Prepare a stock solution in DMSO and dilute to the desired working concentration in assay buffer.
  • Opioid Receptor Agonist (Positive Control): Prepare a stock solution of a known opioid agonist (e.g., Met-Enkephalin or DAMGO) in an appropriate solvent and prepare serial dilutions in assay buffer.
  • This compound (Negative Control): Prepare a stock solution in the same solvent as the agonist and prepare serial dilutions to match the concentrations of the agonist.

3. Assay Procedure:

  • Add cells to the wells of a 384-well plate.
  • Add the diluted opioid receptor agonist or this compound to the respective wells.
  • Add forskolin to all wells to stimulate adenylyl cyclase.
  • Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
  • Lyse the cells and measure cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate a dose-response curve for the opioid receptor agonist and this compound.
  • The agonist should show a dose-dependent decrease in cAMP levels, while this compound should show no significant effect on cAMP levels at the same concentrations.

Visualizations

Signaling Pathways

Met_Enkephalin_Signaling cluster_active Met-Enkephalin Signaling (Active) cluster_inactive This compound (Inactive Control) Met-Enkephalin Met-Enkephalin Opioid Receptor Opioid Receptor Met-Enkephalin->Opioid Receptor Binds Gαi Gαi Opioid Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to Des-Tyr1-Met-Enkephalin Des-Tyr1-Met-Enkephalin No Binding No Binding Des-Tyr1-Met-Enkephalin->No Binding Opioid Receptor_inactive Opioid Receptor No Binding->Opioid Receptor_inactive

Caption: Comparison of active vs. inactive signaling.

Experimental Workflow: Negative Control in cAMP Assay

cAMP_Workflow cluster_compounds Compound Groups Start Start Cell_Seeding Seed cells expressing opioid receptors Start->Cell_Seeding Compound_Addition Add compounds Cell_Seeding->Compound_Addition Stimulation Stimulate with Forskolin Compound_Addition->Stimulation Positive_Control Positive Control (e.g., Met-Enkephalin) Compound_Addition->Positive_Control Negative_Control Negative Control (this compound) Compound_Addition->Negative_Control Vehicle_Control Vehicle Control (e.g., DMSO) Compound_Addition->Vehicle_Control Incubation Incubate at RT Stimulation->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Measurement Measure cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Analyze data cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP assay with controls.

Troubleshooting Logic

Troubleshooting_Solubility Start Lyophilized Powder Dissolve_Water Attempt to dissolve in aqueous buffer Start->Dissolve_Water Success_Water Soluble? Dissolve_Water->Success_Water Use_Solution Proceed with experiment Success_Water->Use_Solution Yes Add_Acid Add 0.1% Acetic Acid Success_Water->Add_Acid No Success_Acid Soluble? Add_Acid->Success_Acid Success_Acid->Use_Solution Yes Use_DMSO Dissolve in DMSO to create stock Success_Acid->Use_DMSO No Dilute Dilute stock into aqueous buffer Use_DMSO->Dilute Check_Precipitate Precipitate forms? Dilute->Check_Precipitate Check_Precipitate->Use_Solution No Lower_Concentration Lower final concentration Check_Precipitate->Lower_Concentration Yes Lower_Concentration->Dilute

Caption: Decision tree for dissolving the peptide.

References

Technical Support Center: Optimizing [Des-Tyr1]-Met-Enkephalin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of [Des-Tyr1]-Met-Enkephalin (H-Gly-Gly-Phe-Met-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo effects?

A1: this compound is a tetrapeptide and a degradation product of the endogenous opioid peptide Met-Enkephalin. In vivo, it has been observed to produce amnestic (memory-impairing) effects and is also studied for its potential roles in pain modulation and neuroprotection. A key characteristic is that its amnestic effects can be antagonized by the opioid receptor blocker, naloxone.[1]

Q2: What is a typical starting dose for in vivo experiments with this compound?

A2: For studying retrograde amnesia in rats, a dose-dependent effect has been reported with intraperitoneal (i.p.) injections in the range of 0.32 to 2.0 micrograms/kg.[1] The median effective dose (ED50) for this effect was found to be between 0.35-0.45 micrograms/kg.[1] For other applications or species, it is recommended to start with a pilot study using a logarithmic dose range based on this reported effective dose.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a lyophilized powder that should be dissolved in a suitable vehicle for in vivo administration. For intraperitoneal or intravenous injections, sterile saline or phosphate-buffered saline (PBS) are common choices. Ensure the final solution is sterile-filtered before injection. For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid (aCSF) is the recommended vehicle to maintain physiological conditions. It is crucial to perform solubility tests to ensure the peptide is fully dissolved at the desired concentration.

Q4: What is the stability of this compound in biological fluids?

A4: As a peptide, this compound is susceptible to degradation by peptidases in biological fluids. This can result in a short biological half-life. While specific pharmacokinetic data for this compound is limited, related peptides are known to be rapidly metabolized. Researchers should consider this rapid clearance when designing their experiments, for example, by choosing a route of administration that bypasses first-pass metabolism for central nervous system studies (e.g., i.c.v.) or by considering co-administration with peptidase inhibitors, though this would be an experimental manipulation that would need to be carefully controlled for.

Q5: Can the effects of this compound be blocked?

A5: Yes, the amnestic effects of this compound have been shown to be competitively antagonized by the non-selective opioid receptor antagonist, naloxone.[1] In a study with rats, a naloxone dose of 0.2 mg/kg was sufficient to reverse the amnestic effects of the peptide.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable behavioral effect. Insufficient Dosage: The administered dose may be too low to elicit a response.- Increase the dose in a stepwise manner (e.g., log or semi-log increments).- Refer to the dose-response data in the tables below as a starting point.
Route of Administration: The chosen route may not be optimal for reaching the target tissue.- For central nervous system effects, consider intracerebroventricular (i.c.v.) administration to bypass the blood-brain barrier.- For systemic effects, ensure the chosen route (e.g., i.p., i.v.) provides adequate bioavailability.
Peptide Degradation: The peptide may be rapidly degraded in vivo.- Minimize the time between peptide dissolution and administration.- Consider the timing of behavioral testing relative to the administration time to account for a potentially short half-life.
High variability in experimental results. Improper Peptide Handling: Inconsistent dissolution or storage can lead to variability.- Ensure the peptide is fully dissolved and the solution is homogenous before each administration.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.- Increase the number of animals per group to improve statistical power.- Ensure consistent handling and experimental conditions for all animals.
Unexpected side effects observed. Dose is too high: The administered dose may be in the toxic range.- Reduce the dose and perform a dose-response study to identify the therapeutic window.- Carefully observe animals for any signs of distress or adverse reactions.

Data Presentation

Table 1: In Vivo Dosage of this compound for Amnestic Effects in Rats
Route of Administration Dose Range Effective Dose (ED50) Observed Effect Antagonist Reference
Intraperitoneal (i.p.)0.32 - 2.0 µg/kg0.35 - 0.45 µg/kgRetrograde amnesiaNaloxone (0.2 mg/kg)[1]
Table 2: Dosage of Related Enkephalin Peptides in Rodents (for reference)
Peptide Animal Model Route of Administration Dosage Observed Effect Reference
Met-EnkephalinMiceIntraperitoneal (i.p.)7.5 mg/kgHepatoprotective[2]
Met-EnkephalinRatsIntracerebroventricular (i.c.v.)25 ngRetrograde amnesia[3]
[Met]enkephalin-Arg6-Phe7MiceIntracerebroventricular (i.c.v.)ED50: 38.5 nmol/mouseAnalgesia[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection for Behavioral Studies in Rats
  • Preparation of this compound Solution:

    • Calculate the required amount of peptide based on the desired dose and the body weight of the animals.

    • Aseptically dissolve the lyophilized peptide in sterile, pyrogen-free 0.9% saline to the desired final concentration.

    • Gently vortex to ensure complete dissolution.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Weigh each rat accurately before injection.

    • Gently restrain the rat, exposing the lower abdominal quadrants.

    • Using a sterile 25-27 gauge needle, inject the calculated volume of the peptide solution into the intraperitoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer a vehicle control (0.9% saline) to a separate group of animals.

  • Post-Injection Monitoring and Behavioral Testing:

    • Monitor the animals for any adverse reactions immediately following the injection.

    • Conduct the behavioral test (e.g., shuttle avoidance task) at the appropriate time point post-injection, as determined by the experimental design.[1]

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice (General Protocol)

Note: This is a surgical procedure and requires appropriate ethical approval, training, and aseptic techniques.

  • Preparation of this compound Solution:

    • Dissolve the peptide in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and determine the coordinates for the lateral ventricle.

    • Drill a small hole in the skull at the determined coordinates.

  • Injection:

    • Lower a Hamilton syringe with a fine-gauge needle to the correct depth for the ventricle.

    • Infuse the peptide solution slowly over a period of several minutes to avoid increased intracranial pressure.

    • Leave the needle in place for a few minutes post-injection to prevent backflow.

    • Slowly withdraw the needle and suture the scalp incision.

  • Post-Surgical Care:

    • Provide appropriate post-operative analgesia and care.

    • Monitor the animal for recovery and any signs of complications.

    • Conduct behavioral testing at the designated time point.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation dose_calc Dose Calculation solution_prep Solution Preparation (Sterile Saline/aCSF) dose_calc->solution_prep animal_prep Animal Preparation (Weighing, Anesthesia if i.c.v.) solution_prep->animal_prep injection Injection (i.p. or i.c.v.) animal_prep->injection monitoring Post-injection Monitoring injection->monitoring behavioral_testing Behavioral Testing monitoring->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway DTME This compound OpioidReceptor Opioid Receptor DTME->OpioidReceptor Binds Downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) OpioidReceptor->Downstream Activates Naloxone Naloxone Naloxone->OpioidReceptor Blocks Effect Behavioral Effect (e.g., Amnesia) Downstream->Effect Leads to troubleshooting_tree start No Observable Effect q1 Is the dose sufficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the route of administration optimal? a1_yes->q2 sol1 Increase dose systematically a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the peptide stable? a2_yes->q3 sol2 Consider alternative route (e.g., i.c.v. for CNS effects) a2_no->sol2 a3_no No q3->a3_no No a3_yes Yes sol3 Prepare fresh solutions, consider pharmacokinetics a3_no->sol3

References

minimizing enzymatic degradation of [Des-Tyr1]-Met-Enkephalin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the enzymatic degradation of [Des-Tyr1]-Met-Enkephalin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in assays?

A1: this compound is a tetrapeptide (Gly-Gly-Phe-Met) and a primary degradation product of Met-Enkephalin.[1][2][3] In many experimental settings, this tetrapeptide itself is the analyte of interest. Like its parent molecule, this compound is susceptible to rapid enzymatic degradation in biological samples such as plasma and tissue homogenates. This degradation can lead to inaccurate quantification, low signal, and high variability in assays, compromising experimental results.

Q2: Which enzymes are primarily responsible for the degradation of this compound?

A2: The degradation of this compound involves the cleavage of its peptide bonds by various peptidases, often referred to as "enkephalinases". The key enzymes include:

  • Aminopeptidases: These enzymes can cleave the N-terminal amino acid.

  • Neutral Endopeptidase (NEP, Neprilysin): This enzyme is known to hydrolyze the Gly-Phe bond in enkephalins.[4]

  • Dipeptidyl Peptidases (DPP3): These can also contribute to the breakdown of enkephalins.[4]

  • Angiotensin-Converting Enzyme (ACE): While a primary degrader of larger enkephalin precursors, its role in tetrapeptide degradation should also be considered.[4]

Q3: How can I prevent the degradation of this compound in my samples?

A3: The most effective method is to add a cocktail of protease inhibitors to your samples immediately upon collection and in all buffers used during the assay.[5] This inhibits the activity of the degrading enzymes. It is also crucial to keep samples on ice and process them quickly. For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[6]

Q4: What is a protease inhibitor cocktail and which inhibitors should I use?

A4: A protease inhibitor cocktail is a mixture of several inhibitors that target a broad range of proteases. For enkephalin assays, a cocktail should include inhibitors for serine, cysteine, and metalloproteases. Specific and effective inhibitors for enkephalin-degrading enzymes include Bestatin (an aminopeptidase inhibitor), Thiorphan or Phosphoramidon (NEP inhibitors), and Captopril (an ACE inhibitor).[7][8] Kelatorphan is a mixed inhibitor with high potency against both NEP and aminopeptidases.[7][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: Low or No Signal
Possible Cause Recommended Solution
Peptide Degradation - Add a comprehensive protease inhibitor cocktail to all samples and buffers. - Process samples quickly and on ice at all times. - For long-term storage, ensure the peptide is lyophilized and stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][10]
Low Analyte Concentration - Concentrate your sample if possible. - Ensure your sample dilutions are not too high for the detection limit of your assay.[11]
Suboptimal Assay Conditions - Review the assay protocol for correct buffer pH, incubation times, and temperatures. - Increase incubation times (e.g., overnight at 4°C) to allow for maximal antibody binding.[12]
Reagent Issues - Check the expiration dates of all reagents, including antibodies and detection agents. - Ensure proper storage and handling of all components, especially light-sensitive substrates.[12] - Confirm the compatibility of primary and secondary antibodies.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Sample Handling - Ensure uniform and thorough mixing of all samples and reagents. - Use calibrated pipettes and consistent pipetting techniques for all wells.
Incomplete Washing - Ensure all wells are washed thoroughly and consistently between steps to remove unbound reagents. - Check automated plate washers for proper function.
Edge Effects - Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. - Ensure the plate is sealed properly during incubations to prevent evaporation.
Contamination - Use sterile techniques and fresh pipette tips for each sample and reagent to avoid cross-contamination.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various protease inhibitors against key enkephalin-degrading enzymes.

Table 1: Inhibitory Constants (Kᵢ) of Selected Inhibitors

InhibitorTarget EnzymeKᵢ (nM)Reference
ThiorphanEnkephalinase (NEP)3.5[13]
Retro-thiorphanEnkephalinase (NEP)6[13]
KelatorphanEnkephalinase (NEP)~2[9]
PuromycinAminopeptidase50,000 (ID₅₀)[14]
CarfecillinEnkephalinase (NEP)207 (IC₅₀)[3]

Table 2: Recommended Working Concentrations for a Protease Inhibitor Cocktail

InhibitorTarget Protease ClassStock ConcentrationWorking Concentration
BestatinAminopeptidases1 mg/mL in H₂O1-10 µg/mL
ThiorphanMetalloproteases (NEP)1 mg/mL in DMSO1-10 µM
CaptoprilMetalloproteases (ACE)1 mg/mL in H₂O1-10 µM
LeupeptinSerine/Cysteine Proteases1 mg/mL in H₂O1-10 µg/mL
AprotininSerine Proteases1 mg/mL in H₂O1-2 µg/mL
EDTAMetalloproteases0.5 M in H₂O1-5 mM

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for Immunoassay

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Inhibition: Immediately after collection, add a pre-prepared protease inhibitor cocktail (see Table 2 for an example) to the blood. A 100X stock solution should be added to a final concentration of 1X.

  • Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Storage: For immediate use, store the plasma on ice. For long-term storage, aliquot the plasma into single-use cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Immunoassay Procedure with Protease Inhibitors

  • Reagent Preparation: Prepare all assay buffers (e.g., wash buffer, blocking buffer, antibody dilution buffer) to include the protease inhibitor cocktail at a 1X final concentration.

  • Sample Thawing: If using frozen samples, thaw them rapidly in a water bath at room temperature and immediately place them on ice.

  • Sample Dilution: Dilute the plasma samples to the desired concentration using the antibody dilution buffer containing the protease inhibitor cocktail.

  • Assay Execution: Follow the specific protocol for your immunoassay (e.g., ELISA, RIA). Ensure that all incubation steps are performed at the recommended temperatures.

  • Data Analysis: Analyze the results according to the assay manufacturer's instructions.

Visualizations

Enkephalin_Degradation_Pathway cluster_enzymes Degrading Enzymes Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Fragments1 Tyr + Gly-Gly-Phe-Met Met_Enk->Fragments1 Cleavage of Tyr-Gly bond Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Fragments2 Gly-Gly + Phe-Met Des_Tyr_Met_Enk->Fragments2 Cleavage of Gly-Phe bond Fragments3 Gly-Gly-Phe + Met Des_Tyr_Met_Enk->Fragments3 Cleavage of Phe-Met bond Inactive Inactive Fragments Fragments2->Inactive Fragments3->Inactive APN Aminopeptidase N (APN) APN->Met_Enk NEP Neutral Endopeptidase (NEP) NEP->Des_Tyr_Met_Enk DPP3 Dipeptidyl Peptidase 3 (DPP3) DPP3->Des_Tyr_Met_Enk

Enzymatic degradation pathway of Met-Enkephalin and this compound.

Immunoassay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Immunoassay Procedure Collect_Sample 1. Collect Biological Sample (e.g., Plasma, Tissue Homogenate) Add_Inhibitors1 2. Add Protease Inhibitor Cocktail Collect_Sample->Add_Inhibitors1 Process_Sample 3. Process Sample (e.g., Centrifugation) Add_Inhibitors1->Process_Sample Store_Sample 4. Store on Ice or at -80°C Process_Sample->Store_Sample Dilute_Sample 6. Thaw and Dilute Sample in Buffer with Inhibitors Store_Sample->Dilute_Sample Prepare_Buffers 5. Prepare Assay Buffers with Inhibitor Cocktail Prepare_Buffers->Dilute_Sample Incubate_Antibody 7. Incubate with Antibodies Dilute_Sample->Incubate_Antibody Wash_Steps 8. Perform Wash Steps Incubate_Antibody->Wash_Steps Add_Substrate 9. Add Detection Reagent/Substrate Wash_Steps->Add_Substrate Read_Signal 10. Read Signal Add_Substrate->Read_Signal

Experimental workflow for immunoassays incorporating protease inhibitors.

Troubleshooting_Low_Signal Start Low or No Signal Detected Check_Degradation Is peptide degradation suspected? Start->Check_Degradation Add_Inhibitors Add a comprehensive protease inhibitor cocktail. Keep samples on ice. Check_Degradation->Add_Inhibitors Yes Check_Concentration Is analyte concentration too low? Check_Degradation->Check_Concentration No Add_Inhibitors->Check_Concentration Concentrate_Sample Concentrate the sample or reduce dilution factor. Check_Concentration->Concentrate_Sample Yes Check_Reagents Are all reagents valid and properly stored? Check_Concentration->Check_Reagents No Concentrate_Sample->Check_Reagents Replace_Reagents Replace expired or improperly stored reagents. Check_Reagents->Replace_Reagents No Check_Protocol Was the assay protocol followed correctly? Check_Reagents->Check_Protocol Yes Replace_Reagents->Check_Protocol Optimize_Protocol Optimize incubation times, temperatures, and buffer pH. Check_Protocol->Optimize_Protocol No Success Signal Restored Check_Protocol->Success Yes Optimize_Protocol->Success Further_Troubleshooting Consult further troubleshooting guides. Optimize_Protocol->Further_Troubleshooting

Troubleshooting flowchart for low signal in this compound assays.

References

Technical Support Center: Troubleshooting [Des-Tyr1]-Met-Enkephalin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Des-Tyr1]-Met-Enkephalin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate common challenges encountered during experimentation with this enkephalin metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a tetrapeptide (Gly-Gly-Phe-Met) that is a primary degradation product of the endogenous opioid pentapeptide, Met-Enkephalin (Tyr-Gly-Gly-Phe-Met).[1][2] It is formed by the enzymatic cleavage of the N-terminal tyrosine residue by aminopeptidases in the brain and other tissues.[3][4][5] In research, it is often used as a negative control in opioid receptor binding assays due to its significantly reduced affinity for opioid receptors compared to Met-Enkephalin.[1] It is also studied for its own potential, albeit weak, biological activities, including observed amnestic effects in animal models.[6]

Q2: I'm observing unexpected behavioral effects, such as memory impairment, in my in vivo studies. Is this related to this compound?

A2: Yes, this is a documented, though perhaps unexpected, effect. Studies in rats have shown that this compound can cause retrograde amnesia.[6] This is a critical consideration for researchers primarily focused on the classical opioid pathways, as this degradation product may have unintended neurological effects.

Q3: My preparation of this compound shows little to no activity in my opioid receptor binding assay. Is my peptide degraded?

A3: It is more likely that the inherent nature of the peptide is the reason for the low activity. This compound is a metabolite of Met-Enkephalin and is known to have very little activity at opioid receptors.[1] Therefore, low activity is the expected outcome and validates its use as a negative control. However, to rule out degradation of your stock, refer to the troubleshooting guide below regarding peptide stability.

Q4: Can the presence of this compound in my Met-Enkephalin experiments interfere with my results?

A4: Yes, the degradation of Met-Enkephalin into this compound and other fragments is a significant factor in experiments. This degradation leads to a reduced concentration of the active Met-Enkephalin, which can result in lower than expected potency or efficacy in bioassays.[7][8] It is crucial to use protease inhibitors in your experimental setup if you intend to study the effects of the parent peptide without interference from its degradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Potential Cause Recommended Action
Peptide Degradation Store lyophilized peptide at -20°C or lower, protected from light. Reconstitute just prior to use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For experiments with biological samples (e.g., plasma, tissue homogenates), include a cocktail of protease inhibitors (especially aminopeptidase inhibitors like puromycin or bestatin) in your assay buffer.[4][9]
Oxidation of Methionine The methionine residue is susceptible to oxidation, which reduces the peptide's activity.[7] Use buffers that have been degassed and/or contain antioxidants. Store peptide solutions under an inert gas like argon or nitrogen.
Incorrect Peptide Concentration Verify the peptide concentration using a quantitative amino acid analysis or a validated spectrophotometric method. Ensure accurate pipetting with calibrated instruments.
Low Receptor Expression If using a cell-based assay, confirm the expression level of the target opioid receptor (if any is expected) in your cell line via methods like qPCR or Western blot.[7]
Issue 2: High Background or Non-Specific Binding in Assays
Potential Cause Recommended Action
Insufficient Blocking Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. Consider testing alternative blocking agents or increasing the blocking incubation time.
Hydrophobic Interactions Peptides can non-specifically adhere to plasticware. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. Consider using low-binding microplates.
Inappropriate Buffer Conditions Optimize the pH and ionic strength of your assay and wash buffers. Non-specific binding can be influenced by electrostatic interactions.

Experimental Protocols

Protocol for Monitoring Met-Enkephalin Degradation to this compound

This protocol provides a framework for analyzing the enzymatic degradation of Met-Enkephalin in a biological sample, such as a brain tissue homogenate, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Met-Enkephalin standard

  • This compound standard

  • Biological sample (e.g., rat brain cortical synaptosomes)[4]

  • Incubation Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching Solution (e.g., 1 M HCl or 10% Trifluoroacetic Acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (gradient elution)

  • UV Detector (214 nm or 280 nm)

Procedure:

  • Sample Preparation: Homogenize brain tissue in ice-cold incubation buffer. Centrifuge to isolate the desired fraction (e.g., synaptosomes) and determine the protein concentration.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the incubation buffer and the biological sample. Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add Met-Enkephalin to the tube to a final concentration in the micromolar range.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots.

  • Terminate Reaction: Immediately stop the reaction in each aliquot by adding an equal volume of quenching solution.

  • Sample Clarification: Centrifuge the quenched samples to pellet precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to HPLC vials. Inject the samples into the HPLC system.

  • Data Analysis: Monitor the decrease in the Met-Enkephalin peak area and the corresponding increase in the this compound peak area over time. Use the standard peptides to confirm retention times and for quantification.

Visualizations

Met-Enkephalin Degradation Pathway

cluster_0 Enzymatic Degradation Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Met_Enk->Des_Tyr_Met_Enk Aminopeptidase Other_Fragments Other Fragments Met_Enk->Other_Fragments Other Peptidases Tyr Tyrosine Des_Tyr_Met_Enk->Other_Fragments Further Degradation

Caption: Enzymatic degradation of Met-Enkephalin by aminopeptidases.

Experimental Workflow for Degradation Analysis

cluster_workflow Degradation Assay Workflow start Prepare Biological Sample (e.g., Tissue Homogenate) reaction Incubate Sample with Met-Enkephalin at 37°C start->reaction sampling Collect Aliquots at Time Intervals reaction->sampling quench Stop Reaction with Acid sampling->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analysis Quantify Peptide Concentrations hplc->analysis

Caption: Workflow for analyzing Met-Enkephalin degradation.

Troubleshooting Logic for Low Bioactivity

r_node r_node start Low or No Bioactivity Observed check_peptide Is the peptide This compound? start->check_peptide expected This is the expected outcome. Peptide has low intrinsic activity. check_peptide->expected Yes check_storage Was the peptide stored correctly? check_peptide->check_storage No improper_storage Action: Prepare fresh aliquots from lyophilized stock. check_storage->improper_storage No check_oxidation Could oxidation have occurred? check_storage->check_oxidation Yes oxidation_solution Action: Use degassed buffers and handle under inert gas. check_oxidation->oxidation_solution Yes check_degradation Are protease inhibitors being used? check_oxidation->check_degradation No degradation_solution Action: Add a cocktail of protease inhibitors to the assay. check_degradation->degradation_solution No end Further investigation required. check_degradation->end Yes

References

Technical Support Center: [Des-Tyr1]-Met-Enkephalin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized [Des-Tyr1]-Met-Enkephalin.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem IDIssuePossible CausesSuggested Solutions
PUR-001 Low Crude Purity After Synthesis - Incomplete coupling or deprotection steps during Solid-Phase Peptide Synthesis (SPPS).[1] - Formation of deletion or truncation sequences.[1] - Side reactions such as oxidation or aspartimide formation.[1] - Aggregation of the peptide on the resin.[2]- Optimize coupling and deprotection times and reagents.[1] - Use capping steps to block unreacted amino groups.[1] - Employ fresh, high-quality reagents and solvents.[1] - Incorporate pseudoproline dipeptides to minimize aggregation.[2]
PUR-002 Broad or Tailing Peaks in HPLC - Peptide aggregation on the column.[3] - Secondary interactions with column silanols.[3] - Column overload.[3] - Inappropriate mobile phase pH.[3]- Reduce sample load or add organic solvent to the sample diluent.[3] - Use a low pH mobile phase (e.g., 0.1% TFA) to protonate silanols.[3] - Decrease the amount of sample injected.[3] - Adjust the mobile phase pH away from the peptide's isoelectric point.[3]
PUR-003 Co-elution of Impurities with the Main Peak - Impurities with similar hydrophobicity to the target peptide. - Presence of diastereomeric impurities due to racemization.[4] - Oxidized forms of the peptide.[3]- Optimize the HPLC gradient to be shallower around the main peak's elution time.[3] - Try a different stationary phase (e.g., C8 or Phenyl instead of C18).[3] - Modify the mobile phase composition.[3] - Use a chiral column if racemization is suspected.
PUR-004 Poor Solubility of Crude Peptide - The peptide may be insoluble at neutral pH. - Aggregation of the peptide.[3]- Dissolve the crude peptide in a small amount of aqueous acid (e.g., 0.1% TFA or 1% acetic acid).[3] - Use a chaotropic agent like guanidinium hydrochloride for initial solubilization, ensuring compatibility with your chromatography system.[3]
PUR-005 Difficulty Achieving >98% Purity - Presence of closely related impurities that are difficult to resolve. - The complexity of the peptide sequence itself.[2]- Consider a two-step purification strategy: initial crude cleanup with flash chromatography followed by a final polishing step with preparative HPLC.[5] - Explore alternative purification techniques like ion-exchange chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic this compound?

A1: The most common impurities in solid-phase peptide synthesis (SPPS) include:

  • Deletion sequences: Resulting from incomplete coupling reactions.[1][7]

  • Truncation sequences: Caused by incomplete deprotection.[1]

  • Products of side reactions: Such as oxidation (especially of the methionine residue), deamidation, and aspartimide formation.[1][8]

  • Residual protecting groups: From incomplete cleavage from the resin or side-chain deprotection.[4][7]

  • Diastereomers: Arising from racemization during synthesis.[4]

  • Trifluoroacetic acid (TFA) adducts: From the cleavage and purification steps.[1]

Q2: What is the recommended starting purity level for the crystallization of this compound?

A2: For successful crystallization, it is highly recommended to use a peptide purity of >98%. The presence of contaminants can significantly hinder the formation of well-ordered crystals suitable for X-ray diffraction analysis.[9][10]

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used for comprehensive characterization:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies its identity.[1][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the peptide's structure and sequence.[13][14]

  • Amino Acid Analysis: To determine the ratio of each amino acid in the peptide.[13]

Q4: My peptide is aggregating during purification. What strategies can I employ to prevent this?

A4: Peptide aggregation can be a significant challenge. To mitigate this, you can:

  • Work at low concentrations: Dilute the sample before loading it onto the chromatography column.[3]

  • Optimize the mobile phase: The addition of organic solvents or modulators can help disrupt aggregates.[3]

  • Adjust the pH: Moving the pH away from the peptide's isoelectric point can increase its net charge and reduce aggregation through electrostatic repulsion.[3]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

This protocol outlines a general method for the purification of this compound. Optimization will be required based on the specific crude sample and HPLC system.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A (see below) or a compatible solvent. If solubility is an issue, refer to the troubleshooting guide (PUR-004).
  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of Buffer B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 60-80%) over 30-60 minutes. A shallower gradient will provide better resolution.[3]
Flow Rate Dependent on column diameter (e.g., 1 mL/min for analytical, 10-20 mL/min for preparative)
Detection UV absorbance at 220 nm and 280 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.
  • Analyze the purity of each fraction using analytical RP-HPLC.
  • Pool the fractions with the desired purity.

4. Post-Purification Processing:

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.
  • Lyophilize the aqueous solution to obtain the purified peptide as a white powder.[14]

Protocol 2: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry Parameters (Example for ESI-MS):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Scan Range m/z 100-1000
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V

3. Data Analysis:

  • Identify the peak corresponding to the [M+H]+ ion of this compound (Expected Molecular Weight: 410.49 g/mol ).

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Crude_Peptide Crude Peptide SPPS->Crude_Peptide Cleavage & Deprotection HPLC Preparative RP-HPLC Crude_Peptide->HPLC Fractions Collected Fractions HPLC->Fractions Pure_Peptide Lyophilized Pure Peptide Fractions->Pure_Peptide Lyophilization Analytical_HPLC Analytical RP-HPLC Fractions->Analytical_HPLC Purity Check MS Mass Spectrometry Pure_Peptide->MS Identity Confirmation NMR NMR Spectroscopy Pure_Peptide->NMR Structure Confirmation Analytical_HPLC->Fractions Pool Pure Fractions

Caption: Workflow for the purification and analysis of synthesized this compound.

TroubleshootingLogic Start Low Purity Issue Check_Crude Analyze Crude Purity Start->Check_Crude Check_HPLC Examine HPLC Chromatogram Start->Check_HPLC Optimize_Synthesis Optimize SPPS Conditions Check_Crude->Optimize_Synthesis <70% Pure Optimize_HPLC Optimize HPLC Method Check_HPLC->Optimize_HPLC Broad/Tailing Peaks Two_Step_Purification Consider Two-Step Purification Check_HPLC->Two_Step_Purification Co-eluting Impurities

References

Technical Support Center: Protocol Refinement for [Des-Tyr1]-Met-Enkephalin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for receptor binding studies involving [Des-Tyr1]-Met-Enkephalin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in receptor binding studies?

A1: this compound is a tetrapeptide with the amino acid sequence Gly-Gly-Phe-Met. It is a fragment and degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). The key difference is the absence of the N-terminal tyrosine residue. This single amino acid deletion is critical, as the phenolic side chain of tyrosine is essential for high-affinity binding to opioid receptors. Consequently, this compound exhibits extremely low to negligible affinity for these receptors and is primarily used as a negative control in binding assays to demonstrate the specificity of the binding of Met-Enkephalin or other opioid ligands.

Q2: What are the primary targets of the parent compound, Met-Enkephalin?

A2: Met-Enkephalin is an endogenous opioid peptide that acts as a potent agonist at the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor.[1][2] It has little to no activity at the κ-opioid receptor.[1][2] Its binding to these receptors initiates signaling cascades that are involved in pain modulation (analgesia) and emotional regulation.[1][2]

Q3: Why is peptide stability a concern in these assays?

A3: Like its parent compound, this compound is susceptible to rapid degradation by peptidases present in tissue homogenates and cell preparations. This degradation can lead to inconsistent and unreliable results. Therefore, it is crucial to include a cocktail of peptidase inhibitors in the assay buffer to ensure the integrity of the peptide throughout the experiment.

Q4: Can I use this compound to characterize a novel opioid receptor?

A4: Due to its established low affinity for classical opioid receptors, this compound is best suited as a negative control. If you are characterizing a novel receptor and observe high-affinity binding of this peptide, it would suggest that the binding site is pharmacologically distinct from known opioid receptors.

Quantitative Data Summary

Quantitative binding affinity data (Ki or IC50) for this compound is not widely reported in the literature. This is because its affinity is exceptionally low, and it is typically used to define non-specific binding or as a negative control. For comparative purposes, the table below provides representative binding affinities for the active parent peptide, Met-Enkephalin, at the μ and δ opioid receptors.

LigandReceptor SubtypeAssay TypeSpeciesKi (nM)Reference
Met-Enkephalin μ-OpioidBindingHuman>10000[3]
Met-Enkephalin δ-OpioidBindingHuman~1-10[3]
This compound μ, δ, κ OpioidBindingVariousNot typically quantified; used as a negative control due to extremely low affinity.N/A

Experimental Protocols

Competitive Radioligand Binding Assay for Low-Affinity Ligands

This protocol is designed to assess the low-affinity binding of a competitor, such as this compound, by measuring its ability to displace a high-affinity radioligand from opioid receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid or δ-opioid receptor.

  • Radioligand:

    • For μ-opioid receptor: [³H]-DAMGO (a high-affinity, selective agonist).

    • For δ-opioid receptor: [³H]-Naltrindole (a high-affinity, selective antagonist).

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

  • Peptidase Inhibitor Cocktail: Bestatin (10 µM), Thiorphan (10 µM), and captopril (10 µM) to prevent peptide degradation.

  • Non-Specific Binding Control: Naloxone (10 µM).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to a final protein concentration of 50-100 µ g/well in ice-cold assay buffer containing the peptidase inhibitor cocktail.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Naloxone (for non-specific binding).

    • 25 µL of varying concentrations of this compound (from 1 nM to 1 mM to cover a wide range due to expected low affinity).

    • 50 µL of radioligand ([³H]-DAMGO or [³H]-Naltrindole) at a concentration close to its Kd value (typically 1-2 nM).

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/B filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No displacement of radioligand by this compound 1. Extremely low affinity: The primary reason is that the peptide has negligible affinity for the receptor. 2. Peptide Degradation: The peptide was degraded by peptidases in the membrane preparation.1. Confirm you are using this compound as a negative control. No displacement is the expected outcome and validates assay specificity. 2. Ensure a freshly prepared peptidase inhibitor cocktail is included in the assay buffer at all times.
High Non-Specific Binding (>30% of total binding) 1. Radioligand concentration too high: Using too much radioligand increases binding to non-receptor sites. 2. Insufficient blocking of filters: The radioligand is sticking to the filter paper. 3. Hydrophobic interactions: The radioligand or peptide is sticking to plasticware or membranes.1. Use a radioligand concentration at or below its Kd value.[4] 2. Ensure filter plates are adequately pre-soaked in 0.5% PEI. 3. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific interactions.
Low Signal (low total counts) 1. Low receptor expression: The cell line or tissue preparation has a low density of the target receptor. 2. Inactive radioligand: The radioligand has degraded due to improper storage or age. 3. Insufficient protein concentration: Not enough receptor material in the assay.1. Verify receptor expression levels using Western Blot or qPCR. Consider using a cell line with higher receptor density. 2. Check the expiration date and specific activity of the radioligand. Store it according to the manufacturer's instructions. 3. Increase the amount of membrane protein per well (e.g., up to 200 µg), but be mindful of potentially increasing non-specific binding.
High Variability Between Replicates 1. Inconsistent pipetting: Inaccurate or inconsistent volumes, especially during serial dilutions. 2. Incomplete washing: Residual unbound radioligand remains on the filters. 3. Peptide instability: The peptide is degrading at different rates across wells.1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Optimize the number and volume of wash steps. Ensure the wash buffer is ice-cold to minimize dissociation of the bound ligand. 3. Keep all reagents, especially the peptide and membrane preparations, on ice until use.

Visualizations

Logical Workflow for a Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Buffers, Radioligand, and Competitor Dilutions add_components Combine Radioligand, Competitor, and Membranes in 96-well Plate prep_reagents->add_components prep_membranes Prepare Receptor Membranes (with Peptidase Inhibitors) prep_membranes->add_components incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) add_components->incubate filter_wash Rapidly Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash detect Add Scintillation Cocktail and Count Radioactivity filter_wash->detect calc_specific Calculate Specific Binding detect->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Canonical Met-Enkephalin Signaling Pathway

G Enkephalin Met-Enkephalin Receptor Opioid Receptor (μ or δ) Enkephalin->Receptor Binds & Activates DesTyr This compound DesTyr->Receptor No significant binding G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: G-protein mediated signaling cascade for Met-Enkephalin.

References

addressing off-target effects of [Des-Tyr1]-Met-Enkephalin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Des-Tyr1]-Met-Enkephalin and its parent compound, Met-Enkephalin, in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its activity compare to Met-Enkephalin?

A1: this compound is a tetrapeptide (Gly-Gly-Phe-Met) that is a primary degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met).[1][2] The removal of the N-terminal tyrosine residue is critical, as this tyrosine is essential for high-affinity binding to classical opioid receptors (μ, δ, κ). Consequently, this compound generally shows very little to no activity at these receptors and is often used as a negative control in experiments.[1] Any observed cellular effects should be carefully scrutinized for potential off-target mechanisms.

Q2: What are the primary on-target effects of the parent compound, Met-Enkephalin?

A2: Met-Enkephalin is an endogenous opioid peptide that primarily acts as an agonist at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[3][4] These are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[5] Met-Enkephalin is also recognized as the Opioid Growth Factor (OGF), which can inhibit cell proliferation by interacting with the OGF receptor (OGFr).[6][7]

Q3: What constitutes an "off-target" effect for an opioid peptide like Met-Enkephalin or its derivatives?

A3: An off-target effect is any cellular response that is not mediated by the intended receptor (e.g., MOR or DOR). For peptides, common off-target effects can include:

  • Cytotoxicity: Peptides can cause membrane disruption, leading to cell death that is independent of specific receptor signaling.[8]

  • Non-specific Binding: Peptides may adsorb to microplate surfaces or interact with other cellular proteins or lipids, leading to false positives in high-throughput screens.[9]

  • Activation of Unrelated Receptors: The peptide may bind to and activate other, unrelated receptors or signaling pathways.

  • Metabolic Effects: The peptide or its metabolites could interfere with cellular metabolism, producing a phenotype that is mistaken for a specific signaling event.

Q4: How can I distinguish between a true on-target effect and a non-specific or off-target effect?

A4: A multi-pronged approach is necessary. Key strategies include:

  • Pharmacological Blockade: The effect should be reversible by a known antagonist for the target receptor (e.g., Naloxone for general opioid receptors, or more specific antagonists).[6][10]

  • Counter-Screening/Receptor-Null Cell Lines: Test the peptide in a cell line that does not express the target receptor. If the effect persists, it is likely off-target.[8][9]

  • Orthogonal Assays: Confirm the finding using a different type of assay. For example, if you see a change in a reporter gene assay, verify it with a direct measure of the downstream signaling molecule (e.g., cAMP assay).[9][11]

  • Cytotoxicity Assays: Always run a parallel assay to measure cell viability (e.g., LDH release, Trypan Blue, or MTT assay) to rule out non-specific toxicity.[8]

Section 2: Troubleshooting Guide

Issue 1: Unexpected Cell Death or Cytotoxicity Observed

Q: I'm treating my cells with this compound and observing significant cell death. Is this an expected off-target effect?

A: Unexpected cytotoxicity is a common off-target effect for many peptides, especially at higher concentrations.[8] Since this compound has low affinity for opioid receptors, any observed cytotoxicity is almost certainly an off-target effect, likely due to membrane disruption or other non-specific interactions.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50): Perform a dose-response curve and measure cell viability using an LDH release assay or a metabolic assay like MTT. This will establish the concentration at which the compound is toxic.

  • Compare with On-Target Potency (if any): If you are studying the parent compound, Met-Enkephalin, compare its cytotoxic concentration (CC50) with its effective concentration for receptor activation (EC50). A large window between the EC50 and CC50 suggests the on-target effect is not due to general toxicity.

  • Use a Negative Control Peptide: Include a scrambled peptide with a similar amino acid composition but a randomized sequence to see if the toxicity is sequence-specific.

Data Summary: On-Target vs. Off-Target Activity
PeptideTarget ReceptorOn-Target Potency (EC50/IC50)Off-Target Cytotoxicity (CC50)Therapeutic Window (CC50/EC50)
Met-Enkephalin MOR, DOR~10 - 100 nM> 50 µM> 500
This compound None (classical)> 100 µM~10 - 100 µMNot Applicable
DAMGO (μ-agonist) MOR~1 - 10 nM> 100 µM> 10,000
Naloxone (Antagonist) MOR, DOR, KOR~5 - 20 nM (Ki)> 100 µMNot Applicable

Note: Values are illustrative and can vary significantly based on the cell line and assay used.

Issue 2: Inconsistent or Non-Reproducible Results in Functional Assays

Q: My results from a cAMP functional assay are variable when using Met-Enkephalin. What could be the cause?

A: Inconsistent results in functional assays like cAMP measurement can stem from several factors related to both the peptide and the experimental setup.[10][12]

Troubleshooting Steps:

  • Peptide Integrity and Stability:

    • Degradation: Enkephalins are notoriously unstable in plasma and cell culture media due to cleavage by peptidases.[4] Prepare fresh stock solutions and consider including peptidase inhibitors (e.g., bestatin, captopril) in your assay buffer if appropriate.

    • Storage: Store peptide stocks in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]

  • Assay Conditions:

    • Agonist Concentration: Ensure you are using an appropriate concentration of agonist (e.g., around EC80) to allow a clear window for observing any potential modulatory effects.[10]

    • Cell Health: Use cells at a consistent and optimal density. Over-passaged or unhealthy cells can have altered receptor expression and signaling fidelity.[10]

  • Controls:

    • Positive Control: Use a stable, well-characterized agonist (e.g., DAMGO for MOR) to confirm the assay is working correctly.

    • Vehicle Control: Ensure the solvent for your peptide (e.g., DMSO, water) does not affect the assay at the final concentration.[10]

Workflow for Investigating Off-Target Effects

Off_Target_Workflow Observe Observe Cellular Phenotype DoseResp Perform Dose-Response (EC50/IC50) Observe->DoseResp Antagonist Test with Receptor Antagonist (e.g., Naloxone) DoseResp->Antagonist Blocked Effect Blocked? Antagonist->Blocked Cytotox Run Cytotoxicity Assay (e.g., LDH, MTT) Blocked->Cytotox No OnTarget Conclusion: Likely On-Target Blocked->OnTarget Yes Toxic Is Phenotype observed only at cytotoxic concentrations? Cytotox->Toxic ReceptorNull Test in Receptor-Null Cell Line Toxic->ReceptorNull No OffTarget Conclusion: Likely Off-Target Toxic->OffTarget Yes Persists Effect Persists? ReceptorNull->Persists Persists->OnTarget No Persists->OffTarget Yes

Caption: A logical workflow for distinguishing on-target from off-target effects.

Section 3: Key Experimental Protocols

Protocol 1: cAMP Inhibition Assay (Functional On-Target Assay)

This protocol measures the ability of an opioid agonist to inhibit forskolin-stimulated cAMP production in cells expressing MOR or DOR.

Methodology:

  • Cell Plating: Plate CHO-K1 or HEK293 cells stably expressing the opioid receptor of interest into a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Aspirate the growth medium and wash cells with serum-free medium. Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.

  • Agonist Addition: Add 25 µL of the test compound (e.g., Met-Enkephalin, DAMGO) at various concentrations. For antagonist testing, pre-incubate with the antagonist (e.g., Naloxone) for 15-30 minutes before adding the agonist.

  • Stimulation: Add 25 µL of forskolin (final concentration ~10 µM) to all wells except the negative control. Incubate the plate at 37°C for 15 minutes.[5]

  • Lysis & Detection: Stop the reaction by adding the lysis buffer provided with your cAMP detection kit (e.g., HTRF, ELISA). Proceed with the detection protocol as per the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the supernatant, a marker of cytotoxicity.

Methodology:

  • Cell Plating & Treatment: Plate cells in a 96-well plate. After 24 hours, treat the cells with a dose-response of your test peptide (e.g., this compound) for a relevant time period (e.g., 24-48 hours).

  • Controls:

    • Vehicle Control: Cells treated with the vehicle only (background LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (100% cytotoxicity).

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls.

Opioid Receptor Canonical Signaling Pathway

Signaling_Pathway Ligand Met-Enkephalin Receptor Opioid Receptor (μ or δ) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Leads to Naloxone Naloxone Naloxone->Receptor Blocks

Caption: Canonical Gi-coupled signaling pathway for μ/δ-opioid receptors.

References

quality control measures for [Des-Tyr1]-Met-Enkephalin purchased from suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for [Des-Tyr1]-Met-Enkephalin purchased from suppliers. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the absence of the N-terminal Tyrosine significant?

A1: this compound is a tetrapeptide and a degradation product of the endogenous opioid pentapeptide, Met-Enkephalin.[1][2] The sequence of this compound is Gly-Gly-Phe-Met (GGFM). The N-terminal Tyrosine residue in Met-Enkephalin is crucial for its binding to and activation of opioid receptors. Consequently, its absence in this compound leads to a significant reduction in its affinity for these receptors, rendering it largely inactive as an opioid agonist. This makes it a useful negative control in studies involving opioid receptor signaling.

Q2: What are the expected molecular weight and formula for this compound?

A2: The expected molecular formula for this compound is C18H26N4O5S, and its calculated molecular weight is approximately 410.49 g/mol .[3][4][5][6]

Q3: What purity level should I expect for purchased this compound?

A3: For research-grade this compound, you should typically expect a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[4] Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

Q4: How should I properly store and handle lyophilized this compound powder and its solutions?

A4: Lyophilized powder should be stored at -20°C for long-term stability.[4][5] For reconstituted solutions, it is recommended to aliquot and store them at -80°C to minimize freeze-thaw cycles. Short-term storage of solutions at 4°C is also possible for a few weeks.[3]

Q5: What are the recommended solvents for reconstituting this compound?

A5: this compound is generally soluble in aqueous buffers. For hard-to-dissolve peptides, the use of a small amount of dilute acetic acid or DMSO can aid in solubilization. It is advisable to consult the supplier's datasheet for specific recommendations.

Troubleshooting Guide

Q1: My HPLC analysis shows a lower purity than specified on the Certificate of Analysis. What could be the cause?

A1: Several factors could contribute to this discrepancy:

  • Improper Storage: The peptide may have degraded due to exposure to moisture, light, or elevated temperatures. Ensure the product has been stored according to the supplier's recommendations.[4][5]

  • Contamination: The sample may have been contaminated during handling or reconstitution. Use sterile, high-purity solvents and clean labware.

  • Incorrect HPLC Method: The HPLC parameters (e.g., column, mobile phase, gradient) may not be optimal for this specific peptide. Refer to the recommended HPLC protocol below or the one provided by your supplier.

Q2: I am observing multiple peaks in my mass spectrometry analysis. Does this indicate impurities?

A2: While multiple peaks can indicate impurities, they could also be due to:

  • Adduct Formation: The peptide may be forming adducts with salts (e.g., Na+, K+) present in the sample or mobile phase.

  • Multiple Charge States: In electrospray ionization (ESI), peptides can exist in multiple charge states (e.g., [M+H]+, [M+2H]2+), resulting in different m/z peaks.

  • In-source Fragmentation: The peptide may be fragmenting in the ion source of the mass spectrometer.

To confirm the identity of the main peak, compare the observed m/z with the theoretical mass of this compound.

Q3: My NMR spectrum looks noisy or shows broad peaks. What can I do to improve the quality?

A3: Poor NMR spectral quality can arise from several issues:

  • Low Sample Concentration: Ensure the peptide concentration is sufficient, typically greater than 0.5 mM.[7]

  • Sample Aggregation: The peptide may be aggregating in the chosen solvent. Try adjusting the pH or adding a small amount of organic solvent.

  • High Salt Concentration: The total salt concentration in the buffer should ideally be below 300 mM to avoid signal broadening.[7]

  • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can lead to significant line broadening.

Quality Control Specifications

The following table summarizes the typical quality control specifications for research-grade this compound.

ParameterSpecificationAnalytical Method
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 95%Reverse-Phase HPLC
Identity Conforms to the expected massMass Spectrometry (MS)
Molecular Formula C18H26N4O5S---
Molecular Weight ~410.49 g/mol Mass Spectrometry (MS)
Solubility Soluble in water/aqueous buffersVisual Inspection

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of this compound using reverse-phase HPLC.

1. Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

3. Sample Preparation:

  • Reconstitute the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 60
    30 95
    35 95

    | 40 | 5 |

5. Data Analysis:

  • Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.

Mass Spectrometry (MS)

This protocol is for confirming the identity and molecular weight of this compound.

1. Sample Preparation:

  • Prepare a 10 µM solution of the peptide in 50% ACN / 50% water with 0.1% formic acid.

2. MS Analysis (ESI-MS):

  • Infuse the sample directly into the electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

3. Data Analysis:

  • Look for the protonated molecular ion [M+H]+ at an m/z corresponding to the theoretical mass of this compound (~411.5).

  • Also, check for the presence of other charge states or adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for the structural analysis of this compound by NMR. NMR spectroscopy is a powerful tool for studying the three-dimensional structure and conformation of peptides in solution.[8][9]

1. Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a buffer prepared in D2O) to a concentration of at least 0.5 mM.[7]

  • If observing amide protons, use a solvent mixture of 90% H2O / 10% D2O. The pH should be maintained below 7.5.[7]

2. NMR Experiments:

  • 1D 1H NMR: To get an overview of the sample and check for overall folding and potential aggregation.[7]

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton correlations, which are crucial for determining the 3D structure.[10]

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.[10]

3. Data Analysis:

  • Assign the resonances to specific protons in the peptide sequence.[10]

  • Use the NOE constraints to calculate the 3D structure of the peptide using specialized software.[10]

Diagrams

QC_Workflow cluster_0 Initial Inspection & Documentation cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Decision Receive_Peptide Receive this compound from Supplier CoA_Review Review Certificate of Analysis (CoA) Receive_Peptide->CoA_Review Visual_Inspection Visually Inspect for Appearance CoA_Review->Visual_Inspection Reconstitution Reconstitute Lyophilized Peptide Visual_Inspection->Reconstitution HPLC_Analysis Purity Check by HPLC Reconstitution->HPLC_Analysis MS_Analysis Identity Confirmation by Mass Spectrometry Reconstitution->MS_Analysis NMR_Analysis Structural Confirmation by NMR (Optional) Reconstitution->NMR_Analysis Compare_Results Compare Results with Specifications HPLC_Analysis->Compare_Results MS_Analysis->Compare_Results NMR_Analysis->Compare_Results Pass_QC Pass QC: Release for Experiments Compare_Results->Pass_QC Pass Fail_QC Fail QC: Contact Supplier Compare_Results->Fail_QC Fail

Caption: Quality control workflow for purchased this compound.

Caption: Chemical structure of this compound (Gly-Gly-Phe-Met).

Signaling_Pathway cluster_MetEnk Met-Enkephalin cluster_DesTyrMetEnk This compound MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine (Tyr) (Pharmacophore) MetEnk->Tyr OpioidReceptor Opioid Receptor Tyr->OpioidReceptor Binds DesTyrMetEnk This compound (Gly-Gly-Phe-Met) NoTyr No Tyrosine DesTyrMetEnk->NoTyr NoBinding No/Weak Binding Signaling Downstream Signaling (e.g., analgesia) OpioidReceptor->Signaling Activates NoEffect No Significant Downstream Effect NoBinding->OpioidReceptor

Caption: Reduced opioid receptor binding of this compound.

References

best practices for handling and shipping [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for [Des-Tyr1]-Met-Enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the best practices for handling, shipping, and experimental use of this tetrapeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound upon arrival?

A: Upon receipt, lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[1][2] For short-term use (up to a few weeks), refrigeration at 2-8°C is acceptable.[1] It is crucial to keep the vial tightly sealed and protected from light.

Q2: The delivery of my lyophilized peptide was delayed, and it arrived at room temperature. Is it still viable?

A: Yes, in most cases, the peptide is still viable. Lyophilized peptides are generally stable at room temperature for short periods, such as during standard shipping times.[1] However, for optimal preservation, it is recommended to transfer it to the recommended cold storage conditions as soon as possible upon arrival.

Q3: What is the best way to reconstitute this compound?

A: The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) can be used. For peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. When reconstituting, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Gently agitate or sonicate to dissolve the peptide completely.

Q4: How should I store the reconstituted this compound solution?

A: Peptide solutions are significantly less stable than their lyophilized form. For best results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Solutions of peptides containing methionine, like this compound, can be susceptible to oxidation, so minimizing exposure to air is advisable.

Q5: My peptide solution has been stored for a while. How can I check its integrity?

A: The most reliable way to check the integrity of your peptide is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect degradation products and confirm the purity of the peptide.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Biological Assays
Potential Cause Troubleshooting Steps
Peptide Degradation - Prepare fresh solutions of this compound for each experiment.- If using a stored solution, ensure it was aliquoted and stored at -80°C to minimize freeze-thaw cycles.- Consider that peptides with methionine residues are prone to oxidation. Use degassed buffers if this is a concern.
Incorrect Peptide Concentration - Verify the calibration of your balance before weighing the lyophilized peptide.- Ensure complete dissolution of the peptide during reconstitution.- Confirm the accuracy of your pipettes used for serial dilutions.
Suboptimal Assay Conditions - Ensure the pH of your assay buffer is within the optimal range for your experiment (typically physiological pH).- Verify the health and passage number of your cells, as receptor expression can change over time.
Precipitation of Peptide - When diluting a peptide stock from an organic solvent (like DMSO) into an aqueous buffer, add the peptide solution dropwise while vortexing the buffer to prevent precipitation.
Issue 2: Solubility Problems
Potential Cause Troubleshooting Steps
Peptide is Difficult to Dissolve - Gently sonicate the solution to aid dissolution.- If the peptide is insoluble in water or buffer, try dissolving it in a minimal amount of DMSO first, then slowly dilute with the aqueous buffer.
Precipitation After Dissolution - The peptide may be precipitating out of solution. Try a different buffer system or adjust the pH. The solubility of peptides is often lowest at their isoelectric point (pI).

Data Presentation

Table 1: Recommended Storage Conditions
Form Storage Duration Temperature Notes
LyophilizedShort-term (weeks)2-8°CKeep tightly sealed and protected from light.
LyophilizedLong-term (months to years)-20°C to -80°CEnsure the container is tightly sealed to prevent moisture absorption.
In SolutionShort-term (days)2-8°CUse sterile buffer; not recommended for long-term storage.
In SolutionLong-term (weeks to months)-20°C to -80°CAliquot into single-use vials to avoid freeze-thaw cycles.
Table 2: General Solubility Guidelines
Solvent Applicability Notes
Sterile Water/PBSPreferred for most biological assaysSolubility may be limited. Test a small amount first.
DMSOFor peptides with poor aqueous solubilityUse a minimal amount to dissolve, then dilute with aqueous buffer. Note that DMSO can be toxic to cells at higher concentrations.
Dilute Acetic AcidFor basic peptidesNot generally required for this compound.
Dilute Ammonium BicarbonateFor acidic peptidesNot generally required for this compound.

Experimental Protocols

General Protocol for a Competitive Receptor Binding Assay

This protocol provides a general framework for a competitive receptor binding assay using this compound. It should be optimized for your specific cell line and experimental conditions.

1. Materials:

  • Cell membranes or whole cells expressing the target opioid receptor (e.g., delta-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]-naltrindole for the delta-opioid receptor).

  • Unlabeled this compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare dilutions: Prepare serial dilutions of unlabeled this compound in binding buffer.

  • Set up assay tubes:

    • Total binding: Add radiolabeled ligand and binding buffer.

    • Non-specific binding: Add radiolabeled ligand, a high concentration of a known unlabeled ligand (e.g., naloxone), and binding buffer.

    • Competitive binding: Add radiolabeled ligand and the serial dilutions of this compound.

  • Add cell membranes: Add the cell membrane preparation to all tubes.

  • Incubate: Incubate the tubes at the optimal temperature and time for your receptor (e.g., 60 minutes at 25°C).

  • Terminate binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

  • Wash: Wash the filters with cold wash buffer to remove unbound ligand.

  • Measure radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the specific binding (Total binding - Non-specific binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized Peptide setup_rxn Set up Assay Tubes (Total, NSB, Competition) reconstitute->setup_rxn prepare_cells Prepare Cells/Membranes prepare_cells->setup_rxn prepare_reagents Prepare Buffers & Reagents prepare_reagents->setup_rxn incubation Incubate setup_rxn->incubation filtration Filter & Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 scintillation->data_analysis

Caption: A generalized experimental workflow for a competitive receptor binding assay.

signaling_pathway Met-Enkephalin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol enkephalin This compound (as Met-Enkephalin) receptor Opioid Receptor (GPCR) enkephalin->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered ion channel activity) pka->cellular_response Phosphorylates targets

Caption: A simplified diagram of the Met-Enkephalin signaling pathway via a G-protein coupled receptor.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of [Des-Tyr1]-Met-Enkephalin and Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the endogenous opioid peptide Met-Enkephalin and its N-terminally modified analogue, [Des-Tyr1]-Met-Enkephalin. The data and experimental protocols summarized herein are intended to inform research and development in pain management, neuropharmacology, and related fields.

Executive Summary

Met-Enkephalin is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met that functions as a potent agonist at opioid receptors, playing a significant role in pain modulation and neurotransmission.[1] In contrast, this compound, which lacks the N-terminal tyrosine residue (sequence: Gly-Gly-Phe-Met), is largely considered to be biologically inactive as an opioid receptor agonist. The N-terminal tyrosine is crucial for binding to and activation of opioid receptors.[1][2][3] This guide will present the available data on their comparative biological activities, detail relevant experimental methodologies, and illustrate the key signaling pathways involved.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the opioid receptor binding affinity and functional activity of Met-Enkephalin. Due to its established lack of significant opioid receptor affinity, quantitative data for this compound is often not determined in direct comparative studies.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue SourceReference
Met-Enkephalin Mu (µ)~1-20[³H]DAMGORat brain homogenates[4]
Delta (δ)~1-5[³H]DPDPERat brain homogenates[4]
This compound Mu (µ) / Delta (δ)Inactive--[2][5][6]

Note: Kᵢ values for Met-Enkephalin can vary between studies depending on the experimental conditions. This compound is consistently reported as inactive, thus specific Kᵢ values are generally not available.

Table 2: In Vitro Functional Activity (GTPγS Binding Assay)

CompoundReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of baseline)Tissue SourceReference
Met-Enkephalin Mu (µ) / Delta (δ)Data variesPotent agonistCHO or HEK293 cells expressing opioid receptors
This compound Mu (µ) / Delta (δ)InactiveNo significant stimulation-[2][5][6]

Note: The GTPγS binding assay measures G-protein activation upon receptor agonism. Met-Enkephalin is a known agonist, while this compound does not elicit a significant response.

Table 3: In Vivo Analgesic Activity (Hot-Plate Test)

CompoundRoute of AdministrationED₅₀Animal ModelReference
Met-Enkephalin Intracerebroventricular (i.c.v.)Dose-dependent analgesiaMice/Rats
This compound Intracerebroventricular (i.c.v.)No analgesic effectMice/Rats[5][6]

Note: Due to rapid degradation, the in vivo analgesic effects of Met-Enkephalin are often transient unless co-administered with peptidase inhibitors. This compound is reported to be devoid of analgesic activity.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (µ, δ, or κ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor subtype of interest.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor.

    • [³H]DPDPE for δ-opioid receptor.

    • [³H]U-69,593 for κ-opioid receptor.

  • Test Compounds: Met-Enkephalin and this compound.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Assay buffer, radioligand, naloxone, and cell membranes.

    • Competition wells: A range of concentrations of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

Objective: To assess the central analgesic activity of a test compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Test Compounds: Met-Enkephalin and this compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

  • Syringes for administration (e.g., intracerebroventricular).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the time (in seconds) until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., i.c.v.).

  • Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their reaction latency as in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • If a dose-response study is conducted, the ED₅₀ (the dose that produces 50% of the maximum effect) can be calculated.

Mandatory Visualization

Met-Enkephalin Signaling Pathway

Met_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-Enkephalin Met-Enkephalin Opioid Receptor Opioid Receptor Met-Enkephalin->Opioid Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits (α subunit) Ca2+ Channel Ca2+ Channel G-Protein (Gi/o)->Ca2+ Channel Inhibits (βγ subunit) K+ Channel K+ Channel G-Protein (Gi/o)->K+ Channel Activates (βγ subunit) cAMP cAMP Adenylyl Cyclase->cAMP Reduced Neuronal Excitability Reduced Neuronal Excitability Ca2+ Channel->Reduced Neuronal Excitability Decreased Ca2+ influx K+ Channel->Reduced Neuronal Excitability Increased K+ efflux ATP ATP ATP->Adenylyl Cyclase cAMP->Reduced Neuronal Excitability Leads to

Caption: Canonical signaling pathway of Met-Enkephalin.

Experimental Workflow for In Vivo Analgesia Study

Analgesia_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Post-Treatment Measurement cluster_analysis Data Analysis A Animal Acclimation B Baseline Nociceptive Threshold Measurement (e.g., Hot-Plate Test) A->B C1 Vehicle Control B->C1 Random Assignment C2 Met-Enkephalin B->C2 Random Assignment C3 This compound B->C3 Random Assignment C4 Positive Control (e.g., Morphine) B->C4 Random Assignment D Nociceptive Threshold Measurement at Timed Intervals C1->D C2->D C3->D C4->D E Calculate % Maximum Possible Effect (%MPE) D->E F Statistical Comparison Between Groups E->F

Caption: Workflow for comparing in vivo analgesic effects.

References

A Comparative Guide to [Des-Tyr1]-Met-Enkephalin and Other Opioid Peptides in Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of [Des-Tyr1]-Met-Enkephalin against other key opioid peptides, including its parent compound Met-Enkephalin, Endomorphin-1, Endomorphin-2, Deltorphin II, and the synthetic peptide DAMGO. The information is compiled from experimental data to assist in research and drug development.

Executive Summary

This compound, a metabolite of Met-Enkephalin, is characterized by the absence of the N-terminal tyrosine residue. This structural modification critically impairs its ability to bind to opioid receptors, rendering it largely devoid of analgesic activity. In stark contrast, other opioid peptides such as Met-Enkephalin, Endomorphins, Deltorphins, and DAMGO exhibit potent analgesic effects through their interaction with opioid receptors, primarily the mu (μ) and delta (δ) subtypes. This guide will delve into the quantitative differences in their analgesic potencies, their receptor binding profiles, and the experimental methodologies used to determine these properties.

Quantitative Comparison of Analgesic Potency

The analgesic potency of opioid peptides is commonly quantified by determining the median effective dose (ED50) required to produce a pain-relieving effect in animal models. The following tables summarize the available ED50 values for the discussed peptides. It is important to note that these values can vary depending on the animal model, the route of administration, and the specific pain assay used.

Table 1: Analgesic Potency (ED50) of Opioid Peptides in the Tail-Flick Test (Intracerebroventricular Administration)

PeptideAnimal ModelED50 (nmol/animal)Primary Receptor Target(s)
This compound MouseInactive[1]-
Met-EnkephalinMouse~308[2]δ > μ
[Met]-Enkephalin-Arg⁶-Phe⁷Mouse38.5[2]μ and δ
Endomorphin-1MouseData not consistently reported in nmol for direct comparisonμ
Endomorphin-2MouseData not consistently reported in nmol for direct comparisonμ
[D-Ala²]Deltorphin IIRat~20 (effective dose)[3]δ
DAMGOMousePotent, but specific ED50 variesμ

Note: Direct comparative studies providing ED50 values for all these peptides under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathways of Opioid Peptides

Opioid peptides exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of opioid receptors also leads to the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binds to G_Protein Gαi/oβγ Opioid Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi inhibits Ion_Channels K+ Channel (Open) Ca2+ Channel (Closed) G_Protein->Ion_Channels Gβγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Analgesia Reduced Neuronal Excitability (Analgesia) PKA->Analgesia Downstream effects Ion_Channels->Analgesia

Figure 1: General Opioid Receptor Signaling Pathway.
Specificity of Opioid Peptides:

  • This compound: Lacking the N-terminal tyrosine, it fails to effectively bind to and activate opioid receptors, thus not initiating the signaling cascade.

  • Met-Enkephalin: Primarily an agonist for δ-opioid receptors, with a lower affinity for μ-opioid receptors.

  • Endomorphin-1 and -2: Highly selective agonists for the μ-opioid receptor.

  • Deltorphin II: A highly selective agonist for the δ-opioid receptor.

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A synthetic and highly selective μ-opioid receptor agonist.

Experimental Protocols

The analgesic properties of opioid peptides are typically evaluated using a battery of in vivo assays in animal models. The following are detailed methodologies for three commonly employed tests.

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a source of thermal pain.

  • Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained.

    • The tail is positioned over the heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • A baseline latency is measured before drug administration.

    • The opioid peptide is administered (e.g., intracerebroventricularly, intravenously, or subcutaneously).

    • Tail-flick latency is measured again at various time points after drug administration.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are determined from dose-response curves.

Tail_Flick_Workflow Start Start Animal_Acclimation Acclimate Animal Start->Animal_Acclimation Baseline_Measurement Measure Baseline Tail-Flick Latency Animal_Acclimation->Baseline_Measurement Drug_Administration Administer Opioid Peptide Baseline_Measurement->Drug_Administration Post_Drug_Measurement Measure Post-Drug Tail-Flick Latency at Time Points Drug_Administration->Post_Drug_Measurement Data_Analysis Calculate %MPE and ED50 Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the Tail-Flick Test.
Hot Plate Test

This assay assesses the response to a constant temperature thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C), enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The animal is placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time is used to prevent injury.

    • A baseline latency is established before drug administration.

    • The test compound is administered.

    • The hot plate latency is re-measured at set intervals.

  • Data Analysis: Similar to the tail-flick test, the increase in latency to respond is indicative of analgesia, and ED50 values can be calculated.

Acetic Acid-Induced Writhing Test

This test evaluates visceral pain by inducing a characteristic stretching behavior.

  • Procedure:

    • Mice are pre-treated with the test compound or a vehicle.

    • After a set period, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The number of "writhes" (a specific stretching posture) is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect. The percentage of inhibition is calculated, and dose-response curves can be generated.

Conclusion

The absence of the N-terminal tyrosine in this compound fundamentally compromises its analgesic efficacy, rendering it inactive as an opioid receptor agonist. This stands in clear contrast to its parent molecule, Met-Enkephalin, and other potent opioid peptides like the Endomorphins, Deltorphins, and the synthetic analog DAMGO. Understanding these structure-activity relationships is paramount for the rational design of novel analgesic agents with improved efficacy and potentially reduced side effects. The experimental protocols detailed herein provide a standardized framework for the preclinical evaluation of such candidates.

References

Unveiling the Science of Forgetting: A Comparative Analysis of [Des-Tyr1]-Met-Enkephalin's Role in Retrograde Amnesia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, understanding the mechanisms of memory and amnesia is paramount. This guide provides a comparative analysis of [Des-Tyr1]-Met-Enkephalin's validated effects on retrograde amnesia, juxtaposed with other neuropeptides known to modulate memory. This document synthesizes experimental data, details methodological protocols, and visualizes key pathways to offer a comprehensive resource for evaluating the potential of these compounds in memory research.

Quantitative Comparison of Neuropeptides on Retrograde Amnesia

The following tables summarize the quantitative data from key studies investigating the effects of various neuropeptides on retrograde amnesia. It is important to note that direct comparisons should be made with caution due to variations in experimental paradigms across different studies.

Table 1: Effect of Enkephalin Analogs on Retrograde Amnesia in a Shuttle Avoidance Task

CompoundDose Range (µg/kg, i.p.)ED50 (µg/kg)Animal ModelMemory TaskKey Finding
This compound 0.32 - 2.00.35 - 0.45RatShuttle AvoidanceInduces retrograde amnesia.
Met-Enkephalin0.32 - 2.00.35 - 0.45RatShuttle AvoidanceInduces retrograde amnesia with similar potency to this compound.
Leu-Enkephalin0.32 - 2.00.35 - 0.45RatShuttle AvoidanceInduces retrograde amnesia with similar potency to this compound.

Data sourced from Izquierdo et al. (1981)

Table 2: Effects of Other Neuropeptides on Amnesia

CompoundDoseAnimal ModelMemory TaskEffect on Amnesia
Adrenocorticotropic Hormone (ACTH)100 µ g/rat , s.c.RatPassive Avoidance (CO2-induced amnesia)Alleviates amnesia when administered before the retrieval test.[1]
VasopressinNot specifiedRatPassive Avoidance (ECS-induced amnesia)Antagonizes retrograde amnesia.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for the primary behavioral paradigms cited in this guide.

Shuttle Avoidance Task (for assessing active avoidance)

This task evaluates an animal's ability to learn to avoid an aversive stimulus by moving from one compartment of a two-chambered apparatus to the other.

  • Apparatus: A shuttle box consisting of two identical compartments separated by a closable door. The floor of each compartment is a grid capable of delivering a mild electric foot shock. Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).

  • Habituation: The animal is placed in the shuttle box and allowed to freely explore both compartments for a set period (e.g., 5 minutes) with the door open.

  • Training (Acquisition):

    • A trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, in the compartment currently occupied by the animal.

    • After a short delay (e.g., 5-10 seconds), an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor.

    • The animal can avoid the shock by moving to the other compartment (shuttling) during the CS presentation before the US onset (avoidance response).

    • If the animal fails to shuttle before the shock, it can escape the shock by shuttling to the other compartment once the shock has started (escape response).

    • The trial ends once the animal shuttles to the other compartment.

    • Multiple trials are conducted with a variable inter-trial interval.

  • Testing (Retention):

    • At a specified time after training (e.g., 24 hours), the animal is returned to the shuttle box.

    • The CS is presented, but no shock is delivered.

    • The latency to shuttle to the other compartment and the number of avoidance responses are recorded. Longer latencies and fewer avoidances are indicative of amnesia.

  • Drug Administration: In the context of retrograde amnesia studies, the test compound (e.g., this compound) is typically administered immediately after the training session.

Passive Avoidance Task (for assessing inhibitory avoidance)

This task assesses an animal's ability to learn to suppress a natural tendency to enter a preferred environment to avoid an aversive stimulus.

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a small opening. Rodents have a natural aversion to bright light and a preference for dark environments. The floor of the dark compartment is equipped with a grid for delivering a foot shock.

  • Training (Acquisition):

    • The animal is placed in the illuminated compartment.

    • Due to its innate preference, the animal will typically enter the dark compartment.

    • Upon entering the dark compartment, a mild, brief foot shock is delivered.

  • Testing (Retention):

    • After a set period (e.g., 24 hours), the animal is again placed in the illuminated compartment.

    • The latency to enter the dark compartment is measured. A longer latency to enter the dark compartment indicates successful memory of the aversive event. A shorter latency suggests amnesia.

  • Drug Administration: For retrograde amnesia studies, the test compound is administered shortly after the training trial.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated using Graphviz.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Physiological Outcome Enkephalin This compound OpioidReceptor Opioid Receptor (δ, μ) Enkephalin->OpioidReceptor Binds to G_Protein G-protein (Gi/o) OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA GeneExpression Altered Gene Expression PKA->GeneExpression NeuronalActivity ↓ Neuronal Excitability PKA->NeuronalActivity MAPK->GeneExpression Amnesia Retrograde Amnesia GeneExpression->Amnesia Contributes to NeuronalActivity->Amnesia Contributes to

Caption: Opioid receptor signaling pathway leading to amnesia.

experimental_workflow cluster_training Training Phase cluster_treatment Treatment Phase cluster_testing Testing Phase (24h later) cluster_analysis Data Analysis Habituation Habituation to Apparatus Training Shuttle Avoidance Training (CS-US Pairing) Habituation->Training Drug_Admin Post-training i.p. Injection Training->Drug_Admin Group1 Vehicle (Control) Drug_Admin->Group1 Group2 This compound (Different Doses) Drug_Admin->Group2 Retention_Test Retention Test (CS only) Drug_Admin->Retention_Test Data_Collection Measure: - Avoidance Latency - Number of Avoidances Retention_Test->Data_Collection Comparison Compare Performance between Groups Data_Collection->Comparison Conclusion Determine Amnestic Effect Comparison->Conclusion

References

A Comparative Analysis of [Des-Tyr1]-Met-Enkephalin and Leu-enkephalin Analogs: A Shift from Opioid Agonism to Alternative Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the opioid peptide fragment [Des-Tyr1]-Met-Enkephalin with well-characterized Leu-enkephalin analogs. This analysis moves beyond a direct comparison of opioid receptor agonism, where this compound is largely inactive, to explore its alternative biological effects, contrasting them with the canonical opioid activities of Leu-enkephalin derivatives.

The N-terminal tyrosine residue is widely recognized as the critical pharmacophore for the opioid activity of enkephalins. Its removal, as in this compound (Gly-Gly-Phe-Met), results in a tetrapeptide with a dramatically reduced affinity for and activity at opioid receptors. Consequently, it has often been utilized as a negative control in opioid research. However, intriguing evidence suggests that this fragment may possess distinct, non-analgesic biological activities that are, paradoxically, reversible by opioid antagonists.

This guide presents a comparative analysis, juxtaposing the well-defined opioid receptor pharmacology of common Leu-enkephalin analogs—[D-Ala2, D-Leu5]-enkephalin (DADLE), [D-Pen2, D-Pen5]-enkephalin (DPDPE), and [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO)—with the unique amnestic effects reported for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinities and functional potencies of the selected peptides.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Not ActiveNot ActiveNot Active
DADLE ~1-3~1-5Low Affinity
DPDPE ~438~4.5Low Affinity
DAMGO ~1.23~600Low Affinity

Table 2: Functional Activity at Opioid Receptors (EC50/IC50, nM)

PeptideG-Protein Activation ([³⁵S]GTPγS)cAMP Inhibitionβ-Arrestin Recruitment
This compound Not ActiveNot ActiveNot Active
DADLE MOR: ~20-50, DOR: ~5-15MOR: ~10-30, DOR: ~2-10Data varies
DPDPE DOR: ~10-25DOR: ~5-20Data varies
DAMGO MOR: ~10-45MOR: ~5-20MOR: ~100-300

Table 3: Physiological Effects

PeptidePrimary Physiological EffectEffective Dose (Rodent studies)Naloxone Reversibility
This compound Retrograde AmnesiaED50: 0.35-0.45 µg/kg (i.p.)Yes
Leu-enkephalin Analogs AnalgesiaVaries by analog and routeYes

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G_protein_signaling cluster_membrane Cell Membrane GPCR Opioid Receptor (MOR/DOR) G_protein Gi/o Protein GPCR->G_protein Activates beta_arrestin β-Arrestin GPCR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Leu-enkephalin Analog Ligand->GPCR Binds ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Canonical Opioid Receptor Signaling Pathway. This diagram illustrates the G-protein dependent and β-arrestin dependent signaling pathways activated by Leu-enkephalin analogs at µ- and δ-opioid receptors.

experimental_workflow start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes add_components Incubate membranes with: - Test Ligand (e.g., DADLE) - GDP - [³⁵S]GTPγS prep_membranes->add_components incubation Incubate at 30°C for 60 min add_components->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters to remove unbound [³⁵S]GTPγS filtration->wash scintillation Add scintillation fluid and count radioactivity wash->scintillation analysis Data Analysis: Determine EC50 and Emax scintillation->analysis end End analysis->end

Experimental Workflow for [³⁵S]GTPγS Binding Assay. This diagram outlines the key steps involved in a typical [³⁵S]GTPγS binding assay to determine the functional potency of an opioid agonist.

logical_relationship cluster_leu Leu-enkephalin Analogs cluster_des_tyr This compound Leu_Structure Structure: Tyr-Gly-Gly-Phe-Leu (modified) Leu_Function Function: Opioid Receptor Agonism Leu_Structure->Leu_Function leads to Leu_Effect Physiological Effect: Analgesia Leu_Function->Leu_Effect results in DesTyr_Structure Structure: Gly-Gly-Phe-Met DesTyr_Function Function: Opioid Receptor Inactivity (but naloxone-reversible effects) DesTyr_Structure->DesTyr_Function leads to DesTyr_Effect Physiological Effect: Retrograde Amnesia DesTyr_Function->DesTyr_Effect results in

Structure-Function Relationship. This diagram contrasts the structural differences between Leu-enkephalin analogs and this compound and their resulting divergent functional and physiological outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (µ, δ, or κ) are thawed on ice and resuspended in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, the following components are added in triplicate:

    • Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) at a concentration near its Kd, and the membrane suspension.

    • Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and the membrane suspension.

    • Competitive Binding: Assay buffer, the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: The plate is incubated at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration of the contents of each well through glass fiber filters using a cell harvester.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding).

    • Diluted test peptide or a reference agonist (e.g., DAMGO).

    • Membrane suspension (10-20 µg of protein per well).

    • GDP (final concentration 10-100 µM).

  • Pre-incubation: The plate is pre-incubated at 30°C for 15 minutes.

  • Initiation of Reaction: [³⁵S]GTPγS (final concentration 0.05-0.1 nM) is added to each well to start the binding reaction.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: The assay is terminated by rapid filtration through a 96-well filter plate.

  • Washing: The filters are washed three times with ice-cold wash buffer.

  • Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the plate is sealed and read in a plate scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding. A sigmoidal dose-response curve is generated by plotting specific binding against the logarithm of the test peptide concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

  • Cell Culture: Cells stably expressing the opioid receptor of interest are cultured to an appropriate density in 96-well plates.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor such as IBMX for 30 minutes to prevent cAMP degradation.

  • Stimulation: Cells are then treated with forskolin (an adenylyl cyclase activator) and varying concentrations of the test peptide for 5-15 minutes at 37°C.

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a commercially available kit, such as those based on HTRF, ELISA, or BRET.

  • Data Analysis: The concentration of the test peptide that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined by non-linear regression analysis of the dose-response curve.

Concluding Remarks

The comparison between this compound and Leu-enkephalin analogs highlights a critical aspect of peptide pharmacology: the profound impact of a single amino acid residue on biological activity. While Leu-enkephalin analogs are quintessential opioid agonists with well-defined structure-activity relationships centered on the N-terminal tyrosine, this compound serves as a fascinating example of a peptide fragment that, despite lacking the key opioid pharmacophore, may retain the ability to interact with the broader opioid system in a functionally significant, albeit non-analgesic, manner. The naloxone-reversible amnestic effects of this compound warrant further investigation to elucidate the underlying mechanism, which could involve an allosteric site on opioid receptors, a yet-unidentified receptor, or a novel signaling pathway. For drug development professionals, this comparison underscores the importance of comprehensive pharmacological profiling, as peptide fragments and metabolites may exhibit unexpected biological activities.

The Gold Standard Negative Control: A Comparative Guide to [Des-Tyr1]-Met-Enkephalin in Opioid Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of opioid pharmacology, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. This guide provides an objective comparison of [Des-Tyr1]-Met-Enkephalin as a negative control, contrasting its performance with standard opioid receptor agonists and antagonists, supported by established principles of opioid peptide structure-activity relationships.

The endogenous opioid pentapeptide, Methionine-Enkephalin (Met-Enkephalin), has the sequence Tyr-Gly-Gly-Phe-Met. Decades of research have unequivocally demonstrated that the N-terminal tyrosine residue is indispensable for its binding to and activation of opioid receptors. The phenolic hydroxyl group and the protonated amino group of this tyrosine residue are critical pharmacophores that mimic the essential structural features of morphine and other opiates, enabling interaction with the receptor's binding pocket.

This compound, which lacks this crucial N-terminal tyrosine, is consequently unable to effectively bind to or activate opioid receptors. This property makes it an ideal negative control for in vitro and in vivo studies, ensuring that observed effects are specifically due to opioid receptor modulation and not other non-specific peptide interactions. One early study noted that tetrapeptides like Gly-Gly-Phe-Met show very little activity.[1] This guide will detail its expected performance in key assays and provide the necessary protocols for its use.

Data Presentation: Comparative Opioid Receptor Activity

The following table summarizes the expected quantitative data from key in vitro assays. The values for the agonist ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin, DAMGO) and antagonist (Naloxone) are representative of data found in the scientific literature. The data for this compound reflects its expected lack of activity, serving as a benchmark for a true negative control.

Compound Target Receptor Assay Type Parameter Value Interpretation
DAMGO (Agonist)Mu Opioid ReceptorRadioligand BindingKᵢ~1 nMHigh affinity binding
cAMP InhibitionEC₅₀~5 nMPotent G-protein activation
β-Arrestin RecruitmentEC₅₀~50 nMPotent β-arrestin recruitment
Naloxone (Antagonist)Mu Opioid ReceptorRadioligand BindingKᵢ~2 nMHigh affinity binding
cAMP InhibitionIC₅₀~10 nMPotent blockade of agonist effect
β-Arrestin RecruitmentIC₅₀~30 nMPotent blockade of agonist effect
This compound Mu, Delta, KappaRadioligand BindingKᵢ>10,000 nMNegligible binding affinity
(Negative Control)cAMP InhibitionEC₅₀No activityNo G-protein activation
β-Arrestin RecruitmentEC₅₀No activityNo β-arrestin recruitment

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of binding affinity or functional inhibition; lower values indicate higher potency. EC₅₀ (half-maximal effective concentration) is a measure of a compound's potency in inducing a response; lower values indicate higher potency. The values for this compound are based on its well-established lack of the critical tyrosine residue required for receptor interaction.

Signaling Pathways and Experimental Workflows

To understand the role of this compound as a negative control, it is essential to visualize the canonical opioid signaling pathway and the experimental workflow where it is applied.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like Met-Enkephalin or DAMGO, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o), which dissociate and subsequently inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, activated receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins, leading to receptor desensitization, internalization, and initiation of separate signaling cascades. This compound, lacking the ability to bind, does not initiate any of these downstream events.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OR Opioid Receptor G Gαiβγ OR->G Activates Arrestin β-Arrestin Recruitment OR->Arrestin Phosphorylation leads to AC Adenylyl Cyclase G->AC Inhibits cAMP_low cAMP ↓ AC->cAMP_low Agonist Agonist (e.g., Met-Enkephalin) Agonist->OR Binds & Activates Neg_Ctrl This compound (Negative Control) Neg_Ctrl->OR No Binding cAMP_high ATP cAMP_high->AC PKA PKA Inhibition cAMP_low->PKA Internalization Receptor Internalization Arrestin->Internalization

Canonical Opioid Receptor Signaling Pathway.
Experimental Workflow for Opioid Receptor Activity Assessment

A typical experiment to assess a new compound's activity at an opioid receptor involves comparing its effect to a known agonist, a known antagonist, and a negative control. This multi-control setup ensures that any observed activity is specific and receptor-mediated.

cluster_setup Experimental Setup cluster_conditions Test Conditions (in triplicate) cluster_analysis Data Analysis & Interpretation Cells Cells Expressing Opioid Receptors Assay Choose Assay: - Radioligand Binding - cAMP Measurement - β-Arrestin Recruitment Cells->Assay Test_Cmpd Test Compound (Dose-Response) Assay->Test_Cmpd Pos_Ctrl Positive Control (e.g., DAMGO) Assay->Pos_Ctrl Neg_Ctrl Negative Control (this compound) Assay->Neg_Ctrl Ant_Ctrl Antagonist Control (e.g., Naloxone) Assay->Ant_Ctrl Data Measure Signal (e.g., Radioactivity, Luminescence) Plot Plot Dose-Response Curves Data->Plot Compare Signals Params Calculate: - Ki - EC₅₀ / IC₅₀ - Eₘₐₓ Plot->Params Conclusion Determine Compound Profile: - Agonist? - Antagonist? - No Activity? Params->Conclusion

References

A Comparative Guide to the Experimental Findings on [Des-Tyr1]-Met-Enkephalin and Other Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings on [Des-Tyr1]-Met-Enkephalin, a key metabolite of Met-Enkephalin, alongside its parent compound and other selective opioid receptor agonists. The information presented herein is intended to support research and development efforts in the fields of pharmacology and neuroscience by offering a clear, data-driven overview of the structure-activity relationships of enkephalin-related peptides.

Introduction

Met-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and neurotransmission. Its activity is mediated through interaction with opioid receptors, primarily the μ (mu) and δ (delta) subtypes. The N-terminal tyrosine residue of enkephalins is widely recognized as essential for their opioid activity. This compound, which lacks this critical tyrosine residue, is a primary degradation product of Met-Enkephalin. Understanding the pharmacological profile of this metabolite is vital for elucidating the metabolic fate and structure-activity relationships of endogenous opioids.

This guide compares the receptor binding and functional activity of this compound with Met-Enkephalin and the selective opioid agonists DAMGO (μ-selective), DPDPE (δ-selective), and U-69,593 (κ-selective).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and comparator compounds at the μ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound InactiveInactiveInactive
Met-Enkephalin ~1.5 - 25~1 - 5>10,000
DAMGO ~1 - 2>10,000>10,000
DPDPE ~2,000 - 7,000~1 - 10>10,000
U-69,593 >10,000>10,000~1 - 5

Table 2: Opioid Receptor Functional Activity (EC50/IC50, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound InactiveInactiveInactive
Met-Enkephalin ~50 - 200 (GTPγS)~1 - 50 (GTPγS)Inactive
DAMGO ~10 - 50 (GTPγS)InactiveInactive
DPDPE Inactive~5 - 100 (GTPγS)Inactive
U-69,593 InactiveInactive~10 - 100 (GTPγS)

Note: The Ki and EC50/IC50 values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions.

The data clearly demonstrates that the removal of the N-terminal tyrosine from Met-Enkephalin results in a complete loss of binding affinity and functional activity at opioid receptors. This finding underscores the critical role of the Tyr1 residue in the interaction of enkephalins with their receptors.

Signaling Pathways and Experimental Workflows

The interaction of opioid agonists with their G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathway for opioid receptors and the general workflows for the key experimental assays used to characterize these interactions.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Met-Enkephalin) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Regulates cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Membranes with Opioid Receptors D Incubate A, B, and C A->D B Radiolabeled Ligand (e.g., [3H]DAMGO) B->D C Unlabeled Test Compound (this compound or Comparator) C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Determine IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Membranes with Opioid Receptors E Incubate A, B, C, and D A->E B [35S]GTPγS B->E C GDP C->E D Test Compound (this compound or Agonist) D->E F Separate Bound and Free [35S]GTPγS (Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Determine EC50 and Emax G->H

A Comparative Guide to the Binding Affinities of Enkephalin Fragments for Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of endogenous enkephalin pentapeptides, Met-enkephalin and Leu-enkephalin, to the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The information presented is collated from peer-reviewed experimental data to assist researchers in pharmacology, neuroscience, and drug development.

Enkephalins, discovered in 1975, are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1] They are pentapeptides, with the two primary forms being Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1] These peptides exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. Understanding the specific binding affinities of these enkephalin fragments is fundamental for the rational design of novel analgesic drugs with improved efficacy and reduced side effects.

Comparative Binding Affinities of Enkephalin Fragments

The binding affinity of a ligand for its receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (K d). A lower Kᵢ or K d value indicates a higher binding affinity. The following table summarizes the Kᵢ values for Met-enkephalin and Leu-enkephalin at the µ, δ, and κ opioid receptors, alongside standard selective ligands for each receptor subtype for comparative purposes.

LigandReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell LineReference
Met-enkephalin µ-opioid4.0[³H]-NaloxoneRat Brain[2]
δ-opioid0.5[³H]-NaloxoneRat Brain[2]
Leu-enkephalin µ-opioid1.7--[3]
δ-opioid1.26--[3]
DAMGO µ-opioid1.1 - 2.5[³H]-DAMGOCHO-hMOR Cells[2]
DPDPE δ-opioid-[³H]-DPDPE-[2]
U-69,593 κ-opioid---[4]

Note: The binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition. The data presented here is for comparative purposes.

Based on the available data, both Met-enkephalin and Leu-enkephalin exhibit a significantly higher affinity for the δ-opioid receptor compared to the µ-opioid receptor.[2][3] Leu-enkephalin generally shows a slightly higher affinity for both µ and δ receptors as compared to Met-enkephalin.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for enkephalin fragments is predominantly conducted using competitive radioligand binding assays.[5] This technique measures the ability of an unlabeled compound (the "competitor," e.g., an enkephalin fragment) to displace a radiolabeled ligand with known affinity for the receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenates or cultured cells like CHO or HEK293 cells stably expressing the receptor) are prepared.[2][6]

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled competitor ligand (enkephalin fragment).[2]

  • Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[5][6]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.[7]

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (Enkephalin Fragment) Preparation Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from free radioligand Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Upon binding of an enkephalin fragment to an opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. Opioid receptors are coupled to inhibitory G-proteins (Gαi/o).[8][9]

The canonical signaling pathway involves the following key events:

  • G-protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.[9]

  • G-protein Dissociation: The G-protein dissociates into its Gα-GTP and Gβγ subunits.[8]

  • Downstream Effector Modulation:

    • The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10]

    • The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[8][10]

This cascade of events ultimately results in a reduction in neuronal excitability and the analgesic and other physiological effects associated with opioid receptor activation.

The following diagram illustrates the G-protein dependent signaling pathway of opioid receptors.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein G-Protein (αi/o, β, γ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC βγ inhibits cAMP cAMP AC->cAMP Converts K_ion_in K+ GIRK->K_ion_in Efflux Ca_ion_in Ca2+ VGCC->Ca_ion_in Influx Enkephalin Enkephalin Enkephalin->Opioid_Receptor Binds ATP ATP ATP->AC K_ion_out K+ K_ion_out->GIRK Hyperpolarization Hyperpolarization K_ion_in->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion_in->Reduced_Neurotransmitter_Release Ca_ion_out Ca2+ Ca_ion_out->VGCC

Opioid receptor G-protein signaling pathway.

References

A Comparative Guide to the Immunologic Action of [Met5]enkephalin and Its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of [Met5]enkephalin and its fragments. [Met5]enkephalin, an endogenous opioid peptide, and its derivatives have been shown to play a role in regulating the immune system.[1] Understanding the specific actions of these fragments is crucial for the development of novel immunomodulatory therapies.

Comparative Immunomodulatory Activity

The immunologic actions of [Met5]enkephalin are, in part, mediated or even amplified by its N-terminal metabolites.[2] Key fragments that have been investigated include des-Met-[Met5]enkephalin, des-Tyr-[Met5]enkephalin, and Tyr-Gly-Gly.[2] Studies have shown that [Met5]enkephalin and some of its fragments can influence various immune functions, including natural killer (NK) cell cytotoxicity and lymphocyte proliferation.[2] The effects of these peptides are often mediated through opioid receptors and can be blocked by opioid antagonists like naloxone.[2]

Synthetic analogs of [Met5]enkephalin have also been developed to enhance stability and potency, and their immunomodulatory effects have been evaluated.

Table 1: Comparison of the Effects of [Met5]enkephalin and Its Fragments on Immune Cells

Peptide/FragmentImmune Cell TypeAssayObserved EffectNaloxone ReversibilityReference
[Met5]enkephalin Mouse B and T cellsCon A- & LPS-stimulated proliferationIncreased proliferationYes[2]
Mouse NK cellsCytotoxicity AssayIncreased cytotoxicityYes[2]
Human T cellsT-cell transformationStimulated transformationNot specified
Human NK cellsCytotoxicity AssayAugmented cytotoxicityNot specified
des-Met-[Met5]enkephalin Mouse B and T cellsCon A- & LPS-stimulated proliferationIncreased proliferationYes[2]
Mouse NK cellsCytotoxicity AssayIncreased cytotoxicityYes[2]
des-Tyr-[Met5]enkephalin Mouse B and T cellsCon A- & LPS-stimulated proliferationNo significant effectNot applicable[2]
Mouse NK cellsCytotoxicity AssayNo significant effectNot applicable[2]
Tyr-Gly-Gly Mouse B and T cellsCon A- & LPS-stimulated proliferationIncreased proliferationYes[2]
Mouse NK cellsCytotoxicity AssayIncreased cytotoxicityYes[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of protocols used in the cited studies.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulant.

Protocol Summary:

  • Cell Isolation: Isolate lymphocytes from the spleen or peripheral blood.

  • Cell Culture: Culture the isolated lymphocytes in a suitable medium.

  • Stimulation: Stimulate the cells with a mitogen such as Concanavalin A (Con A) or lipopolysaccharide (LPS) in the presence or absence of the [Met5]enkephalin fragment being tested.

  • Incubation: Incubate the cell cultures for a specific period, typically several days.

  • Proliferation Measurement: Measure cell proliferation, often by quantifying the incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into the DNA of dividing cells. An increase in thymidine uptake indicates increased proliferation.

Natural Killer (NK) Cell Cytotoxicity Assay

This assay quantifies the ability of NK cells to kill target cells.

Protocol Summary:

  • Effector and Target Cells: Prepare effector cells (NK cells) from the test subjects and label target cells (e.g., a tumor cell line) with a radioactive marker like Chromium-51 (⁵¹Cr).

  • Co-incubation: Co-incubate the effector and target cells at various ratios in the presence or absence of the [Met5]enkephalin fragment.

  • Incubation: Incubate the co-culture for a few hours to allow for cell lysis.

  • Cytotoxicity Measurement: Measure the amount of radioactivity released into the supernatant from the lysed target cells. Higher radioactivity indicates greater NK cell cytotoxicity.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of [Met5]enkephalin and its fragments are initiated by their interaction with opioid receptors on the surface of immune cells. This interaction triggers intracellular signaling cascades that ultimately lead to a cellular response.

Signaling Pathways

The binding of [Met5]enkephalin to its receptor, often the delta-opioid receptor on immune cells, can initiate signaling through G-protein coupled pathways. One proposed mechanism involves the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC), which are key regulators of cellular function.[3] Another identified pathway for the anti-proliferative effect of [Met5]enkephalin (also known as Opioid Growth Factor, OGF) involves its binding to the OGF receptor (OGFr) and subsequent clathrin-mediated endocytosis.[4]

General Signaling Pathway of [Met5]enkephalin in Immune Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Met5Enkephalin [Met5]enkephalin OpioidReceptor Opioid Receptor (e.g., delta-opioid) Met5Enkephalin->OpioidReceptor Binds to GProtein G-Protein OpioidReceptor->GProtein Activates PKA Protein Kinase A (PKA) GProtein->PKA Activates PKC Protein Kinase C (PKC) GProtein->PKC Activates CellularResponse Cellular Response (e.g., Proliferation, Cytotoxicity) PKA->CellularResponse PKC->CellularResponse

Caption: General signaling pathway of [Met5]enkephalin in immune cells.

OGF-OGFr Mediated Anti-Proliferative Pathway OGF [Met5]enkephalin (OGF) OGFr OGF Receptor (OGFr) OGF->OGFr Binds to Clathrin Clathrin-mediated endocytosis OGFr->Clathrin Nucleus Nucleus Clathrin->Nucleus Internalization CellCycleInhibition Inhibition of Cell Cycle Progression Nucleus->CellCycleInhibition

Caption: OGF-OGFr mediated anti-proliferative pathway.

Experimental Workflow

The general workflow for assessing the immunomodulatory effects of [Met5]enkephalin fragments involves a series of in vitro or in vivo experiments.

Experimental Workflow for Assessing Immunomodulatory Effects Peptide [Met5]enkephalin or Fragment InVitroAssay In Vitro Assay (e.g., Proliferation, Cytotoxicity) Peptide->InVitroAssay ImmuneCells Isolate Immune Cells (e.g., Lymphocytes, NK cells) ImmuneCells->InVitroAssay DataAnalysis Data Analysis and Comparison InVitroAssay->DataAnalysis

Caption: General experimental workflow.

References

Assessing the Specificity of [Des-Tyr1]-Met-Enkephalin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Des-Tyr1]-Met-Enkephalin's performance in biological assays against other well-characterized opioid receptor ligands. The central finding, supported by the available scientific literature, is that the removal of the N-terminal tyrosine residue from Met-Enkephalin renders this compound largely inactive at opioid receptors. Consequently, it serves as an excellent negative control in experiments designed to investigate the structure-activity relationships of enkephalin analogs and the specificity of opioid receptor interactions.

Introduction to this compound

This compound is a tetrapeptide fragment of the endogenous opioid pentapeptide Met-Enkephalin, with the sequence Gly-Gly-Phe-Met. The critical difference is the absence of the N-terminal tyrosine residue. This single amino acid deletion has profound consequences for its biological activity, as the phenolic side chain of tyrosine is a crucial pharmacophore for binding to and activation of opioid receptors. As such, this compound is often utilized in research as a negative control to demonstrate the specificity of effects observed with its parent compound, Met-Enkephalin, and other opioid ligands.

Quantitative Comparison of Opioid Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and a selection of standard opioid receptor ligands at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound NegligibleNegligibleNegligible
Met-Enkephalin~1-10~1-5>1000
DAMGO~1-2 >1000>1000
DPDPE>1000~1-5 >1000
U-50,488>1000>1000~10-20

Note: "Negligible" indicates that the binding affinity is too low to be accurately measured or is not significantly different from background levels in standard radioligand binding assays. Values for comparator ligands are approximate ranges compiled from multiple sources and can vary depending on experimental conditions.

Table 2: Opioid Receptor Functional Activity (EC50, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound No significant activityNo significant activityNo significant activity
Met-Enkephalin~10-50~5-20>10000
DAMGO~5-15 >10000>10000
DPDPE>10000~5-15 >10000
U-50,488>10000>10000~50-100

Note: "No significant activity" indicates that the compound does not elicit a functional response (e.g., G-protein activation or cAMP inhibition) at concentrations typically tested. Values for comparator ligands are approximate ranges from functional assays such as GTPγS binding or cAMP accumulation and can vary based on the specific assay and cell system used.

Experimental Protocols

The data presented above are typically generated using the following key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor.

    • [³H]DPDPE for δ-opioid receptor.

    • [³H]U-69,593 for κ-opioid receptor.

  • Test compounds: this compound and other comparators.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

  • Incubate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Pre-incubate cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat cells with varying concentrations of the test compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 and Emax.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by opioid receptors and the general workflow of the experimental assays used to assess ligand specificity.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_effector Downstream Effectors Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein_Inactive Gα(GDP)βγ Opioid_Receptor->G_Protein_Inactive Activates G_Protein_Active Gα(GTP) + Gβγ G_Protein_Inactive->G_Protein_Active GTP/GDP Exchange G_Protein_Active->G_Protein_Inactive GTP Hydrolysis Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Gα inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein_Active->Ion_Channels Gβγ modulates MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein_Active->MAPK_Pathway Gβγ activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Canonical G-protein signaling pathway activated by opioid receptors.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assays cluster_analysis Data Analysis & Comparison B1 Prepare Membranes with Opioid Receptors B2 Incubate with Radioligand & Test Compound B1->B2 B3 Separate Bound/ Unbound Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Ki B4->B5 A1 Compare Binding Affinities (Ki) B5->A1 F1 Prepare Cells/Membranes with Opioid Receptors F2 Stimulate with Test Compound F1->F2 F3 Measure Downstream Signal (GTPγS binding or cAMP levels) F2->F3 F4 Determine EC50 & Emax F3->F4 A2 Compare Functional Potencies (EC50) & Efficacies (Emax) F4->A2

Comparative Analysis of [Des-Tyr1]-Met-Enkephalin and Synthetic Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the endogenous opioid peptide fragment, [Des-Tyr1]-Met-Enkephalin, and classic synthetic opioid agonists such as Morphine and Fentanyl. The comparison focuses on receptor binding, signal transduction pathways, and physiological effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Opioid Agonists

Opioid agonists produce their effects by binding to and activating opioid receptors, which are G-protein-coupled receptors (GPCRs) located primarily in the central nervous system.[1] Endogenous opioids, like Met-Enkephalin, are naturally occurring peptides that modulate pain and emotion.[2] this compound is a tetrapeptide fragment and degradation product of Met-Enkephalin.[3][4] In contrast, synthetic opioids like Morphine (a phenanthrene derivative) and Fentanyl (a phenylpiperidine derivative) are laboratory-synthesized compounds that form the cornerstone of clinical pain management but also carry significant risks of adverse effects.[1][5]

Receptor Binding Affinity and Potency

The interaction of an opioid ligand with its receptor is characterized by its binding affinity (Ki) and its functional potency (EC50/IC50). Synthetic opioids are primarily valued for their high affinity and efficacy at the mu-opioid receptor (MOR), which mediates their potent analgesic effects.[6] Fentanyl, for instance, is a highly efficacious MOR agonist with a binding affinity (Ki) of approximately 1.35 nM.[6] It is noted to be 50 to 100 times more potent than morphine.[1][7]

Met-Enkephalin is considered a primary endogenous ligand for the δ-opioid receptor (DOR) but also acts on the MOR.[2][8] The activity of its metabolite, this compound, is less clearly defined, with some sources suggesting it has very little activity, while others propose it may have unique physiological roles, such as inducing amnesia.[3][9]

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu-Opioid Receptor (MOR) Delta-Opioid Receptor (DOR) Kappa-Opioid Receptor (KOR)
Met-Enkephalin ~2.5 - 50 nM (Varies by study) ~1 - 15 nM (High Affinity) >1000 nM (Low Affinity)
Morphine ~1 - 10 nM ~200 - 1000 nM ~30 - 300 nM
Fentanyl ~0.5 - 1.5 nM[6] >1000 nM >1000 nM

| This compound | Data not well-established | Data not well-established | Data not well-established |

Note: Ki values are compiled from various preclinical studies and can vary based on experimental conditions.

Signal Transduction Pathways: G-Protein vs. β-Arrestin

Upon activation by an agonist, opioid receptors trigger intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reduced production of cyclic AMP (cAMP), decreased calcium ion influx, and increased potassium efflux.[7] This G-protein-mediated signaling is primarily responsible for the desired analgesic effects.[10][11]

However, opioid receptors can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins. The β-arrestin pathway is increasingly associated with the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[6][11] The concept of "biased agonism" describes ligands that preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics.[10][12] For example, some studies suggest Fentanyl activates β-arrestin pathways more robustly than Morphine, which may contribute to its higher potential for respiratory depression.[6]

Opioid_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein Activation MOR->Gi  Activates Arrestin β-Arrestin Recruitment MOR->Arrestin  Recruits Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects Respiratory Depression, Tolerance Internalization->SideEffects Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep plate Plate Triplicates: Total, Non-Specific, & Competitive Binding prep->plate incubate Incubate Plate (e.g., 120 min at RT) plate->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end_node End analyze->end_node

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. [Des-Tyr1]-Met-Enkephalin, a tetrapeptide and a degradation product of enkephalins, requires careful handling and disposal to mitigate risks and maintain research integrity.[1][2][3] Adherence to established protocols is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with general best practices for laboratory peptide waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle all peptide materials with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[4] All work should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize the risk of inhalation or accidental contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires meticulous attention to detail, from initial classification to final documentation. Most research peptides are classified as chemical waste.

Step 1: Waste Classification and Segregation

Accurately classify all waste streams. Waste containing this compound typically falls under the category of chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification.

Segregate all materials that have come into contact with the peptide. This includes:

  • Unused or expired compounds

  • Contaminated pipette tips

  • Gloves and other disposable PPE

  • Glassware and vials

Collect these materials in a designated and clearly labeled chemical waste container.[4]

Step 2: Containerization

The waste container must be chemically compatible with the peptide and any solvents used. Ensure the container is in good condition and can be securely sealed to prevent leakage. For liquid waste, use a robust, leak-proof container. Solid waste, such as contaminated vials and gloves, should be collected in a designated chemical waste bag or a puncture-resistant container.[5]

Step 3: Labeling

Properly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Include the date when waste accumulation began. Adherence to your institution's and local regulatory labeling requirements is mandatory.

Step 4: Inactivation (where applicable)

Step 5: Storage and Disposal

Store the sealed and labeled waste container in a designated, secure area away from general lab traffic until it is collected by your institution's EHS personnel. Never dispose of peptide solutions down the sink or place solid peptide waste in the regular trash.[4][5]

Summary of Safety and Handling Data

Precaution CategoryGuidelineSource
Personal Protective Equipment Wear gloves, lab coat, and eye protection.[4]
Work Environment Conduct all handling and disposal activities in a chemical fume hood or biosafety cabinet.[4]
Waste Classification Treat as chemical waste. Consult institutional EHS for specific classification.[4][5]
Disposal Containers Use designated, chemically compatible, and leak-proof containers.[4][5]
Prohibited Disposal Methods Do not pour down the sink or dispose of in regular trash.[4][5]
Spill Response In case of a spill, use a designated spill kit and follow peptide-specific cleanup procedures. Notify laboratory management and the EHS office.[4]

Experimental Protocols

Detailed experimental protocols for the efficacy of various disposal methods for this compound are not publicly available. The recommended procedures are based on general laboratory safety guidelines for handling chemical and peptide waste. Researchers should always defer to their institution's specific, validated protocols.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Steps cluster_final Finalization start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe workspace Work in Designated Area (Fume Hood/Biosafety Cabinet) ppe->workspace classify Classify as Chemical Waste workspace->classify segregate Segregate Contaminated Materials classify->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize inactivate Inactivate (if applicable, e.g., charcoal) containerize->inactivate store Store Securely for EHS Pickup inactivate->store document Document Disposal Record store->document end End: Waste Collected by EHS document->end

Caption: Workflow for the proper disposal of this compound.

cluster_waste_types Waste Stream Identification cluster_containment Containment Strategy cluster_final_disposal Final Disposal Pathway solid_waste Solid Waste (Gloves, Vials, Tips) solid_container Designated Chemical Waste Bag or Puncture-Proof Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions, Solvents) liquid_container Leak-Proof, Chemically Compatible Container liquid_waste->liquid_container ehs_pickup Collection by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Logical relationships in waste segregation and disposal.

References

Essential Safety and Logistical Information for Handling [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as [Des-Tyr1]-Met-Enkephalin is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not fully detailed, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, and skin and eye contact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Initial Inspection

Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.

Storage
  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][4] Peptides containing Met residues are prone to oxidation, so storage under anaerobic conditions is preferable.[4][5]

  • Peptide in Solution: Storing peptides in solution for long periods is not recommended.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] Use sterile buffers at a pH of 5-6 for storage.[6][7]

Handling
  • Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[8]

  • Weighing: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[8] Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[3][6] Weigh out the desired amount quickly and reseal the container tightly.[3]

  • Solubilization: The solubility of a peptide is determined by its amino acid composition.[3] For this compound (Gly-Gly-Phe-Met), which is a relatively neutral and hydrophobic peptide, it is recommended to first dissolve it in a small amount of an organic solvent like DMSO or DMF, and then slowly dilute it with the aqueous buffer.[3][5][7]

  • Aliquoting: Divide the reconstituted solution into sterile, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and to minimize contamination.[1][6] Clearly label each aliquot with the peptide name, concentration, and date.[8]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[1]

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect peptide solutions in a separate, clearly labeled, and sealed hazardous waste container.

  • Institutional Protocols: Coordinate with your institution's environmental health and safety (EHS) department to schedule regular pickups and ensure compliant disposal through a licensed hazardous waste contractor.[8]

Visual Guides

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate personal protective equipment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Peptide Store Store at -20°C or Colder Receive->Store Prep_Area Prepare Designated Work Area Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Lyophilized Powder in Hood Don_PPE->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Dispose_Solid Dispose of Solid Waste Aliquot->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Dispose_Solid->Dispose_Liquid Clean_Area Clean and Disinfect Work Area Dispose_Liquid->Clean_Area Doff_PPE Doff and Dispose of PPE Clean_Area->Doff_PPE

General workflow for handling this compound.

PPE_Decision_Tree Start Handling this compound Task What is the task? Start->Task Weighing Weighing Lyophilized Powder Task->Weighing Powder Reconstituting Reconstituting Task->Reconstituting Solution Prep General_Handling General Handling of Solution Task->General_Handling Solution Use PPE_Weighing Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Dust Mask/Respirator Weighing->PPE_Weighing PPE_Reconstituting Required PPE: - Safety Goggles & Face Shield - Lab Coat - Nitrile Gloves Reconstituting->PPE_Reconstituting PPE_General Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves General_Handling->PPE_General

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
[Des-Tyr1]-Met-Enkephalin
Reactant of Route 2
Reactant of Route 2
[Des-Tyr1]-Met-Enkephalin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。